Product packaging for Ethyl 3-cyclohexyl-3-oxopropanoate(Cat. No.:CAS No. 15971-92-3)

Ethyl 3-cyclohexyl-3-oxopropanoate

Cat. No.: B094440
CAS No.: 15971-92-3
M. Wt: 198.26 g/mol
InChI Key: ASYASKBLHYSMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-cyclohexyl-3-oxopropanoate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B094440 Ethyl 3-cyclohexyl-3-oxopropanoate CAS No. 15971-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyclohexyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYASKBLHYSMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295662
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15971-92-3
Record name 15971-92-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclohexyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-cyclohexyl-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-cyclohexyl-3-oxopropanoate, a versatile β-keto ester, serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl system coupled with a bulky cyclohexyl group, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and, most importantly, its applications in the synthesis of pharmacologically active compounds. For researchers and professionals in drug development, understanding the nuances of this reagent is key to unlocking its full potential in the creation of novel therapeutics.

Physicochemical Properties and Identification

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 15971-92-3
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
IUPAC Name This compound
Synonyms 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER, Ethyl 3-cyclohexyl-3-oxopropionate, Ethyl β-oxocyclohexanepropanoate
Appearance Colorless liquid (at room temperature and pressure)
Boiling Point 165°C at 20 mmHg

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Spectroscopy Data
¹³C NMR Spectra available, confirming the presence of 11 distinct carbon environments.
Infrared (IR) Spectra available, showing characteristic peaks for the ketone and ester carbonyl groups.

The mass spectrum would be expected to show a molecular ion peak at m/z 198. Key fragmentation patterns for esters typically involve the loss of the alkoxy group (-OEt, m/z 45) and α-cleavage adjacent to the carbonyl groups.

Synthesis of this compound: The Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules, where one acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile.

Causality Behind the Experimental Choices

The Claisen condensation is a powerful C-C bond-forming reaction. The choice of a strong base is critical to generate a sufficient concentration of the ester enolate. Sodium ethoxide is a common choice as it is readily prepared and the ethoxide anion is the same as the leaving group of the ester, thus preventing transesterification side reactions. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the esters and the base. An acidic workup is necessary to protonate the resulting β-keto ester enolate, which is the thermodynamic product of the reaction.

Experimental Protocol: A Representative Claisen Condensation

While a specific protocol for the synthesis of this compound is not widely published, a reliable procedure can be adapted from standard methodologies for Claisen condensations. The following is a representative, self-validating protocol:

Materials:

  • Ethyl cyclohexanecarboxylate

  • Ethyl acetate

  • Sodium ethoxide (or freshly prepared from sodium metal and absolute ethanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel is charged with a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol. The solution is stirred under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Esters: A mixture of ethyl cyclohexanecarboxylate (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid (to neutralize the excess base and protonate the product). The mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Claisen_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Ethyl_cyclohexanecarboxylate Ethyl cyclohexanecarboxylate Nucleophilic_Attack 2. Nucleophilic Attack: The enolate attacks the carbonyl of ethyl cyclohexanecarboxylate. Ethyl_cyclohexanecarboxylate->Nucleophilic_Attack Ethyl_acetate Ethyl acetate Enolate_Formation 1. Enolate Formation: Ethyl acetate is deprotonated by NaOEt. Ethyl_acetate->Enolate_Formation Reacts with Base Base Sodium ethoxide (NaOEt) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Forms enolate Tetrahedral_Intermediate 3. Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Elimination 4. Elimination: Ethoxide is eliminated, reforming the carbonyl. Tetrahedral_Intermediate->Elimination Deprotonation_Product 5. Deprotonation: The product is deprotonated by ethoxide. Elimination->Deprotonation_Product Forms β-keto ester Protonation 6. Acidic Workup: Protonation to yield the final product. Deprotonation_Product->Protonation Drives equilibrium Product_Molecule This compound Protonation->Product_Molecule

Caption: Claisen condensation for this compound synthesis.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its β-keto ester moiety. The methylene protons situated between the two carbonyl groups are significantly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, participating in a variety of carbon-carbon bond-forming reactions.

Alkylation

The enolate of this compound can be alkylated at the C2 position using alkyl halides. This reaction is a cornerstone of β-keto ester chemistry, allowing for the introduction of a wide range of substituents. Subsequent hydrolysis and decarboxylation of the alkylated product provide a straightforward route to substituted cyclohexyl ketones.

Synthesis of Heterocycles

The 1,3-dicarbonyl functionality of this compound is an ideal precursor for the synthesis of various heterocyclic systems. For instance, condensation with urea or thiourea derivatives can lead to the formation of barbiturate-like structures, a class of compounds with known sedative and hypnotic properties.[1] Similarly, reaction with hydrazines can yield pyrazole derivatives, which are common scaffolds in many pharmaceuticals.

Synthetic_Utility cluster_reactions Key Reactions cluster_products Resulting Scaffolds Start This compound Alkylation Alkylation (Base, R-X) Start->Alkylation Heterocycle_Synthesis Heterocycle Synthesis (e.g., with Urea/Hydrazine) Start->Heterocycle_Synthesis Alkylated_Product α-Substituted β-Keto Ester Alkylation->Alkylated_Product Heterocycles Barbiturate/Pyrazole Analogues Heterocycle_Synthesis->Heterocycles Decarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) Ketone Cyclohexyl Ketones Decarboxylation->Ketone Alkylated_Product->Decarboxylation

Caption: Synthetic transformations of this compound.

Applications in Drug Development

While direct, named applications of this compound in the synthesis of commercial drugs are not extensively documented in readily available literature, its structural motifs are present in various pharmacologically active molecules. Its role as a precursor to substituted cyclohexyl ketones and heterocyclic systems makes it a compound of significant interest in medicinal chemistry.

For instance, the cyclohexyl ketone core is a feature in some synthetic cannabinoids and other centrally active agents. The ability to functionalize the ring system via the β-keto ester intermediate provides a powerful tool for structure-activity relationship (SAR) studies.

Furthermore, the general class of β-keto esters are crucial intermediates in the synthesis of a wide array of pharmaceuticals, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The reactivity of the dicarbonyl unit allows for the construction of complex ring systems and the introduction of diverse functional groups necessary for biological activity.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis via the Claisen condensation and the rich reactivity of its β-keto ester functionality provide access to a wide range of complex molecular architectures, including substituted ketones and various heterocyclic systems. While specific examples of its incorporation into marketed drugs are not abundant in the public domain, its utility as a scaffold for generating libraries of compounds for biological screening is undeniable. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful synthetic intermediate.

References

A Technical Guide to the Synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Claisen condensation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis, applied to the preparation of ethyl 3-cyclohexyl-3-oxopropanoate. This β-keto ester is a valuable synthetic intermediate in the development of pharmaceuticals and other fine chemicals. This document will detail the mechanistic underpinnings of the reaction, provide a validated experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive and practical understanding of this important transformation.

Introduction: The Significance of β-Keto Esters and the Claisen Condensation

β-Keto esters are a pivotal class of organic compounds, characterized by a ketone functional group at the β-position relative to an ester.[1] This unique structural motif imparts versatile reactivity, making them indispensable building blocks in organic synthesis.[2] They serve as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products.[3][4] The acidity of the α-hydrogen, nestled between two carbonyl groups, facilitates the formation of a stabilized enolate, which is a potent nucleophile.[1][5]

The Claisen condensation is a classic and reliable method for the synthesis of β-keto esters.[6] This reaction involves the base-mediated condensation of two ester molecules, where one acts as the enolate donor and the other as the electrophilic acceptor.[7] The result is the formation of a new carbon-carbon bond and the desired β-keto ester.[8][9] The specific reaction detailed in this guide is a "crossed" or "mixed" Claisen condensation, where two different esters, ethyl cyclohexanecarboxylate and ethyl acetate, are employed.[10] This approach can be highly efficient when one ester partner lacks α-hydrogens or when there is a significant difference in the acidity of the α-hydrogens between the two esters.

The Mechanism of the Crossed Claisen Condensation

The synthesis of this compound proceeds through a well-established, multi-step mechanism. A strong base, typically sodium ethoxide, is crucial for the reaction to proceed.[11][12] The choice of an alkoxide base that matches the alkoxy group of the ester is critical to prevent transesterification, a competing reaction that can lead to a mixture of products.[7]

The key mechanistic steps are as follows:

  • Enolate Formation: The alkoxide base abstracts an acidic α-hydrogen from ethyl acetate to form a resonance-stabilized enolate ion.[9][10] This step is reversible, and the equilibrium lies towards the starting materials.[7]

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate. This results in the formation of a tetrahedral intermediate.[9][13]

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group. This step yields the desired β-keto ester, this compound.[14][15]

  • Deprotonation of the Product (Driving Force): The β-keto ester product has a highly acidic α-hydrogen (pKa ≈ 11) situated between the two carbonyl groups.[3][16] The ethoxide base present in the reaction mixture readily deprotonates the product to form a new, highly resonance-stabilized enolate. This irreversible acid-base reaction is the thermodynamic driving force that shifts the overall equilibrium towards the product.[7][10][13]

  • Acidic Workup: In the final step, an aqueous acid (e.g., dilute sulfuric or hydrochloric acid) is added to neutralize the enolate and any remaining base, yielding the final, neutral β-keto ester product.[10][16]

Claisen_Condensation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Elimination & Deprotonation cluster_3 Step 5: Acidic Workup Ethyl Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl Acetate->Enolate NaOEt Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Ethyl Cyclohexanecarboxylate Product Enolate Product Enolate (Stabilized) Tetrahedral Intermediate->Product Enolate - EtOH + NaOEt Final Product This compound Product Enolate->Final Product H3O+

Figure 1: Mechanistic workflow of the Claisen condensation.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale. Adherence to anhydrous conditions is paramount for success, as water will react with the sodium ethoxide base and hydrolyze the ester starting materials.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Ethyl cyclohexanecarboxylate156.220.96315.6 g0.10
Ethyl acetate88.110.90217.6 g0.20
Sodium ethoxide68.05-7.5 g0.11
Diethyl ether (anhydrous)74.120.713150 mL-
1 M Sulfuric acid98.08-~120 mL-
Saturated sodium bicarbonate--50 mL-
Saturated sodium chloride--50 mL-
Anhydrous magnesium sulfate120.37-~10 g-
Step-by-Step Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with sodium ethoxide (7.5 g, 0.11 mol) and anhydrous diethyl ether (100 mL). Stirring is initiated. A solution of ethyl cyclohexanecarboxylate (15.6 g, 0.10 mol) and ethyl acetate (17.6 g, 0.20 mol) in anhydrous diethyl ether (50 mL) is prepared and transferred to the dropping funnel.

  • Reaction Execution: The ester solution is added dropwise to the stirred suspension of sodium ethoxide over a period of approximately 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Workup and Isolation: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M sulfuric acid (120 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL). The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Experimental_Workflow A 1. Reaction Setup (Anhydrous Conditions) B 2. Reagent Addition (Esters to Base Suspension) A->B C 3. Reaction (Reflux for 2 hours) B->C D 4. Workup (Acid Quench & Extraction) C->D E 5. Drying & Solvent Removal D->E F 6. Purification (Vacuum Distillation) E->F G Final Product F->G

Figure 2: High-level experimental workflow for the synthesis.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is distinctive due to the presence of both keto and ester carbonyl groups.[17] The keto-enol tautomerism inherent to these molecules can also be observed.[1]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityNotes
C=O (ester)~1740StrongTypical for a saturated ester.[18]
C=O (ketone)~1715StrongTypical for a saturated ketone.[19]
C-O (ester)1300-1000Strong (two bands)Characteristic C-O stretches of an ester.[20]
C-H (sp³)2980-2850Medium-StrongAliphatic C-H stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the molecule.[1][21] The presence of keto-enol tautomers can lead to the appearance of two sets of signals in the NMR spectra.[22]

Expected ¹H NMR Chemical Shifts (Keto Tautomer):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (ethyl ester)~4.2Quartet2H
-CH₃ (ethyl ester)~1.3Triplet3H
-CH₂- (between carbonyls)~3.4Singlet2H
-CH- (cyclohexyl, adjacent to C=O)~2.5Multiplet1H
-CH₂- (cyclohexyl)1.1-2.0Multiplet10H

Expected ¹³C NMR Chemical Shifts (Keto Tautomer):

CarbonChemical Shift (δ, ppm)
C=O (ketone)~202
C=O (ester)~168
-CH₂- (ethyl ester)~61
-CH₂- (between carbonyls)~49
-CH- (cyclohexyl, adjacent to C=O)~52
-CH₂- (cyclohexyl)25-30
-CH₃ (ethyl ester)~14

Safety Considerations

A thorough understanding and implementation of safety protocols are essential when performing this synthesis.

  • Sodium Ethoxide: This is a highly corrosive and flammable solid that reacts violently with water.[23] It should be handled in a fume hood, away from ignition sources, and personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.[23]

  • Diethyl Ether: This is an extremely flammable and volatile solvent.[24] All operations involving diethyl ether must be conducted in a well-ventilated fume hood, and sources of ignition (open flames, hot plates, static discharge) must be strictly avoided.[25][26] Peroxide formation in aged ethers is a significant explosion hazard; only fresh, tested ether should be used.[25]

  • General Precautions: The reaction is exothermic and should be cooled if necessary. The use of a blast shield is recommended. All glassware should be inspected for cracks before use. An appropriate fire extinguisher (Class B) should be readily accessible.

Conclusion

The Claisen condensation provides a robust and efficient route for the synthesis of this compound. By understanding the underlying mechanism, carefully controlling reaction conditions, particularly the exclusion of moisture, and adhering to strict safety protocols, researchers can reliably produce this valuable β-keto ester. The detailed experimental and characterization data provided in this guide serve as a comprehensive resource for scientists engaged in synthetic and medicinal chemistry.

References

Keto-enol tautomerism in Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-cyclohexyl-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a β-keto ester of significant interest in synthetic and medicinal chemistry, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This guide provides a comprehensive examination of this phenomenon, delving into the structural underpinnings, thermodynamic principles, and analytical methodologies used to characterize the tautomeric equilibrium. We will explore the profound influence of solvent polarity and intramolecular hydrogen bonding on the position of this equilibrium. Detailed, field-proven protocols for the analysis of the tautomeric mixture by Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, offering researchers the tools to quantitatively assess this critical molecular property. This document is intended to serve as a technical resource for scientists engaged in the research and development of molecules where tautomerism can significantly impact chemical reactivity, bioavailability, and therapeutic efficacy.

Foundational Principles of Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a molecule exists in a dynamic equilibrium between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).[1][2][3] This interconversion involves the formal migration of a proton and the rearrangement of bonding electrons.[3][4] Unlike resonance structures, tautomers are distinct chemical species with different physical and chemical properties that can, in some cases, be isolated.[1][3] The equilibrium between the two forms can be catalyzed by either acid or base.[1][5]

For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form, often due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][5] However, in β-dicarbonyl compounds, such as this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.[2]

Structural Factors Stabilizing the Enol Tautomer

Several key structural features can shift the equilibrium towards the enol form:[1][2]

  • Conjugation: The carbon-carbon double bond of the enol can be in conjugation with the adjacent carbonyl group of the ester, creating a more delocalized and stable π-system.[1][6]

  • Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure.[1][2][6][7] This is a particularly dominant stabilizing factor in β-dicarbonyl compounds.

  • Aromaticity: If the enol form is part of an aromatic system (e.g., phenol), it will be overwhelmingly favored.[1][5]

The interplay of these factors determines the relative concentrations of the keto and enol tautomers at equilibrium.

Keto-Enol Equilibrium in this compound

This compound possesses the requisite α-hydrogens (protons on the carbon atom between the two carbonyl groups) to undergo tautomerization.[4] The equilibrium for this specific β-keto ester is depicted below.

Caption: Keto-enol tautomeric equilibrium of this compound.

The presence of the bulky cyclohexyl group can introduce steric effects that may influence the planarity of the enol form and, consequently, the strength of the intramolecular hydrogen bond and the degree of conjugation.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is crucial for understanding the chemical behavior of this compound. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary techniques employed for this purpose.

Analysis by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful and direct method for determining the equilibrium constant (Keq) of tautomerization in solution.[8][9] The interconversion between the keto and enol forms is typically slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for each tautomer.[8][10]

Key ¹H NMR Spectral Features:

Proton Keto Form (Expected δ, ppm) Enol Form (Expected δ, ppm) Rationale for Chemical Shift
α-CH₂ ~3.5-Methylene protons between two carbonyls are deshielded.
Vinyl CH -~5.0-5.5Olefinic proton in the enol structure.
Enolic OH -~12-13Highly deshielded due to strong intramolecular hydrogen bonding.[8]
Cyclohexyl CH ~2.2-2.5 (adjacent to C=O)~2.0-2.3Deshielded proton on the cyclohexyl ring adjacent to the carbonyl.
Ethyl OCH₂ ~4.1-4.2~4.1-4.2Methylene protons of the ethyl ester group.
Ethyl CH₃ ~1.2-1.3~1.2-1.3Methyl protons of the ethyl ester group.

Experimental Protocol for Keq Determination by ¹H NMR:

  • Sample Preparation:

    • Accurately prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[11]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer and lock on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and signal resolution.[11]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the α-CH₂ singlet) and a well-resolved signal for the enol form (e.g., the vinyl CH singlet).

    • Calculate the equilibrium constant (Keq) using the following equation:

      Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal) [8]

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in deuterated solvent prep2 Add TMS internal standard prep1->prep2 acq1 Lock and Shim Spectrometer prep2->acq1 acq2 Acquire ¹H NMR Spectrum acq1->acq2 an1 Process Spectrum (FT, Phasing) acq2->an1 an2 Integrate Keto and Enol Signals an1->an2 an3 Calculate Keq = [Enol]/[Keto] an2->an3

Caption: Workflow for Keq determination by ¹H NMR Spectroscopy.

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium, particularly in cases where the tautomers have distinct electronic transitions.[12][13] The enol form, with its conjugated π-system, typically absorbs at a longer wavelength (lower energy) compared to the non-conjugated keto form.[14]

Experimental Protocol for Keq Determination by UV-Vis:

  • Sample Preparation:

    • Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the pure solvent as a reference in the reference cuvette.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maximum (λmax) for the enol tautomer.

    • The concentration of the enol form can be determined using the Beer-Lambert Law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

    • The concentration of the keto form is then calculated by subtracting the enol concentration from the total concentration of the β-keto ester.

    • Calculate Keq.

Influence of Solvent on the Tautomeric Equilibrium

The choice of solvent can dramatically shift the keto-enol equilibrium.[15][16][17] This is a critical consideration in drug development and chemical synthesis, as the predominant tautomer in a given environment will dictate the molecule's properties and reactivity.

  • Non-polar Solvents (e.g., hexane, carbon tetrachloride): These solvents favor the enol form.[16] The intramolecular hydrogen bond of the enol is most stable in a non-polar environment where there is no competition from solvent molecules for hydrogen bonding.[1][17]

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[15]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can both donate and accept hydrogen bonds. They can stabilize the polar keto form through intermolecular hydrogen bonding with the carbonyl groups.[3][16] They can also compete with the intramolecular hydrogen bond of the enol, thus favoring the keto tautomer.

Table 1: Expected Solvent Effects on the Keq of this compound

Solvent Type Example Solvents Expected Effect on Equilibrium Predicted Keq Value
Non-polarHexane, Cyclohexane, CCl₄Favors Enol FormHigh
Polar AproticDMSO, Acetonitrile, AcetoneFavors Keto FormLow
Polar ProticWater, Methanol, EthanolStrongly Favors Keto FormVery Low

Thermodynamic Considerations

The position of the tautomeric equilibrium is governed by the Gibbs free energy difference (ΔG°) between the keto and enol forms.[18][19]

ΔG° = -RT ln(Keq)

Where:

  • R is the gas constant

  • T is the temperature in Kelvin

  • Keq is the equilibrium constant

By determining Keq at different temperatures (van't Hoff plot), the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization can be calculated, providing deeper insight into the thermodynamic driving forces of the equilibrium.[20][21] Generally, the conversion of the keto to the enol form is endothermic (ΔH° > 0) for simple ketones but can be less so or even exothermic for β-dicarbonyls due to the stabilizing factors of the enol.

Conclusion

The keto-enol tautomerism of this compound is a fundamental characteristic that dictates its chemical and physical behavior. A thorough understanding and quantitative assessment of this equilibrium are paramount for its effective application in research and development. The methodologies outlined in this guide, particularly ¹H NMR spectroscopy, provide a robust framework for characterizing the tautomeric landscape of this and related β-dicarbonyl compounds. By controlling factors such as solvent environment, researchers can potentially modulate the tautomeric ratio to optimize reaction outcomes or biological activity.

References

Chemical structure and IUPAC name of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-cyclohexyl-3-oxopropanoate: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile β-keto ester that serves as a crucial intermediate in advanced organic synthesis. We will delve into its chemical structure, nomenclature, and key physicochemical properties. The core of this document is a detailed exploration of a robust synthetic protocol, including a mechanistic breakdown and practical, field-proven insights into the experimental choices. Furthermore, we examine the compound's chemical reactivity, focusing on its utility as a building block in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Chemical Identity and Molecular Structure

This compound is a β-keto ester characterized by a cyclohexyl ring attached to a carbonyl group, which is in a β-position relative to an ethyl ester functionality. This arrangement imparts unique reactivity that makes it a valuable precursor in various synthetic pathways.

IUPAC Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 15971-92-3[1][2]

  • Molecular Formula: C₁₁H₁₈O₃[1][2][3]

  • Synonyms: 3-CYCLOHEXYL-3-OXO-PROPIONIC ACID ETHYL ESTER, Ethyl 3-cyclohexy-3-oxo-propionate, ethyl beta-oxocyclohexanepropionate[1]

Molecular Structure

The structure consists of a central three-carbon propanoate chain. The carbon at position 3 (C3) is part of a ketone, bonded to a cyclohexyl group. The carbon at position 1 (C1) is part of an ethyl ester. The carbon at position 2 (C2), situated between two carbonyl groups, is known as an active methylene group, which is the primary center of reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 198.26 g/mol [1][2]
Appearance Clear liquid[4]
Density 1.039 g/cm³ (Predicted)[4]
Boiling Point 165 °C at 20 mmHg[4]
Storage Conditions Room temperature, under inert atmosphere[2][4][5]

Synthesis and Mechanistic Insights

The synthesis of β-keto esters like this compound is a cornerstone of organic chemistry. A highly reliable and scalable method is the Claisen condensation, which involves the acylation of an ester enolate.

Retrosynthetic Analysis & Strategy

The most logical disconnection for this target molecule is at the C2-C3 bond. This bond can be formed by the reaction of an ethyl acetate enolate (the nucleophile) with a cyclohexanecarbonyl derivative (the electrophile), such as cyclohexanecarbonyl chloride. This approach is chosen for its high efficiency, use of readily available starting materials, and proven reliability for constructing β-dicarbonyl systems.

Reaction Mechanism: Acylation of Ethyl Acetate

The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and a final acid-base reaction.

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of ethyl acetate. This step is an equilibrium, but the subsequent step drives the reaction forward.

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

  • Tetrahedral Intermediate & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the chloride ion as a leaving group to form the β-keto ester.

  • Deprotonation: The product, this compound, has a highly acidic active methylene proton (pKa ≈ 11). The ethoxide base present in the reaction mixture rapidly deprotonates the product to form a resonance-stabilized enolate. This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction sequence. An acidic workup is then required to re-protonate this enolate and yield the final neutral product.

ClaisenCondensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Final Product EA Ethyl Acetate Enolate Ethyl Acetate Enolate EA->Enolate Deprotonation Base NaOEt (Base) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Attack CC Cyclohexanecarbonyl Chloride CC->Intermediate Product_Enolate Product Enolate (Resonance Stabilized) Intermediate->Product_Enolate Elimination of Cl- & Deprotonation Final_Product This compound Product_Enolate->Final_Product Acidic Workup (H3O+)

Caption: Mechanism of the Claisen condensation for synthesis.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.

Materials and Reagents
  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • Cyclohexanecarbonyl chloride

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Safety Precautions
  • GHS Hazards: The target compound is harmful if swallowed or inhaled and causes skin and eye irritation.[1]

  • Handling: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety goggles, gloves) is mandatory. Sodium metal reacts violently with water; handle with extreme care.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide: In a three-neck flask equipped with a reflux condenser and an inert gas inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (sufficient to dissolve) at 0 °C. Allow the reaction to proceed until all the sodium has dissolved. This in-situ preparation ensures a fresh, highly reactive base.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous ethyl acetate (2.0 eq) dropwise while maintaining the temperature at 0-5 °C. The excess ethyl acetate ensures that the base is fully consumed and helps drive the equilibrium towards enolate formation.

  • Acylation: Add a solution of cyclohexanecarbonyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture over 30-60 minutes. Maintain the temperature below 10 °C to control the exothermic reaction. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Reaction Quench and Workup: Cool the mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ≈ 5-6). This step protonates the product enolate and neutralizes any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (to remove acidic impurities), water, and finally, brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.[4]

Caption: Experimental workflow for synthesis and purification.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its active methylene group. This position is readily deprotonated by a suitable base to form a nucleophilic enolate, which can be used to form new carbon-carbon bonds.

  • Intermediate in Organic Synthesis: It is a valuable intermediate for preparing more complex molecules for the pharmaceutical and agrochemical industries.[2]

  • Functional Group Transformations: The dual carbonyl functionality allows for a wide range of transformations, making it a versatile building block.[2]

  • Alkylation Reactions: The active methylene proton can be removed by a base, and the resulting carbanion can react with alkyl halides in a nucleophilic substitution reaction. This allows for the introduction of various alkyl groups at the C2 position.

  • Knorr Pyrrole Synthesis: β-keto esters are classic starting materials for the Knorr pyrrole synthesis and Paal-Knorr synthesis, which are fundamental methods for creating heterocyclic rings that are prevalent in medicinal chemistry.

  • Decarboxylation: Following alkylation or other modifications, the ester group can be hydrolyzed and the resulting β-keto acid can be easily decarboxylated upon heating to yield a substituted cyclohexyl ketone. This provides a powerful two-step method for the α-alkylation of ketones.

Conclusion

This compound is a synthetically valuable and versatile β-keto ester. Its straightforward synthesis via the Claisen condensation and the unique reactivity of its active methylene group make it an indispensable building block for organic chemists. Its ability to participate in a wide array of carbon-carbon bond-forming reactions and subsequent functional group transformations solidifies its importance as a key intermediate in the synthesis of complex organic molecules, particularly within the realms of medicinal and materials chemistry.

References

Physical and chemical properties of 3-Cyclohexyl-3-oxopropionic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Cyclohexyl-3-oxopropionic Acid Ethyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyclohexyl-3-oxopropionic acid ethyl ester, a versatile β-keto ester intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis, and analytical validation of this compound, offering field-proven insights into its handling and application.

Compound Identification and Structure

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a bifunctional organic molecule containing both a ketone and an ester moiety, separated by a methylene group. This β-dicarbonyl arrangement is the source of its unique reactivity and utility as a synthetic building block.

  • IUPAC Name: ethyl 3-cyclohexyl-3-oxopropanoate[1]

  • Synonyms: 3-Cyclohexyl-3-oxo-propionic acid ethyl ester, Ethyl 3-cyclohexyl-3-oxopropionate, Ethyl β-oxocyclohexanepropionate[1][2]

  • CAS Number: 15971-92-3[2][3]

  • Molecular Formula: C₁₁H₁₈O₃[1][3]

  • Canonical SMILES: CCOC(=O)CC(=O)C1CCCCC1[1]

  • InChIKey: ASYASKBLHYSMEG-UHFFFAOYSA-N[1]

The presence of the cyclohexyl group imparts lipophilicity, a desirable trait in many drug discovery programs, while the β-keto ester functionality provides a reactive handle for a wide array of chemical transformations.

Physicochemical Properties

The physical properties of a compound are critical for its application in experimental settings, influencing solvent selection, reaction conditions, and purification methods. The data below has been compiled from authoritative chemical databases.

PropertyValueSource
Molecular Weight 198.26 g/mol [1][3]
Boiling Point 165°C at 20 mmHg[2]
Appearance Colorless liquid (inferred)[4]
XLogP3-AA (Lipophilicity) 2.4[1]
Topological Polar Surface Area 43.4 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]

Causality Insight: The relatively high boiling point is consistent with its molecular weight and polar carbonyl groups. The XLogP value of 2.4 indicates moderate lipophilicity, suggesting good solubility in common organic solvents like ethyl acetate, dichloromethane, and THF, but poor solubility in water. The absence of hydrogen bond donors and the presence of three acceptors will govern its interaction with protic solvents and its behavior in chromatographic separations.

Synthesis and Chemical Reactivity

The synthesis of β-keto esters like 3-cyclohexyl-3-oxopropionic acid ethyl ester is a cornerstone of synthetic organic chemistry. A robust and scalable approach involves the acylation of a malonic ester derivative, a strategy that offers high yields and purity.

Synthetic Workflow: A Malonic Ester Approach

A highly effective method is analogous to the synthesis of similar keto esters, proceeding via the acylation of monoethyl malonate.[5] This pathway is chosen for its efficiency and control over the final product structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence EM Ethyl Hydrogen Malonate step1 Step 1: Deprotonation Ethyl malonate is treated with n-BuLi in THF at low temperature (-75°C) to form the dianion. EM->step1 CHCC Cyclohexanecarbonyl Chloride step2 Step 2: Acylation Cyclohexanecarbonyl chloride is added to the dianion solution, forming the acylated intermediate. CHCC->step2 nBuLi n-Butyllithium (Base) nBuLi->step1 THF THF (Solvent) THF->step1 step1->step2 Forms reactive dianion step3 Step 3: Workup & Decarboxylation Aqueous acidic workup quenches the reaction and induces decarboxylation to yield the final product. step2->step3 Forms acylated malonate Product Product: 3-Cyclohexyl-3-oxopropionic acid ethyl ester step3->Product Final purification

Caption: Synthetic workflow for 3-Cyclohexyl-3-oxopropionic acid ethyl ester.

Core Reactivity

The key to the compound's utility lies in the active methylene group (the -CH₂- between the two carbonyls). The protons on this carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms.

This acidity allows for easy deprotonation with a suitable base (e.g., sodium ethoxide, LDA) to form a potent nucleophile. This enolate can undergo a variety of C-C bond-forming reactions, including:

  • Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.

  • Acylation: Reaction with acyl chlorides or anhydrides.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

This reactivity makes it a valuable precursor for synthesizing more complex molecules, including heterocyclic compounds and substituted cyclohexyl derivatives for drug discovery programs.[4][6]

Analytical Characterization and Validation

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical intermediate. A combination of spectroscopic methods provides a self-validating system for confirming the structure.

Spectroscopic Data Profile
TechniqueExpected Key Features
¹H NMR - Active Methylene Protons: A singlet around 3.4-3.6 ppm. - Ethyl Group: A quartet around 4.1-4.2 ppm (OCH₂) and a triplet around 1.2-1.3 ppm (CH₃). - Cyclohexyl Group: A complex multiplet in the upfield region (1.0-2.5 ppm).
¹³C NMR - Keto Carbonyl: A peak around 202-205 ppm. - Ester Carbonyl: A peak around 167-170 ppm. - Active Methylene Carbon: A peak around 45-50 ppm. - Ethyl Group: Peaks around 61 ppm (OCH₂) and 14 ppm (CH₃). - Cyclohexyl Carbons: Several peaks in the 25-45 ppm range.
Infrared (IR) - Strong C=O Stretch (Ketone): ~1715 cm⁻¹. - Strong C=O Stretch (Ester): ~1740 cm⁻¹. - C-H Stretches (Aliphatic): ~2850-2950 cm⁻¹.
Mass Spectrometry (MS) - Monoisotopic Mass: 198.1256 Da.[1] - Expected Adducts (ESI+): [M+H]⁺ at m/z 199.13, [M+Na]⁺ at m/z 221.11.[7]

Expertise Insight: The distinct chemical shifts of the two carbonyl carbons in the ¹³C NMR spectrum and the two separate C=O stretching frequencies in the IR spectrum are definitive proof of the β-keto ester functionality. The integration of the signals in the ¹H NMR spectrum provides quantitative validation of the proton count for each part of the molecule.

Standard Operating Protocol: NMR for Structural Validation

This protocol describes a self-validating system for confirming the identity and purity of a synthesized batch of 3-Cyclohexyl-3-oxopropionic acid ethyl ester.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh ~10-20 mg of sample B Dissolve in 0.6 mL of CDCl₃ A->B C Add TMS as internal standard (0 ppm) B->C D Transfer to NMR tube C->D E Acquire ¹H Spectrum (e.g., 32 scans) D->E F Acquire ¹³C Spectrum (e.g., 1024 scans) D->F G Acquire DEPT-135 (optional, for C-type) D->G H Process spectra (Fourier transform, phase) E->H F->H G->H I Calibrate ¹H to TMS at 0 ppm H->I J Assign peaks based on chemical shift & integration I->J K Compare data to predicted values J->K L Confirm Structure & Assess Purity >95% K->L

Caption: Standard workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 15 mg of the purified ester into a clean vial. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is due to its excellent solubilizing power for this compound and its clean spectral window. TMS serves as the universally accepted internal standard for chemical shift calibration.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. A standard pulse program is sufficient. Ensure the spectral width covers -1 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires more scans due to the low natural abundance of ¹³C. The spectral width should cover 0 to 220 ppm to ensure both carbonyl carbons are observed.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Validation:

    • Chemical Shift: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Verify that all observed peaks match the expected chemical shifts (as listed in section 4.1).

    • Integration: Integrate the signals in the ¹H spectrum. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 2H for the active methylene, 2H for the -OCH₂-, 3H for the -CH₃, and 11H for the cyclohexyl group).

    • Purity Assessment: The purity can be estimated from the ¹H NMR by comparing the integral of the product peaks to the integrals of any impurity signals.

Applications in Research and Drug Development

While 3-Cyclohexyl-3-oxopropionic acid ethyl ester is primarily a building block rather than an active pharmaceutical ingredient, its derivatives are of significant interest. The cyclohexyl moiety is a common bioisostere for phenyl groups, often used to improve metabolic stability and solubility while maintaining binding affinity.

  • Scaffold for Heterocycles: It can be used to synthesize pyrazoles, isoxazoles, and pyrimidines, which are privileged structures in medicinal chemistry.

  • Precursor for Novel Analogs: Its structure serves as a starting point for creating libraries of compounds for screening. For instance, related cyclohexyl-containing molecules have demonstrated cytotoxic activity against human leukemic cell lines, operating through caspase-independent apoptosis, highlighting the potential of this chemical space in oncology research.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound presents several hazards.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[1]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a valuable and versatile chemical intermediate defined by the reactivity of its β-keto ester functionality. Its moderate lipophilicity, combined with the synthetic accessibility of its active methylene site, makes it an important tool for medicinal chemists and researchers. A thorough understanding of its physicochemical properties and the application of robust analytical validation techniques, such as the NMR protocol detailed herein, are essential for its successful and reliable use in the synthesis of novel and complex molecular architectures.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl 3-Cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-cyclohexyl-3-oxopropanoate, a prominent β-keto ester, serves as a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a sterically significant cyclohexyl group, allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, offering field-proven insights into its synthesis, enolate chemistry, and subsequent functionalization through alkylation, acylation, and condensation reactions. Furthermore, this document details its application in the construction of complex molecular scaffolds, including heterocyclic systems, and the strategic use of decarboxylation to forge new ketone structures. Each section is supported by detailed, step-by-step experimental protocols, mechanistic diagrams, and a comprehensive list of authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Synthetic Utility of this compound

This compound (CAS No: 15971-92-3) belongs to the class of β-keto esters, a cornerstone of synthetic organic chemistry.[1] The defining feature of this class of molecules is the presence of a ketone and an ester functionality separated by a methylene group (-CH₂-). The protons on this α-carbon are significantly acidic (pKa ≈ 11 in DMSO) due to the electron-withdrawing nature of the two adjacent carbonyl groups, which stabilize the resulting conjugate base, an enolate, through resonance.[2] This inherent acidity is the wellspring of the rich and varied reactivity of this compound, making it an indispensable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]

This guide will systematically explore the following core competencies of this versatile reagent:

  • Synthesis via Claisen Condensation: Establishing the foundational route to the title compound.

  • Enolate Formation and Ambident Reactivity: Understanding the heart of its reactivity.

  • Alkylation: A fundamental C-C bond-forming reaction.

  • Acylation: Introducing acyl groups to build more complex dicarbonyl compounds.

  • Knoevenagel Condensation: Formation of α,β-unsaturated systems.

  • Japp-Klingemann Reaction: A pathway to hydrazones and heterocyclic scaffolds.

  • Decarboxylation: Strategic removal of the ester functionality to yield ketones.

Synthesis of this compound: A Claisen Condensation Approach

The most common and efficient method for the synthesis of β-keto esters is the Claisen condensation.[3] This reaction involves the base-mediated self-condensation of an ester possessing α-hydrogens or a crossed condensation between two different esters, one of which must be non-enolizable or significantly more reactive. For the synthesis of this compound, a crossed Claisen condensation between ethyl cyclohexanecarboxylate and ethyl acetate is a logical and effective strategy.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide ion, yielding the desired β-keto ester. A crucial aspect of the Claisen condensation is the use of a full equivalent of base. The product, this compound, is more acidic than the starting esters, and is therefore deprotonated by the ethoxide. This final, irreversible acid-base step drives the reaction to completion.[3]

Diagram: Synthesis via Claisen Condensation

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethyl Acetate Ethyl Acetate Enolate Formation Ethyl Acetate Enolate Ethyl Acetate->Enolate Formation NaOEt Ethyl Cyclohexanecarboxylate Ethyl Cyclohexanecarboxylate Nucleophilic Attack Nucleophilic Attack Ethyl Cyclohexanecarboxylate->Nucleophilic Attack Electrophile 1. NaOEt, EtOH 1. NaOEt, EtOH 2. H3O+ 2. H3O+ This compound This compound Enolate Formation->Nucleophilic Attack Nucleophile Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product Formation Product Formation Tetrahedral Intermediate->Product Formation - EtOH Product Formation->this compound Acid Workup (H3O+)

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for crossed Claisen condensations.[4]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl cyclohexanecarboxylate

  • Ethyl acetate (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add sodium metal (1.0 eq) to anhydrous toluene. Heat the mixture to the melting point of sodium and stir vigorously to create a fine dispersion. Cool the flask in an ice bath and slowly add absolute ethanol (1.1 eq) via the dropping funnel.

  • Condensation: To the freshly prepared sodium ethoxide suspension, add a mixture of ethyl cyclohexanecarboxylate (1.0 eq) and anhydrous ethyl acetate (1.5 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of ice and concentrated hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

The Core of Reactivity: Enolate Formation and Alkylation

The synthetic versatility of this compound stems from the ease of formation of its enolate, which is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[5] For the construction of new carbon skeletons, C-alkylation is the desired pathway.

Causality of C- vs. O-Alkylation

The regioselectivity of the alkylation is a delicate interplay of several factors:

  • Counter-ion: The nature of the metal cation associated with the enolate is critical. Tightly associated cations like Li⁺ will coordinate strongly with the more electronegative oxygen atom, sterically hindering O-alkylation and thus favoring C-alkylation.[6]

  • Solvent: Polar aprotic solvents like DMSO and DMF solvate the cation effectively, leading to a "naked," more reactive enolate where the oxygen atom is more accessible, favoring O-alkylation. In contrast, less polar solvents like THF favor the aggregated form of the enolate, promoting C-alkylation.[7][8]

  • Electrophile: "Soft" electrophiles, such as alkyl iodides and bromides, tend to react at the "softer" carbon center, leading to C-alkylation. "Hard" electrophiles, like alkyl sulfates or silyl halides, prefer to react at the "harder" oxygen center, resulting in O-alkylation.[5]

  • Temperature: Lower temperatures generally favor the kinetically controlled C-alkylation product.

Diagram: C- vs. O-Alkylation Pathways

G Start This compound Enolate Enolate (Ambident Nucleophile) Start->Enolate Base (e.g., NaOEt) C_Alkylation C-Alkylated Product Enolate->C_Alkylation R-X (Soft Electrophile) Low Temp, THF O_Alkylation O-Alkylated Product (Enol Ether) Enolate->O_Alkylation R-X (Hard Electrophile) High Temp, DMSO

Caption: Factors influencing the regioselectivity of enolate alkylation.

Experimental Protocol: α-Alkylation

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Alkyl halide (e.g., ethyl iodide)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: To a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol in a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the enolate solution, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Quench the reaction by adding dilute hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, the product can be purified by column chromatography or vacuum distillation.

ReactantAlkyl HalideProductTypical Yield
This compoundEthyl IodideEthyl 2-ethyl-3-cyclohexyl-3-oxopropanoate75-85%
This compoundBenzyl BromideEthyl 2-benzyl-3-cyclohexyl-3-oxopropanoate80-90%

Advanced Functionalization: Acylation Reactions

Acylation of this compound introduces an additional acyl group, leading to the formation of β,δ-diketo esters, which are valuable precursors for more complex structures. Similar to alkylation, C-acylation is generally the desired outcome.

The Role of Magnesium in Directing C-Acylation

A highly effective method to ensure selective C-acylation involves the use of magnesium enolates.[2] Treatment of the β-keto ester with a magnesium alkoxide, such as magnesium ethoxide, forms a stable six-membered chelate. In this chelate, the magnesium ion coordinates to both carbonyl oxygens, effectively blocking the oxygen atom from electrophilic attack and promoting reaction at the α-carbon.[2]

Diagram: Magnesium-Mediated C-Acylation

G Start This compound Chelate Magnesium Enolate Chelate Start->Chelate Mg(OEt)₂ Acylation Nucleophilic Attack on Acyl Chloride Chelate->Acylation R-COCl Product C-Acylated Product Acylation->Product

Caption: Magnesium chelation directs selective C-acylation.

Experimental Protocol: C-Acylation with an Acyl Chloride

Materials:

  • This compound

  • Magnesium ethoxide (Mg(OEt)₂)

  • Anhydrous diethyl ether or THF

  • Acyl chloride (e.g., propionyl chloride)

  • Dilute sulfuric acid

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend magnesium ethoxide (1.0 eq) in anhydrous diethyl ether. To this suspension, add a solution of this compound (1.0 eq) in diethyl ether dropwise at room temperature. Stir for 1 hour to ensure the complete formation of the magnesium enolate.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the acyl chloride (1.1 eq) in diethyl ether dropwise, maintaining the internal temperature below 5 °C. After the addition, stir the mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Work-up and Purification: Quench the reaction by carefully pouring it into a cold solution of dilute sulfuric acid. Extract the product with diethyl ether, wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 2-acyl-3-keto ester by vacuum distillation.

Condensation Chemistry: Knoevenagel and Japp-Klingemann Reactions

The activated methylene group of this compound is an excellent nucleophile for condensation reactions with various electrophiles, leading to a wide range of functionalized products.

The Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine (e.g., piperidine) or its salt.[9] The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. This reaction is highly efficient for forming C=C bonds.[10][11]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Glacial acetic acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine (0.1 eq), and a catalytic amount of glacial acetic acid (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and wash with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

The Japp-Klingemann Reaction: A Gateway to Hydrazones and Heterocycles

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[12][13] The reaction involves the coupling of the enolate of the β-keto ester with the diazonium salt, followed by the cleavage of one of the carbonyl groups to yield the hydrazone.[14][15][16] These hydrazones are invaluable intermediates for the synthesis of nitrogen-containing heterocycles, such as indoles (via Fischer indole synthesis) and pyrazoles.[12]

  • Enolate Formation: The β-keto ester is deprotonated by a base.

  • Azo Coupling: The enolate attacks the diazonium salt to form an azo intermediate.

  • Hydrolysis and Rearrangement: Hydrolysis of the ester group, followed by decarboxylation (or cleavage of the acyl group), leads to the final hydrazone product.[12]

G Start This compound Coupling Azo Coupling Start->Coupling ArylDiazonium Aryl Diazonium Salt ArylDiazonium->Coupling Hydrazone Hydrazone Product Coupling->Hydrazone Hydrolysis/ Rearrangement Heterocycle Heterocycle (e.g., Pyrazole) Hydrazone->Heterocycle Cyclization

Caption: Synthetic pathway from β-keto ester to heterocycles via Japp-Klingemann reaction.

This is a general protocol adaptable for this compound.[15]

Materials:

  • Aniline (or a substituted aniline)

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • This compound

  • Sodium acetate

  • Ethanol

Procedure:

  • Diazonium Salt Preparation: Dissolve the aniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.

  • Coupling Reaction: In a separate flask, dissolve this compound (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution, maintaining a temperature below 5 °C.

  • Work-up and Purification: After the addition, stir the mixture at 0-5 °C for 2 hours, then allow it to stand at room temperature overnight. Pour the reaction mixture into cold water to precipitate the crude hydrazone. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol.

The Final Transformation: Decarboxylation to Ketones

A key synthetic application of the reactions of this compound is the subsequent removal of the ethoxycarbonyl group to generate a substituted cyclohexyl ketone. This decarboxylation is readily achieved with β-keto acids, which are formed by the hydrolysis of the corresponding esters.[17]

Mechanism of Decarboxylation

The decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state upon heating.[18] The acidic proton of the carboxyl group is transferred to the keto oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process releases carbon dioxide and forms an enol intermediate, which then tautomerizes to the more stable ketone product.[19]

Experimental Protocol: Hydrolysis and Decarboxylation

Materials:

  • Alkylated this compound derivative

  • Aqueous sodium hydroxide solution

  • Aqueous hydrochloric acid

Procedure:

  • Saponification (Hydrolysis): Reflux the alkylated β-keto ester with an aqueous solution of sodium hydroxide until the ester is fully hydrolyzed (saponified) to the sodium salt of the β-keto acid.

  • Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with aqueous hydrochloric acid. The resulting β-keto acid is often unstable and may decarboxylate spontaneously upon acidification or with gentle heating. Heat the acidic solution until the evolution of CO₂ ceases.

  • Work-up and Purification: Cool the mixture and extract the ketone product with a suitable organic solvent (e.g., diethyl ether). Wash the organic extract, dry it over an anhydrous salt, and remove the solvent. The resulting ketone can be purified by distillation or chromatography.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the synthetic organic chemist. Its reactivity is dominated by the chemistry of its enolate, which can be strategically manipulated through careful selection of reaction partners and conditions to achieve a wide range of synthetic outcomes. From the fundamental C-C bond formations of alkylation and acylation to the construction of complex unsaturated systems and heterocycles via condensation reactions, this β-keto ester provides reliable and efficient pathways to valuable molecular targets. The ability to subsequently remove the ester functionality through decarboxylation further enhances its utility, making it a key starting material for the synthesis of substituted cyclohexyl ketones. The principles and protocols outlined in this guide serve as a robust foundation for researchers and drug development professionals to harness the full synthetic potential of this important chemical intermediate.

References

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 3-cyclohexyl-3-oxopropanoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, synthetic chemistry, and materials science, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of innovation. For researchers and drug development professionals, the solubility profile of a molecule like Ethyl 3-cyclohexyl-3-oxopropanoate dictates its reaction kinetics, purification strategies, formulation possibilities, and ultimately, its bioavailability and efficacy. This guide provides an in-depth technical exploration of the solubility of this compound, offering both theoretical predictions and practical methodologies to empower scientists in their laboratory endeavors.

Unveiling the Molecule: Physicochemical Properties of this compound

To comprehend the solubility of a compound, we must first understand its intrinsic chemical and physical characteristics. This compound is a beta-keto ester, a class of compounds renowned for their synthetic versatility.[1][2][3]

A molecule's structure is the primary determinant of its solubility. The key features of this compound that influence its interaction with various solvents are its molecular weight, polarity, and the potential for hydrogen bonding.

PropertyValueSource
Molecular FormulaC11H18O3PubChem[4]
Molecular Weight198.26 g/mol PubChem[4]
Predicted XlogP2.4PubChem[4][5]
IUPAC NameThis compoundPubChem[4]

The predicted XlogP value of 2.4 suggests that this compound has a moderate degree of lipophilicity, indicating it will favor non-polar environments over aqueous ones.[4][5]

Molecular Structure and Functional Group Analysis

Caption: Molecular structure of this compound highlighting key functional groups.

The molecule possesses a non-polar, bulky cyclohexyl ring which contributes to its lipophilicity. Conversely, the ethyl ester and ketone functional groups introduce polarity and the capacity to act as hydrogen bond acceptors. This duality is central to its solubility behavior.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[6]

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Non-polar Solvents: These solvents have small or no dipole moments and are primarily composed of carbon and hydrogen. They dissolve non-polar solutes through weaker van der Waals forces.

Given the mixed character of this compound, it is expected to exhibit a nuanced solubility profile. The large non-polar cyclohexyl group will drive solubility in non-polar solvents, while the polar ester and keto groups will promote solubility in polar solvents.

Predicted Solubility Profile of this compound

The following table provides a predicted qualitative solubility profile in a range of common organic solvents. These predictions are based on the "like dissolves like" principle and data from structurally related molecules.

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarSolubleThe non-polar cyclohexyl group is the dominant feature, favoring interaction with the non-polar alkane solvent.
Toluene Non-polar (aromatic)SolubleSimilar to hexane, the non-polar nature of toluene will readily solvate the cyclohexyl moiety.
Ethyl Acetate Moderately PolarVery SolubleThe solute and solvent share a similar ester functional group and overall moderate polarity, leading to strong miscibility.[8][9]
Acetone Polar AproticVery SolubleThe polar ketone group in acetone will interact favorably with the keto and ester groups of the solute.
Ethanol Polar ProticSolubleThe polar hydroxyl group of ethanol can act as a hydrogen bond donor to the carbonyl oxygens of the solute, and the ethyl groups are compatible.
Methanol Polar ProticSolubleSimilar to ethanol, but the smaller size of methanol may lead to slightly different solvation energetics.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[10][11]
N,N-Dimethylformamide (DMF) Polar AproticSolubleLike DMSO, DMF is a strong polar aprotic solvent that should readily dissolve the solute.
Water Very PolarInsoluble/Slightly SolubleThe large, non-polar cyclohexyl group is expected to dominate, making the molecule largely hydrophobic and insoluble in water.

A Blueprint for Discovery: Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is paramount. The following protocols outline two robust methods for quantifying the solubility of this compound.

The Static Equilibrium Method (Shake-Flask)

This is a widely accepted and straightforward method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended solids.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Experimental Workflow: Static Equilibrium Method

start Start prep Add excess solute to solvent start->prep equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate separate Allow solid to settle equilibrate->separate sample Filter and collect supernatant separate->sample quantify Analyze concentration (e.g., HPLC, GC) sample->quantify end Determine Solubility quantify->end

Caption: Workflow for the static equilibrium (shake-flask) solubility determination method.

The Dynamic (Polythermal) Method

This method involves determining the temperature at which a known concentration of the solute completely dissolves in the solvent.

Protocol:

  • Preparation: Prepare a series of vials, each containing a known mass of this compound and a known volume of the solvent.

  • Heating and Observation: Slowly heat the vials in a controlled-temperature bath with constant stirring. Visually observe the point at which the last solid particle dissolves. This temperature is the dissolution temperature for that specific concentration.

  • Data Collection: Repeat this process for each of the prepared concentrations.

  • Solubility Curve: Plot the dissolution temperature versus the concentration to generate a solubility curve. From this curve, the solubility at any given temperature within the experimental range can be determined.

Concluding Remarks: From Prediction to Practical Application

The solubility of this compound is a critical parameter that underpins its utility in scientific research and development. Based on its molecular structure, a predictable pattern of high solubility in non-polar and moderately polar organic solvents and poor solubility in water emerges. This guide provides a robust framework for understanding and experimentally verifying this solubility profile. By combining theoretical predictions with rigorous experimental protocols, researchers can confidently navigate the solution landscape and unlock the full potential of this versatile beta-keto ester.

References

The Enduring Legacy of β-Keto Esters: A Technical Guide to the Discovery, Synthesis, and Application of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of β-keto esters, with a specific focus on Ethyl 3-cyclohexyl-3-oxopropanoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational principles and practical applications of this important class of organic compounds.

Introduction: The Versatile Chemistry of β-Keto Esters

Beta-keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group.[1] This unique structural arrangement imparts a high degree of chemical versatility, making them invaluable intermediates in organic synthesis.[1] The presence of acidic α-protons facilitates the formation of enolates, enabling a wide range of carbon-carbon bond-forming reactions.[1] Their utility is particularly pronounced in the synthesis of complex molecules, including numerous pharmaceutical agents.[1] this compound serves as a pertinent example of this class, embodying the synthetic potential that has captivated chemists for over a century. This guide will delve into the historical context of their discovery, provide detailed synthetic protocols, and explore their applications in modern chemistry.

A Historical Perspective: The Dawn of Condensation Chemistry

The journey into the world of β-keto esters began in the mid-19th century, a period of foundational discoveries in organic chemistry.

In 1863, the German chemist August Geuther observed that the reaction of sodium metal with ethyl acetate liberated hydrogen gas and produced a sodium salt.[2][3] Upon acidification, this salt yielded a compound he named "ethyl diacetic acid," which was later identified as the enol form of ethyl acetoacetate.[2][3] Concurrently, Edward Frankland and B. F. Duppa in 1866 confirmed these findings and proposed the keto form of the structure, which they termed acetoacetic ester.[2][3] Their work also hinted at the possibility of forming mono- and disodium derivatives, laying the groundwork for the acetoacetic ester synthesis, a classic method for preparing methyl ketones.[2]

The seminal work that truly defined the synthesis of β-keto esters came from the German chemist Rainer Ludwig Claisen. In 1887, Claisen elucidated that the condensation of two ester molecules in the presence of a strong base leads to the formation of a β-keto ester.[4][5] This reaction, now universally known as the Claisen condensation , became a cornerstone of organic synthesis for its ability to form carbon-carbon bonds.[6] Claisen's further investigations, alongside J. Gustav Schmidt, into reactions between aldehydes or ketones with aromatic carbonyl compounds lacking an α-hydrogen led to the development of the Claisen-Schmidt condensation.[7]

Another significant advancement was the intramolecular Claisen condensation, known as the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894.[8][9] This reaction involves the base-catalyzed intramolecular cyclization of diesters to yield cyclic β-keto esters, proving highly effective for the formation of five- and six-membered rings.[8][9]

The early 20th century saw a deeper understanding of the reaction mechanisms, with John Nef proposing the involvement of enolates in 1897 and Arthur Lapworth providing the modern formulation in 1902.[2] These historical milestones collectively established the fundamental principles that underpin the synthesis of β-keto esters like this compound today.

The Claisen Condensation: A Mechanistic Deep Dive

The Claisen condensation is the quintessential method for synthesizing β-keto esters. The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of acidity, nucleophilicity, and equilibria.

The Core Mechanism

The reaction is initiated by the deprotonation of the α-carbon of an ester by a strong base, typically an alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. The resulting tetrahedral intermediate subsequently collapses, expelling an alkoxide leaving group to furnish the β-keto ester.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination of Alkoxide Ester1 R-CH₂-C(=O)-OR' Enolate [R-CH⁻-C(=O)-OR' ↔ R-CH=C(O⁻)-OR'] Ester1->Enolate Deprotonation Base ⁻OR' Enolate_node Enolate Alcohol R'OH Ester2 R-CH₂-C(=O)-OR' Tetrahedral_Intermediate R-CH₂-C(O⁻)(OR')-CH(R)-C(=O)-OR' Ester2->Tetrahedral_Intermediate Intermediate_node Tetrahedral Intermediate Enolate_node->Ester2 Nucleophilic Attack Beta_Keto_Ester R-CH₂-C(=O)-CH(R)-C(=O)-OR' Intermediate_node->Beta_Keto_Ester Collapse of Intermediate Alkoxide ⁻OR'

Driving the Equilibrium

An important consideration in the Claisen condensation is that the overall reaction is an equilibrium. To drive the reaction to completion, a full equivalent of base is often used. The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final deprotonation step is essentially irreversible and shifts the entire equilibrium towards the product. An acidic workup is then required to protonate the enolate and isolate the neutral β-keto ester.

Synthesis of this compound: A Representative Protocol

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Sodium Hydride (60% dispersion in mineral oil)24.00~0.924.4 g0.11
Diethyl Ether (anhydrous)74.120.713150 mL-
Ethyl Acetate88.110.9029.7 g (10.8 mL)0.11
Ethyl Cyclohexanecarboxylate156.220.98315.6 g (15.9 mL)0.10
Hydrochloric Acid (1 M)36.46~1.0As needed-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate120.37-As needed-
Experimental Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

  • Base Preparation: The flask is charged with sodium hydride (4.4 g of a 60% dispersion in mineral oil) and anhydrous diethyl ether (50 mL). The suspension is stirred.

  • Addition of Reactants: A solution of ethyl cyclohexanecarboxylate (15.6 g) and ethyl acetate (9.7 g) in anhydrous diethyl ether (100 mL) is prepared and added to the dropping funnel. This solution is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is gently refluxed for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath, and excess sodium hydride is quenched by the slow, dropwise addition of ethanol. The mixture is then poured into ice-cold 1 M hydrochloric acid until the solution is acidic to litmus paper.

  • Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Synthesis_Workflow Setup 1. Flame-dried 3-neck flask under N₂ Base 2. Charge with NaH and anhydrous ether Setup->Base Reactants 3. Add solution of ethyl cyclohexanecarboxylate and ethyl acetate dropwise Base->Reactants Reaction 4. Reflux for 2 hours Reactants->Reaction Workup 5. Cool, quench with ethanol, and acidify with HCl Reaction->Workup Extraction 6. Extract with ether, wash, and dry Workup->Extraction Purification 7. Purify by vacuum distillation Extraction->Purification

Applications in Research and Drug Development

This compound and related β-keto esters are valuable intermediates in the synthesis of a wide array of more complex molecules.[2] Their utility stems from the multiple reactive sites within the molecule, allowing for a variety of subsequent transformations.

A Versatile Synthetic Building Block

The presence of the acidic α-protons, the ketone, and the ester functionalities allows for a diverse range of chemical modifications:

  • Alkylation and Acylation: The α-carbon can be readily deprotonated to form an enolate, which can then be alkylated or acylated to introduce new substituents.

  • Synthesis of Heterocycles: β-Keto esters are common precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in many pharmaceutical agents.

  • Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding a cyclohexyl methyl ketone. This is a common strategy in the acetoacetic ester synthesis.

Role in Pharmaceutical and Agrochemical Synthesis

Conclusion

From their serendipitous discovery in the 19th century to their indispensable role in modern synthetic chemistry, β-keto esters have a rich and enduring history. The Claisen and Dieckmann condensations, elegant in their simplicity and powerful in their application, have provided chemists with a robust tool for carbon-carbon bond formation. This compound stands as a testament to the continued relevance of this class of compounds, serving as a versatile intermediate in the pursuit of novel pharmaceuticals and other complex molecular targets. A thorough understanding of the historical context, reaction mechanisms, and synthetic protocols associated with β-keto esters is essential for any researcher or scientist working at the forefront of chemical innovation.

References

Theoretical calculations of Ethyl 3-cyclohexyl-3-oxopropanoate molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical Calculations of Molecular Orbitals for Ethyl 3-cyclohexyl-3-oxopropanoate: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of this compound, a β-keto ester with potential applications in organic synthesis and drug development.[1] We delve into the foundational principles of quantum chemistry, detailing a robust computational methodology using Density Functional Theory (DFT). This guide emphasizes the rationale behind procedural choices, from method and basis set selection to the critical analysis of keto-enol tautomerism. By focusing on Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps, we aim to equip researchers and scientists with the knowledge to predict the molecule's chemical reactivity, stability, and potential intermolecular interactions, which are crucial for rational drug design.

Introduction: The Strategic Value of Molecular Orbital Theory in Drug Discovery

In modern drug discovery, understanding a molecule's electronic structure is paramount. The spatial distribution and energy of electrons dictate a molecule's reactivity, its ability to form non-covalent interactions with biological targets, and its overall pharmacokinetic profile (ADMET properties).[2][3] Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, provides a powerful lens through which we can visualize and quantify these electronic properties.

This compound is a β-keto ester, a class of compounds known for its synthetic versatility and presence in biologically active molecules.[4][5] Its structure, featuring a reactive β-dicarbonyl system and a bulky cyclohexyl group, presents an interesting case for theoretical study.[6] Theoretical calculations allow us to probe its electronic landscape in silico, predicting sites susceptible to nucleophilic or electrophilic attack and understanding its interaction potential before committing to costly and time-consuming laboratory synthesis. This guide will walk through the process of performing these calculations, interpreting the results, and applying them to a drug development context.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of any theoretical prediction hinges on the chosen computational method. The goal is to solve the electronic Schrödinger equation, but exact solutions are impossible for multi-electron systems, necessitating approximations.[3][7]

Hartree-Fock (HF) vs. Density Functional Theory (DFT)
  • Hartree-Fock (HF) Method: This is a fundamental ab initio method that approximates the complex many-electron wavefunction as a single Slater determinant.[8] While foundational, HF systematically neglects the correlation between the motions of individual electrons, which is a significant limitation.[8][9]

  • Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of the complex wavefunction, DFT calculates the total energy of the system from its electron density.[10] Crucially, it incorporates electron correlation through an exchange-correlation functional. Hybrid functionals, such as the widely-used B3LYP , combine the strengths of HF theory with DFT, providing a robust balance of accuracy and computational efficiency for organic molecules.[9][11] For this guide, we select the B3LYP functional for its proven track record in predicting the electronic structure of similar organic systems.[11]

The Role of the Basis Set

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) used to construct the molecular orbitals.[12][13] The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation.[3]

  • Minimal Basis Sets (e.g., STO-3G): Use the minimum number of functions required for each atom. They are computationally fast but often yield only qualitative results.[13]

  • Split-Valence Basis Sets (e.g., Pople Basis Sets): These provide more flexibility by using multiple functions for valence orbitals. For our analysis of this compound, the 6-311+G(d,p) basis set is an excellent choice.

    • 6-311: A triple-split valence basis set, providing a highly flexible description of the valence electrons.

    • +: Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing molecules with lone pairs or delocalized electrons, such as the carbonyl groups in our target molecule.

    • (d,p): Represents polarization functions (d-type functions on heavy atoms, p-type functions on hydrogen). These functions allow for non-spherical distortion of atomic orbitals as bonds are formed, which is essential for an accurate description of chemical bonding and intermolecular interactions.[14]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines the detailed methodology for calculating the molecular orbitals of this compound using the Gaussian suite of programs, a standard in computational chemistry.[15][16][17]

Addressing Keto-Enol Tautomerism

A critical feature of β-keto esters is their ability to exist in equilibrium between keto and enol tautomeric forms.[18][19] These tautomers have different geometries and electronic structures, and the enol form can be stabilized by an intramolecular hydrogen bond.[20] Therefore, a comprehensive analysis requires calculating both forms to determine the most stable tautomer. Spectroscopic evidence for similar β-keto esters suggests the keto form is often predominant.[4] However, computational verification is a necessary step for scientific rigor.

Computational Workflow
  • Structure Generation: Build the 3D structures of both the keto and the most stable Z-enol tautomer of this compound using a molecular editor like GaussView.[11]

  • Geometry Optimization: Perform a full geometry optimization for each tautomer to find its lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on a stable structure.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311+G(d,p)

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Frequency Calculation: After optimization, perform a frequency calculation on each structure. The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.

  • Single-Point Energy Calculation: Using the optimized geometries, perform a final, high-accuracy single-point energy calculation to obtain the electronic properties.

  • Data Analysis: From the output files, extract the following data:

    • Total electronic energy of each tautomer.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate the Molecular Electrostatic Potential (MEP) map.[2]

The logical flow of this computational protocol is visualized in the diagram below.

G Computational Workflow for Molecular Orbital Analysis cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (Gaussian) cluster_analysis 3. Data Analysis & Interpretation Start Generate 3D Structures Keto Keto Tautomer Start->Keto Enol Enol Tautomer Start->Enol Opt_Keto Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Keto->Opt_Keto Opt_Enol Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Enol->Opt_Enol Freq_Keto Frequency Calculation (Confirm Minimum) Opt_Keto->Freq_Keto Freq_Enol Frequency Calculation (Confirm Minimum) Opt_Enol->Freq_Enol SPE_Keto Single-Point Energy & Property Calculation Freq_Keto->SPE_Keto SPE_Enol Single-Point Energy & Property Calculation Freq_Enol->SPE_Enol Compare Compare Energies (Determine Stability) SPE_Keto->Compare SPE_Enol->Compare Analysis Analyze HOMO, LUMO, Gap Compare->Analysis MEP Generate MEP Map Compare->MEP Interpret Interpret Reactivity & Interaction Potential Analysis->Interpret MEP->Interpret

Caption: A flowchart of the computational protocol.

Results and Interpretation

Tautomer Stability and Frontier Molecular Orbitals (FMOs)

The calculated energies will determine the relative stability of the keto and enol forms. The tautomer with the lower total energy is the more stable form. The energies of the HOMO and LUMO, collectively known as Frontier Molecular Orbitals (FMOs), are critical for understanding chemical reactivity.[21]

  • HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Regions of high HOMO density indicate likely sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[22][23]

The relationship between these FMO concepts is illustrated below.

FMO_Concept Frontier Molecular Orbital Concepts cluster_reactivity Chemical Reactivity cluster_stability Molecular Properties HOMO HOMO (Electron Donor) Electrophile Reaction with Electrophiles HOMO->Electrophile dictates site of attack LUMO LUMO (Electron Acceptor) Nucleophile Reaction with Nucleophiles LUMO->Nucleophile dictates site of attack Gap HOMO-LUMO Gap (ΔE) Stability Kinetic Stability Gap->Stability correlates with Excitation Electronic Excitation Gap->Excitation energy required for

Caption: Relationship between FMOs and chemical properties.

Table 1: Calculated Energies for Tautomers of this compound (Note: These are hypothetical values for illustrative purposes. Actual calculations would yield specific results.)

PropertyKeto TautomerEnol Tautomer
Total Energy (Hartree)-656.12345-656.11987
HOMO Energy (eV)-7.5-7.1
LUMO Energy (eV)-0.5-0.2
ΔE (LUMO-HOMO) (eV) 7.0 6.9

Based on these hypothetical results, the keto tautomer is slightly more stable. Both tautomers exhibit a large HOMO-LUMO gap, suggesting good kinetic stability.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[2][24] It is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.[25][26]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites favorable for electrophilic attack or hydrogen bond acceptance (e.g., carbonyl oxygens).

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites favorable for nucleophilic attack or hydrogen bond donation.

  • Green/Yellow Regions: Indicate neutral potential.

For this compound, the MEP map would predictably show strong negative potential (red) around the two carbonyl oxygens, identifying them as primary sites for hydrogen bonding and electrostatic interactions with a receptor. The cyclohexyl ring would appear largely neutral (green), indicating its role as a lipophilic, space-filling moiety.

Conclusion for the Drug Development Professional

The theoretical calculation of molecular orbitals provides indispensable, predictive insights for drug development. For this compound, this analysis allows us to:

  • Confirm the Dominant Tautomer: By comparing the energies of the keto and enol forms, we can identify the more stable species, focusing design efforts on the most relevant structure.

  • Predict Reactivity: The HOMO and LUMO distributions highlight the most reactive sites, informing synthetic strategies and predicting potential metabolic liabilities.

  • Guide Rational Design: The HOMO-LUMO gap provides a measure of chemical stability. The MEP map visually identifies key pharmacophoric features, such as hydrogen bond acceptors (the carbonyl oxygens) and lipophilic regions (the cyclohexyl group), which can be used to optimize ligand-receptor complementarity and improve binding affinity.[24][27]

By integrating these computational techniques early in the discovery pipeline, researchers can make more informed decisions, prioritize promising scaffolds, and ultimately accelerate the journey from lead compound to viable drug candidate.

References

Methodological & Application

Detailed experimental protocol for Claisen condensation to synthesize Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Experimental Protocol for the Synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate via Claisen Condensation

Introduction

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters and related 1,3-dicarbonyl compounds.[1][2] These motifs are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and natural products.[3] The reaction involves the base-mediated condensation between two ester molecules.[4] At least one of the esters must possess α-hydrogens to be enolizable.[5]

This document provides a detailed protocol for the synthesis of this compound. This specific transformation is a crossed Claisen condensation, reacting ethyl cyclohexanecarboxylate with the enolate of ethyl acetate. The reaction is driven to completion by using a stoichiometric amount of a strong base, sodium ethoxide, which deprotonates the resulting β-keto ester product.[2] The final product is obtained after a careful acidic workup.[6][7]

Reaction Mechanism and Rationale

The mechanism proceeds through several key steps, each of which is reversible except for the final deprotonation:[2][8]

  • Enolate Formation: A strong base, sodium ethoxide (NaOEt), abstracts an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion.[9] Ethyl acetate is chosen as the enolate precursor in this crossed condensation.

  • Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of ethyl cyclohexanecarboxylate, forming a tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ethoxide leaving group to yield the β-keto ester product.[2][10]

  • Deprotonation (Driving Force): The newly formed this compound has highly acidic protons on the α-carbon situated between the two carbonyl groups. The ethoxide base present in the reaction mixture rapidly and irreversibly removes one of these protons.[6][11] This final acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[4]

  • Protonation (Workup): An acidic workup is performed to neutralize the reaction mixture and protonate the stable enolate, yielding the final neutral β-keto ester product.[7][11]

To ensure the desired outcome in this crossed condensation, it is crucial to use a base with the same alkoxide as the esters (ethoxide for ethyl esters) to prevent transesterification.[6][10] Furthermore, anhydrous conditions are essential as sodium ethoxide reacts vigorously with water, which would quench the base and inhibit the reaction.[12][13]

Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Workup EtOAc Ethyl Acetate Enolate Ethyl Acetate Enolate EtOAc->Enolate Deprotonation Base NaOEt Base->EtOAc EtOH EtOH Enolate->EtOH Enolate_ext Enolate EtCyclohex Ethyl Cyclohexanecarboxylate Intermediate Tetrahedral Intermediate EtCyclohex->Intermediate Product_Raw β-Keto Ester Intermediate->Product_Raw Elimination EtO- EtO⁻ Intermediate->EtO- Product_Enolate Product Enolate (Stabilized) Product_Raw->Product_Enolate Final_Product This compound Product_Enolate->Final_Product Protonation Base2 EtO⁻ Base2->Product_Raw H3O+ H₃O⁺ (Workup) H3O+->Product_Enolate

Caption: The mechanism of the Claisen condensation for synthesizing this compound.

Materials and Reagents

Reagent/MaterialFormulaMW ( g/mol )AmountMolesProperties/Notes
Sodium EthoxideC₂H₅ONa68.057.5 g0.11Strong base, hygroscopic, corrosive. Handle under inert gas.[12][14]
Diethyl Ether(C₂H₅)₂O74.12200 mL-Anhydrous. Highly flammable.
Ethyl AcetateC₄H₈O₂88.1135.2 g (39 mL)0.40Anhydrous. Flammable. Acts as the nucleophile.
Ethyl CyclohexanecarboxylateC₉H₁₆O₂156.2215.6 g (16 mL)0.10Acts as the electrophile.[15][16]
Hydrochloric Acid (10% aq.)HCl36.46~100 mL-Corrosive. Used for acidic workup.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-Aqueous solution for washing.
Saturated Sodium Chloride (Brine)NaCl58.44~50 mL-Aqueous solution for washing.
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-Drying agent.

Experimental Protocol

Reaction Setup
  • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

  • Flame-dry the apparatus under a steady stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

Reagent Addition
  • Under a positive pressure of inert gas, add sodium ethoxide (7.5 g, 0.11 mol) and anhydrous diethyl ether (100 mL) to the reaction flask.

  • Begin stirring to form a suspension.

  • In the dropping funnel, prepare a solution of ethyl cyclohexanecarboxylate (15.6 g, 0.10 mol) and ethyl acetate (35.2 g, 0.40 mol) in anhydrous diethyl ether (100 mL).

    • Causality Note: Using an excess of ethyl acetate helps to ensure it is preferentially enolized and drives the reaction towards the desired crossed-condensation product.

Reaction Execution
  • Add the ester solution from the dropping funnel to the stirred sodium ethoxide suspension dropwise over approximately 1 hour.

  • Control the addition rate to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath.

  • After the addition is complete, heat the reaction mixture to reflux using a heating mantle and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

Workup and Isolation
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly and carefully quench the reaction by adding 10% aqueous hydrochloric acid (~100 mL) dropwise with vigorous stirring until the mixture is acidic (pH ~2-3, check with pH paper).

    • Expertise Insight: This step neutralizes the remaining sodium ethoxide and protonates the product enolate.[11] Adding the acid slowly at a low temperature is crucial to control the exothermic neutralization reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

    • Causality Note: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification
  • The crude product is a yellowish oil. Purify the oil by vacuum distillation to obtain this compound as a clear liquid.

    • Expected Boiling Point: The boiling point will be significantly lower under vacuum compared to atmospheric pressure. A precise boiling point at a specific vacuum pressure should be determined experimentally.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using spectroscopic methods.[17][18]

  • ¹H NMR: Expected signals include a triplet and quartet for the ethyl ester group, a singlet for the α-protons between the carbonyls, and multiplets for the cyclohexyl ring protons. The integration of these signals should correspond to the structure.

  • ¹³C NMR: Peaks corresponding to the two carbonyl carbons (ester and ketone), the α-carbon, the carbons of the ethoxy group, and the carbons of the cyclohexyl ring are expected.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1745 cm⁻¹) will be present.[17]

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₁H₁₈O₃, MW = 198.26 g/mol ) should be observed.[17][18]

Safety and Handling

  • Sodium Ethoxide: Highly corrosive and reacts violently with water.[13] It is flammable and can cause severe skin burns. Handle in a fume hood under an inert atmosphere, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood away from any ignition sources.

  • Hydrochloric Acid: Corrosive and causes severe burns. Handle with care and appropriate PPE.

  • The reaction should be conducted in a fume hood at all times.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble and Flame-Dry Glassware Under N₂/Ar react1 Charge Flask with NaOEt and Anhydrous Et₂O prep1->react1 Start Reaction react2 Add Solution of Esters (Ethyl Cyclohexanecarboxylate & Ethyl Acetate in Et₂O) Dropwise (1 hr) react1->react2 react3 Heat to Reflux (2-3 hrs) react2->react3 work1 Cool to 0 °C react3->work1 Reaction Complete work2 Quench with 10% HCl (aq) to pH 2-3 work1->work2 work3 Extract with Et₂O work2->work3 work4 Wash with NaHCO₃, Water, and Brine work3->work4 work5 Dry (MgSO₄), Filter, and Concentrate work4->work5 work6 Purify by Vacuum Distillation work5->work6 Final Product Final Product work6->Final Product Yields

Caption: Workflow for the synthesis of this compound.

References

Application of Ethyl 3-cyclohexyl-3-oxopropanoate in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Versatility of a Cyclohexyl β-Ketoester

Ethyl 3-cyclohexyl-3-oxopropanoate is a valuable bifunctional building block in organic synthesis, belonging to the class of β-ketoesters.[1][2] Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities (a ketone and an ester) and a bulky cyclohexyl moiety, provides a unique combination of reactivity and lipophilicity. This makes it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are scaffolds for pharmacologically active agents.[3]

The presence of the active methylene protons, the electrophilic carbonyl carbon of the ketone, and the ester group allows this molecule to participate in a wide range of classical and modern cyclocondensation and multicomponent reactions. This guide provides detailed application notes and validated protocols for leveraging this compound in the synthesis of key heterocyclic systems, including dihydropyrimidines, 1,4-dihydropyridines, and pyrazolones.

Part 1: Synthesis of Dihydropyrimidines via the Biginelli Reaction

The Biginelli reaction is a cornerstone of multicomponent chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[3][4][5] DHPMs are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including roles as calcium channel blockers, antiviral, and antihypertensive agents.[3]

Mechanistic Rationale

The reaction typically proceeds under acidic catalysis. The key steps involve the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of this compound. The final steps are intramolecular cyclization via attack of the terminal amine on the ester carbonyl, followed by dehydration to yield the stable dihydropyrimidine ring.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Enolate Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium [Ar-CH=NH(C=O)NH₂]⁺ Aldehyde->Acyliminium + H⁺ Urea H₂N(C=O)NH₂ Urea->Acyliminium Intermediate1 Open-Chain Adduct Acyliminium->Intermediate1 Ketoester This compound (Enol form) Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization DHPM DHPM Product Intermediate2->DHPM - H₂O

Caption: Mechanism of the Biginelli Reaction.

Application Protocol: Synthesis of 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-cyclohexyl-3,4-dihydropyrimidin-2(1H)-one

This protocol details a reliable, solvent-free method for the Biginelli condensation, which offers environmental advantages and often leads to higher yields and simpler product isolation.[6]

Quantitative Data Summary

EntryAldehydeCatalystConditionsTime (min)Yield (%)
14-MethoxybenzaldehydeDIPEAc25 °C, Solvent-free45~90 (expected)
2BenzaldehydeDIPEAc25 °C, Solvent-free40~92 (expected)
34-ChlorobenzaldehydeDIPEAc25 °C, Solvent-free50~88 (expected)
43-NitrobenzaldehydeDIPEAc25 °C, Solvent-free45~94 (expected)

(Yields are estimated based on similar substrates from cited literature and are for illustrative purposes. Actual yields may vary.)[6]

Experimental Protocol

  • Reactant Charging:

    • In a 50 mL round-bottom flask, combine 4-methoxybenzaldehyde (1.36 g, 10 mmol), this compound (1.98 g, 10 mmol), and urea (0.72 g, 12 mmol).

    • Add diisopropylethylammonium acetate (DIPEAc) (0.35 g, 2 mmol, 20 mol%) as the catalyst.[6]

  • Reaction Execution:

    • Stir the mixture vigorously using a magnetic stir bar at room temperature (25 °C). The reaction is solvent-free, and the mixture may initially be a thick paste.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) eluent system. The reaction is typically complete within 45-60 minutes.

  • Workup and Purification:

    • Upon completion, add 20 mL of cold water to the reaction flask and stir for 10 minutes. A solid precipitate will form.

    • Collect the crude solid by vacuum filtration using a Büchner funnel and wash the filter cake with two portions of 15 mL cold water to remove the catalyst and unreacted urea.

    • The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol.

    • Dry the purified crystals under vacuum to obtain the final product.

Scientist's Note (Causality):

  • Catalyst Choice: DIPEAc acts as a mild Brønsted acid/base catalyst system, promoting both the iminium ion formation and the enolate addition without requiring harsh conditions.[6] Its recyclability and effectiveness at room temperature make it a green choice.

  • Solvent-Free Conditions: This approach enhances reaction rates by increasing reactant concentration and often simplifies purification, as the product precipitates upon addition of water.

  • Workup: Pouring the reaction mixture into cold water is a critical step. It effectively stops the reaction and precipitates the water-insoluble organic product while dissolving the water-soluble catalyst and excess urea.

Part 2: Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

First reported in 1881, the Hantzsch synthesis is a classic multicomponent reaction for generating 1,4-dihydropyridines (1,4-DHPs), which are precursors to pyridines.[7][8] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7][9] 1,4-DHPs are renowned for their use as calcium channel blockers in antihypertensive drugs like nifedipine.[10]

Mechanistic Rationale

The Hantzsch synthesis is believed to proceed through two parallel pathways that converge. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated dicarbonyl compound.[8][11] A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP product.

Hantzsch_Workflow Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct (α,β-Unsaturated Intermediate) Aldehyde->Knoevenagel_Product Knoevenagel Condensation Ketoester1 This compound (Eq 1) Ketoester1->Knoevenagel_Product Knoevenagel Condensation Ketoester2 This compound (Eq 2) Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia/NH₄OAc Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Michael Addition Final_Product 1,4-Dihydropyridine Michael_Adduct->Final_Product Cyclization & Dehydration Knorr_Synthesis Reactants This compound + Phenylhydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H₂O) Cyclized Tetrahedral Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product Pyrazolone Product Cyclized->Product Elimination (-EtOH)

References

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the Dieckmann condensation represents a cornerstone of synthetic organic chemistry. This powerful intramolecular cyclization of diesters provides a reliable and efficient pathway to functionalized five- and six-membered rings, which are ubiquitous scaffolds in natural products and pharmaceuticals. This guide offers an in-depth exploration of the Dieckmann condensation, moving beyond a simple recitation of steps to provide a comprehensive understanding of the reaction's nuances, practical considerations, and strategic applications.

The Chemistry of Cyclization: Mechanism and Driving Forces

The Dieckmann condensation is, in essence, an intramolecular Claisen condensation.[1] The reaction is catalyzed by a strong base and proceeds through the formation of a carbanion at the α-position of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester within the same molecule.[2] This intramolecular nucleophilic acyl substitution results in the formation of a cyclic β-keto ester.[3]

The thermodynamic driving force of the Dieckmann condensation is a critical aspect to grasp. The initial cyclization step is often a reversible equilibrium. However, the resulting cyclic β-keto ester possesses a highly acidic proton at the α-position, nestled between two carbonyl groups. The base present in the reaction mixture readily deprotonates this position, forming a resonance-stabilized enolate.[4] This final deprotonation step is essentially irreversible and drives the entire reaction sequence to completion, favoring the formation of the cyclic product.[5]

Dieckmann_Mechanism Diester Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., NaOEt) -ROH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster Cyclic β-Keto Ester Tetrahedral->BetaKetoEster -OR FinalEnolate Resonance-Stabilized Enolate BetaKetoEster->FinalEnolate Base (Irreversible) FinalProduct Final Product (after workup) FinalEnolate->FinalProduct Acidic Workup (e.g., H3O+)

Caption: The mechanistic pathway of the Dieckmann condensation.

Strategic Considerations for Successful Cyclization

The success of a Dieckmann condensation hinges on several key experimental parameters. The choice of substrate, base, and solvent must be carefully considered to maximize yield and minimize side reactions.

Substrate Suitability

The Dieckmann condensation is most effective for the synthesis of sterically favored five- and six-membered rings.[3] This corresponds to the use of 1,6- and 1,7-diesters as starting materials, respectively.[6] Attempts to form smaller rings are generally unsuccessful due to significant ring strain.[2] While the formation of seven- and eight-membered rings is possible, yields are often lower due to competing intermolecular condensation.[7]

For unsymmetrical diesters, regioselectivity becomes a crucial consideration. The initial deprotonation will preferentially occur at the α-position that is less sterically hindered or more acidic. In cases where the acidity of the two α-positions is significantly different (e.g., one is adjacent to an additional electron-withdrawing group), a single major product can often be obtained.

The Role of the Base and Solvent

The selection of the base and solvent system is paramount for a successful Dieckmann condensation. A variety of strong bases can be employed, each with its own advantages and disadvantages.

BaseSolvent(s)Key Considerations
Sodium Alkoxides (e.g., NaOEt, NaOMe)Corresponding Alcohol (e.g., EtOH, MeOH)The classic choice. The alkoxide should match the ester to prevent transesterification.[8]
Potassium tert-Butoxide (KtBuO)THF, TolueneA strong, non-nucleophilic base that can be effective at lower temperatures.[9]
Sodium Hydride (NaH)THF, Toluene, DMFA powerful, non-nucleophilic base. The reaction is irreversible as H₂ gas evolves. Requires careful handling.[9]
Lithium Diisopropylamide (LDA)THFA very strong, non-nucleophilic base, often used for kinetically controlled enolate formation.
Lithium Hexamethyldisilazide (LHMDS)THFSimilar to LDA, a strong, sterically hindered base.

Polar aprotic solvents like THF and DMF can enhance the stability of the enolate intermediate, while non-polar solvents such as toluene may help to reduce side reactions.[10]

Applications in Natural Product Synthesis and Drug Development

The Dieckmann condensation has been a workhorse in the total synthesis of complex natural products and has played a vital role in the development of pharmaceutical agents.

A classic example is its application in the synthesis of the steroid estrone . In a landmark synthesis, the Dieckmann condensation was used twice to construct both the C and D rings of the steroid core, showcasing the reaction's power in building polycyclic systems.[11]

More contemporary applications can be found in the synthesis of key intermediates for various therapeutic agents. For instance, substituted cyclopentanones, readily accessible via Dieckmann condensation, are precursors to prostaglandins and their analogues, which have applications in treating a range of conditions, including glaucoma and ulcers.[10] The reaction has also been employed in the synthesis of alkaloids and macrolide antibiotics.[10]

Detailed Experimental Protocol: Synthesis of 2-Ethoxycarbonylcyclopentanone

This protocol provides a step-by-step procedure for the Dieckmann condensation of diethyl adipate to form 2-ethoxycarbonylcyclopentanone, a common laboratory example.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Base_Addition Base Addition (NaH in Toluene) Setup->Base_Addition Diester_Addition Diester Addition (Diethyl Adipate) Base_Addition->Diester_Addition Reaction Reaction (Reflux) Diester_Addition->Reaction Quenching Quenching (Acidic Workup) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification

Caption: A generalized workflow for the Dieckmann condensation.

Materials and Reagents
  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Dry methanol (for initiation, if using NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas (argon or nitrogen) inlet

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure
  • Reaction Setup: Assemble the reaction apparatus and ensure it is flame-dried or oven-dried to remove any residual moisture. Maintain a positive pressure of an inert gas throughout the reaction.

  • Base Preparation: In the reaction flask, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Initiation (if necessary): Carefully add a catalytic amount of dry methanol to the sodium hydride suspension to initiate the reaction. A vigorous evolution of hydrogen gas will be observed.

  • Diester Addition: Once the initial effervescence subsides, add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride until the evolution of hydrogen gas ceases.[12]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane or diethyl ether.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.

Troubleshooting and Safety Precautions

Troubleshooting Common Issues
  • Low Yield: This can be due to insufficient reaction time, impure reagents, or the presence of water. Ensure all reagents and solvents are anhydrous.

  • Intermolecular Condensation: This side reaction can become significant, especially when attempting to form larger rings. Running the reaction at high dilution can favor the desired intramolecular cyclization.

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the starting diester or the product. Rigorously dry all glassware and use anhydrous solvents.

Safety Precautions
  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which can ignite.[8] It should be handled under an inert atmosphere. Personal protective equipment, including a lab coat, safety glasses, and gloves, is mandatory. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water or carbon dioxide extinguishers.

  • Quenching: The quenching of reactions containing sodium hydride is highly exothermic and produces flammable hydrogen gas. The quenching agent should be added slowly and with efficient cooling. It is advisable to perform the quenching step in a well-ventilated fume hood. The sequential addition of a less reactive alcohol (like isopropanol) before water can help to control the reaction rate.[10]

  • Solvents: Toluene and other organic solvents are flammable and should be handled in a fume hood away from ignition sources.

Conclusion

The Dieckmann condensation is a robust and versatile tool for the synthesis of cyclic β-keto esters, which are valuable intermediates in organic synthesis. A thorough understanding of the reaction mechanism, careful consideration of the reaction parameters, and adherence to strict safety protocols are essential for its successful implementation. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to confidently and effectively utilize this important transformation in their synthetic endeavors.

References

Application Notes & Protocols: Ethyl 3-cyclohexyl-3-oxopropanoate as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of ethyl 3-cyclohexyl-3-oxopropanoate as a key precursor in the synthesis of pharmaceutical intermediates. This document delves into the compound's properties, its versatile reactivity, and provides detailed protocols for its application in constructing medicinally relevant scaffolds.

Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry

This compound, a β-keto ester, represents a class of highly valuable building blocks in organic synthesis, particularly within the pharmaceutical industry. The unique structural feature of a β-keto ester is the presence of a methylene group flanked by two carbonyl groups, which imparts a high degree of reactivity and synthetic versatility. This arrangement allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The cyclohexyl moiety of this compound provides lipophilicity, a critical property influencing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The strategic incorporation of this group can enhance a drug candidate's ability to cross biological membranes and interact with its target.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible synthetic protocols.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Ethyl 3-cyclohexyl-3-oxopropionate, 3-Cyclohexyl-3-oxo-propionic acid ethyl ester[1]
CAS Number 15971-92-3[1]
Molecular Formula C₁₁H₁₈O₃[1]
Molecular Weight 198.26 g/mol [1]
Appearance Colorless liquid (at room temperature and pressure)
Boiling Point Data not readily available
Density Data not readily available
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.[2][3][4]

Synthetic Utility and Key Reactions

The synthetic utility of this compound is primarily derived from the reactivity of the active methylene group and the two carbonyl functionalities. This allows for its participation in a variety of condensation reactions to form heterocyclic and carbocyclic systems that are core scaffolds in numerous pharmaceuticals.

The Logic of Condensation Reactions in Drug Synthesis

Multi-component reactions (MCRs) are highly valued in medicinal chemistry for their efficiency in generating molecular diversity from simple starting materials in a single step. Key MCRs where β-keto esters like this compound are pivotal include:

  • Hantzsch Pyridine Synthesis: For the creation of dihydropyridine and pyridine scaffolds, which are prominent in drugs such as calcium channel blockers.[5][6]

  • Biginelli Reaction: To synthesize dihydropyrimidinones, a class of compounds with a wide range of biological activities, including antiviral, antihypertensive, and anticancer properties.[7][8][9]

  • Knoevenagel Condensation: A versatile method for forming carbon-carbon double bonds, crucial for building complex molecular frameworks.[10][11][12]

The following sections will focus on providing a detailed protocol for the Hantzsch pyridine synthesis as a representative example of the synthetic power of this compound.

Application Protocol: Hantzsch Synthesis of a Dihydropyridine Scaffold

This protocol details the synthesis of a 1,4-dihydropyridine derivative using this compound. Dihydropyridines are a class of compounds known for their use as calcium channel blockers in the treatment of hypertension.[6]

Reaction Principle

The Hantzsch pyridine synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-keto ester (in this case, this compound), and a nitrogen source, typically ammonia or ammonium acetate.[5][13] The initial product is a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Workflow Diagram

Hantzsch_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Product Analysis R1 This compound S1 Combine Reactants in Reaction Vessel R1->S1 R2 Aromatic Aldehyde (e.g., Benzaldehyde) R2->S1 R3 Ammonium Acetate R3->S1 R4 Ethanol (Solvent) R4->S1 S2 Reflux the Mixture (e.g., 4-6 hours) S1->S2 S3 Monitor Reaction Progress (TLC) S2->S3 W1 Cool Reaction Mixture S3->W1 W2 Precipitate Product in Ice-Water W1->W2 W3 Filter the Solid Product W2->W3 W4 Wash with Cold Ethanol/Water W3->W4 W5 Dry the Product W4->W5 P1 Recrystallization (e.g., from Ethanol) W5->P1 A1 Characterization (NMR, IR, MS) P1->A1 A2 Purity Assessment (HPLC) P1->A2

Caption: Experimental workflow for the Hantzsch dihydropyridine synthesis.

Detailed Step-by-Step Protocol

Materials:

  • This compound (2.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate (1.1 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 equivalents), the chosen aromatic aldehyde (1.0 equivalent), and ammonium acetate (1.1 equivalents).

  • Solvent Addition: Add ethanol to the flask until all reactants are dissolved (approximately 20-30 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with constant stirring.

    • Causality Insight: Refluxing provides the necessary activation energy for the multiple condensation steps involved in the Hantzsch reaction to proceed at a reasonable rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ice-cold water with stirring. A solid precipitate of the dihydropyridine product should form.

    • Causality Insight: The dihydropyridine product is typically much less soluble in water than the starting materials and byproducts, leading to its precipitation upon addition to cold water.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid with a small amount of cold ethanol-water mixture (1:1) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purification

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity dihydropyridine derivative.

Expected Outcome and Characterization

The expected product is a symmetrically substituted 1,4-dihydropyridine with cyclohexylcarbonyl groups at the 3 and 5 positions. The structure should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of protons on the dihydropyridine ring, the cyclohexyl groups, and the ester ethyl groups.

  • ¹³C NMR: To identify the carbon skeleton of the molecule.

  • FT-IR: To detect the characteristic functional groups, such as the N-H stretch, C=O stretch of the ester and ketone, and C=C stretch of the dihydropyridine ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

  • HPLC: To assess the purity of the final product.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of pharmaceutical intermediates. Its inherent reactivity as a β-keto ester allows for its efficient use in powerful multi-component reactions to construct complex and medicinally relevant heterocyclic scaffolds. The detailed protocol for the Hantzsch pyridine synthesis provided herein serves as a practical example of its application, demonstrating a straightforward and efficient method for accessing the important dihydropyridine core. The principles and techniques described can be adapted by researchers and drug development professionals for the synthesis of a wide array of novel drug candidates.

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 3-Cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Michael Additions and Ethyl 3-Cyclohexyl-3-oxopropanoate

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] This reaction is celebrated for its reliability and versatility, enabling the construction of complex molecular architectures from simple precursors.[1] In the realm of medicinal chemistry and drug development, the Michael addition is instrumental in synthesizing a wide array of pharmacologically active molecules.[4] The resulting 1,5-dicarbonyl compounds are pivotal intermediates for creating diverse heterocyclic and carbocyclic scaffolds.

This compound, a β-keto ester, is a particularly valuable Michael donor. The cyclohexyl group introduces lipophilicity and a three-dimensional structural element, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The β-keto ester moiety provides a doubly stabilized enolate, rendering the α-proton acidic and facilitating its participation in base-catalyzed or organocatalyzed Michael additions.[3] This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and strategic considerations for employing this compound in Michael addition reactions.

Synthesis of this compound

The synthesis of this compound, a non-commercially available β-keto ester, can be readily achieved through a Claisen condensation. This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester.[5][6][7][8][9] In a crossed Claisen condensation, an enolizable ester is reacted with a non-enolizable ester. For the synthesis of the title compound, ethyl cyclohexanecarboxylate can be reacted with diethyl carbonate in the presence of a strong base like sodium ethoxide.

Reaction Mechanism: A Step-by-Step Visualization

The Michael addition of this compound proceeds through a well-defined, three-step mechanism:[1]

  • Enolate Formation: A base abstracts the acidic α-proton of the β-keto ester, forming a resonance-stabilized enolate. The negative charge is delocalized over the α-carbon and the two carbonyl oxygens, enhancing its stability and nucleophilicity.

  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor. This is the key carbon-carbon bond-forming step. The electron density is pushed onto the α-carbon of the acceptor, forming a new enolate.

  • Protonation: The newly formed enolate is protonated by a proton source, typically the conjugate acid of the base used in the first step or a weak acid added during workup, to yield the final Michael adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation A This compound C Resonance-Stabilized Enolate A->C Deprotonation B Base (B:) E Intermediate Enolate C->E Nucleophilic Attack D Michael Acceptor (α,β-unsaturated carbonyl) G Michael Adduct E->G Protonation F Proton Source (BH+)

Figure 1: The generalized mechanism of the Michael addition reaction.

Core Protocol: Asymmetric Michael Addition to a Nitroolefin

This protocol details the asymmetric Michael addition of this compound to a generic trans-β-nitrostyrene, a common Michael acceptor, using a chiral organocatalyst.[10][11][12][13]

Materials:

  • This compound (Michael Donor)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Chiral Organocatalyst (e.g., a chiral primary amine-thiourea or a cinchona alkaloid derivative)

  • Anhydrous Toluene (Solvent)

  • Hydrochloric Acid (1 M aqueous solution)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate (Eluents)

Instrumentation:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Addition of Reactants: Dissolve the this compound (1.0 mmol, 1.0 equiv) and trans-β-nitrostyrene (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL). Add the solution to the reaction flask via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 24-48 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding 1 M HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Michael adduct.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalyst Selection: A Comparative Overview

The choice of catalyst is critical for achieving high yield and stereoselectivity in Michael additions. The bulky cyclohexyl group on the β-keto ester may influence the optimal catalyst choice.

Catalyst TypeExamplesAdvantagesDisadvantages
Base Catalysts Sodium ethoxide, Potassium tert-butoxideInexpensive, readily available.Often require stoichiometric amounts, can lead to side reactions, not suitable for asymmetric synthesis.
Organocatalysts Chiral primary amines, thioureas, squaramides, proline derivatives.[10][11]Metal-free, environmentally friendly, high enantioselectivities can be achieved.May require higher catalyst loading, can be sensitive to reaction conditions.
Metal Complexes Lewis acidic metal complexes (e.g., with La, Ni, Sc).High catalytic activity, can be effective at low loadings.Potential for metal contamination in the final product, may require inert atmosphere.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, low reaction temperature, steric hindrance.Use a freshly prepared or purified catalyst, increase the reaction temperature, screen different catalysts.
Formation of side products Unwanted side reactions (e.g., self-condensation), decomposition of starting materials or product.Lower the reaction temperature, use a milder base or catalyst, reduce the reaction time.
Low diastereoselectivity or enantioselectivity Inappropriate catalyst, wrong solvent, temperature effects.Screen a range of chiral catalysts and solvents, optimize the reaction temperature.
Difficult purification Similar polarity of starting materials and product.Optimize the chromatographic conditions (e.g., different eluent system, different stationary phase).

Applications in Drug Development

The Michael adducts derived from this compound are valuable precursors for the synthesis of a variety of biologically active compounds. The 1,5-dicarbonyl functionality can be readily cyclized to form substituted cyclohexenones, which are common motifs in natural products and pharmaceuticals. Furthermore, the nitro group in the adducts from nitroolefin acceptors can be reduced to an amine, providing access to chiral γ-amino acids and lactams, which are important building blocks in drug discovery.

Experimental Workflow

Experimental_Workflow A Reactant Preparation (this compound, Michael Acceptor, Catalyst) B Reaction Setup (Inert atmosphere) A->B C Reaction Monitoring (TLC) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F G Final Product F->G

Figure 2: A streamlined workflow for the Michael addition reaction.

References

Application Notes and Protocols for the Decarboxylation of β-Keto Esters Derived from Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The decarboxylation of β-keto esters is a cornerstone transformation in organic synthesis, enabling the conversion of these versatile intermediates into valuable ketones. This process is particularly relevant in the synthesis of pharmaceutical compounds and other fine chemicals where precise molecular architectures are paramount. Ethyl 3-cyclohexyl-3-oxopropanoate and its derivatives serve as important precursors, and their efficient decarboxylation is a critical step in many synthetic routes. This guide provides a comprehensive overview of the mechanistic principles and detailed protocols for the decarboxylation of this class of compounds, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Insights: The Driving Force of Decarboxylation

The facile decarboxylation of β-keto esters is intrinsically linked to the electronic nature of the β-keto acid intermediate. The reaction typically proceeds through a two-step sequence: hydrolysis of the ester to the corresponding β-keto acid, followed by the loss of carbon dioxide.

The key to the low-temperature decarboxylation of the β-keto acid is the ability to form a cyclic, six-membered transition state.[1][2] This pericyclic reaction involves the transfer of the acidic proton from the carboxyl group to the β-carbonyl oxygen, leading to the formation of an enol and carbon dioxide. The enol then tautomerizes to the more stable ketone product.[3][4]

It is this cyclic transition state that circumvents the high energy barrier typically associated with the cleavage of a carbon-carbon bond, allowing the reaction to proceed under relatively mild heating.[4]

Visualization of the General Decarboxylation Mechanism

Decarboxylation_Mechanism cluster_hydrolysis Ester Hydrolysis (Acid or Base Catalyzed) cluster_decarboxylation Decarboxylation BetaKetoEster This compound BetaKetoAcid 3-Cyclohexyl-3-oxopropanoic acid BetaKetoEster->BetaKetoAcid H₃O⁺ or OH⁻, then H₃O⁺ TransitionState Cyclic Transition State BetaKetoAcid->TransitionState Heat (Δ) Enol Enol Intermediate TransitionState->Enol CO₂ Evolution Ketone Cyclohexyl methyl ketone Enol->Ketone Tautomerization

Caption: General workflow for the decarboxylation of this compound.

Primary Decarboxylation Protocols

The choice of decarboxylation method depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction conditions.

Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation

This classical one-pot method is effective for substrates tolerant to strong acids. The hydrolysis of the ester and the subsequent decarboxylation of the in situ-formed β-keto acid are both promoted by the acidic environment.[3][5]

Experimental Protocol:

  • Materials:

    • This compound derivative (1.0 eq)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6M solution)

    • Dioxane or a similar inert solvent

    • Water

    • Sodium bicarbonate (NaHCO₃), saturated solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Procedure:

    • Dissolve the β-keto ester in a minimal amount of dioxane in a round-bottom flask equipped with a reflux condenser.

    • Add an aqueous solution of the acid (e.g., 6M H₂SO₄).

    • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC (see Reaction Monitoring section).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Extract the aqueous layer with an organic solvent (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude ketone.

    • Purify the product by column chromatography or distillation as required.

Protocol 2: The Krapcho Decarboxylation (Neutral Conditions)

For substrates sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation offers a milder, near-neutral alternative.[6] This method is particularly advantageous as it often proceeds with high yields and avoids saponification of other sensitive ester groups that may be present in the molecule.[7] The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, commonly sodium chloride or lithium chloride, and a small amount of water at elevated temperatures.[7][8]

The mechanism involves nucleophilic attack of the halide on the ethyl group of the ester in an SN2 fashion, followed by decarboxylation.[6][7]

Experimental Protocol:

  • Materials:

    • This compound derivative (1.0 eq)

    • Sodium chloride (NaCl) or Lithium chloride (LiCl) (1.0 - 1.2 eq)

    • Dimethyl sulfoxide (DMSO)

    • Water (1.0 - 2.0 eq)

    • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of the β-keto ester in DMSO in a round-bottom flask, add the salt (NaCl or LiCl) and water.

    • Heat the mixture to a high temperature (typically 140-180 °C) and monitor the reaction.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (3x).

    • Combine the organic extracts, wash with water and then brine to remove residual DMSO.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting ketone as needed.

Comparative Overview of Decarboxylation Methods

MethodReagentsConditionsAdvantagesDisadvantages
Acid-Catalyzed Strong acid (H₂SO₄, HCl)RefluxOne-pot procedure, readily available reagents.Harsh conditions, not suitable for acid-sensitive substrates.
Krapcho NaCl or LiCl, DMSO, H₂OHigh temperature (140-180 °C)Neutral conditions, high yields, tolerates other functional groups.[6][7]High temperatures, requires aprotic polar solvent.

Reaction Monitoring and Analysis

Careful monitoring of the decarboxylation reaction is crucial to ensure complete conversion and to minimize the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to follow the disappearance of the starting β-keto ester and the appearance of the ketone product. A less polar solvent system will typically show the product ketone with a higher Rf value than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of the reaction endpoint.[9][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to monitor the disappearance of the characteristic ester carbonyl stretch (around 1735-1750 cm⁻¹) and the appearance of the ketone carbonyl stretch (around 1705-1725 cm⁻¹).[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile ketone product and any potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the starting material (e.g., the ethyl group quartet and triplet) and the appearance of new signals corresponding to the ketone product.[12]

Workflow for Protocol Selection and Execution

Protocol_Selection Start Start: Decarboxylation of This compound derivative AssessSubstrate Assess Substrate Sensitivity Start->AssessSubstrate AcidSensitive Acid/Base Sensitive? AssessSubstrate->AcidSensitive KrapchoProtocol Select Krapcho Protocol AcidSensitive->KrapchoProtocol Yes AcidProtocol Select Acid-Catalyzed Protocol AcidSensitive->AcidProtocol No ExecuteReaction Execute Reaction Protocol KrapchoProtocol->ExecuteReaction AcidProtocol->ExecuteReaction MonitorReaction Monitor Reaction (TLC, HPLC, etc.) ExecuteReaction->MonitorReaction Workup Reaction Workup and Purification MonitorReaction->Workup Reaction Complete Characterize Characterize Final Product Workup->Characterize End End: Pure Ketone Characterize->End

Caption: Decision-making workflow for selecting the appropriate decarboxylation protocol.

Safety Precautions

  • Acid-Catalyzed Protocol: Strong acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood. Neutralization of strong acids is exothermic and should be done carefully with cooling.

  • Krapcho Decarboxylation: DMSO can be absorbed through the skin. Wear appropriate gloves. The reaction is run at high temperatures, posing a risk of burns. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

Conclusion

The decarboxylation of β-keto esters derived from this compound is a fundamental transformation that can be achieved through various reliable methods. The choice between a classical acid-catalyzed approach and the milder Krapcho decarboxylation should be guided by the specific characteristics of the substrate. By understanding the underlying mechanisms and adhering to the detailed protocols and safety guidelines presented, researchers can effectively and safely synthesize the desired ketone products, advancing their research and development objectives.

References

Application Notes & Protocols: Ethyl 3-cyclohexyl-3-oxopropanoate as a Versatile Scaffold for Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-cyclohexyl-3-oxopropanoate

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery of novel therapeutic agents. This compound is a prime example of a versatile building block, prized for its unique combination of reactive functional groups and a lipophilic moiety. As a β-ketoester, it possesses multiple sites for electrophilic and nucleophilic reactions, making it an ideal substrate for constructing complex molecular architectures.[1][2] The presence of the cyclohexyl group is particularly significant, as it can enhance the lipophilicity of the final compound, a critical parameter for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. This guide provides an in-depth exploration of the chemical principles governing its reactivity and offers detailed, field-proven protocols for its application in the synthesis of potent bioactive heterocyclic compounds, particularly dihydropyrimidinones (DHPMs) and 1,4-dihydropyridines (DHPs).

Application Notes: Unlocking Synthetic Potential

Core Reactivity of the β-Ketoester Moiety

The synthetic utility of this compound stems from the dual reactivity of its β-ketoester functional group.

  • α-Methylene Acidity: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic due to resonance stabilization of the resulting enolate anion. This allows for facile deprotonation under basic conditions, creating a potent carbon nucleophile for C-C bond formation.

  • Carbonyl Electrophilicity: Both the ketone and ester carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

  • Keto-Enol Tautomerism: The compound exists as an equilibrium mixture of keto and enol tautomers. The enol form provides a nucleophilic C=C double bond, which can participate in various addition reactions.

This inherent reactivity makes it an ideal component for multicomponent reactions (MCRs), which are highly valued in drug discovery for their efficiency and ability to generate molecular diversity from simple precursors.

Key Bioactive Scaffolds via Multicomponent Reactions

Two of the most powerful MCRs that leverage β-ketoesters are the Biginelli and Hantzsch reactions.

  • Biginelli Reaction for Dihydropyrimidinones (DHPMs): First reported in 1891, the Biginelli reaction is a one-pot acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea).[3] The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[4][5][6][7] The reaction mechanism is believed to proceed through an initial aldol condensation or the formation of an N-acyliminium ion intermediate, which is then trapped by the β-ketoester enolate, followed by cyclization and dehydration.[3]

  • Hantzsch Reaction for 1,4-Dihydropyridines (DHPs): The Hantzsch synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine ring.[8][9] The resulting DHP core is famously found in a class of drugs that act as L-type calcium channel blockers, such as Nifedipine, used to treat hypertension.[8] The versatility of the Hantzsch reaction allows for the synthesis of a wide range of substituted DHPs with potential applications as anticancer and antimicrobial agents.[10][11]

The workflow for leveraging these reactions in a drug discovery context is a systematic process from synthesis to biological evaluation.

G cluster_0 Synthesis Phase cluster_1 Purification & Characterization cluster_2 Bioactivity Screening A Starting Material (this compound) B Select Multicomponent Reaction (e.g., Biginelli, Hantzsch) A->B C One-Pot Synthesis Protocol B->C D Work-up & Crude Product Isolation C->D E Purification (Recrystallization / Chromatography) D->E F Structural Confirmation (NMR, IR, MS) E->F G In-vitro Assays (Antimicrobial, Anticancer) F->G H Hit Identification & Lead Optimization G->H I Novel Bioactive Compound H->I

Caption: High-level experimental workflow for bioactive compound discovery.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a 4-Aryl-6-cyclohexyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction

This protocol describes a general, robust method for synthesizing a dihydropyrimidinone derivative, a scaffold known for its broad biological activities.[4][5][6]

Materials:

  • This compound (1.0 equiv, e.g., 1.98 g, 10 mmol)

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv, 1.41 g, 10 mmol)

  • Urea (1.5 equiv, 0.90 g, 15 mmol)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

  • Ethanol (25 mL)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol), the selected aromatic aldehyde (10 mmol), and urea (15 mmol).

  • Solvent Addition: Add 25 mL of ethanol to the flask. The mixture will likely be a suspension.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated hydrochloric acid to the stirring suspension. The acid catalyzes the condensation steps, primarily by activating the aldehyde carbonyl group towards nucleophilic attack.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Product Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. As the solution cools, the product will often begin to crystallize. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Pour the cooled reaction mixture into 100 mL of ice-cold water and stir for 15 minutes. This step is crucial as the desired dihydropyrimidinone product is typically insoluble in water, while the catalyst and any unreacted urea are soluble, facilitating purification.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with cold water (2 x 20 mL) to remove residual acid and salts, followed by a wash with cold ethanol (1 x 15 mL) to remove soluble organic impurities.

  • Drying: Dry the purified solid product in a vacuum oven at 50-60 °C to a constant weight. The final product is typically a white or off-white crystalline solid.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

G reactant reactant intermediate intermediate product product catalyst catalyst A Aldehyde + Urea B Acyliminium Ion Intermediate A->B Condensation D Open-Chain Adduct B->D C Keto-Enol Tautomer of This compound C->D Nucleophilic Attack E Cyclization D->E Intramolecular Amine Attack on Ester F Dehydration E->F G Dihydropyrimidinone (DHPM) F->G H_plus H+ H_plus->A Protonation

Caption: Simplified Biginelli reaction mechanism.

Protocol 2: Synthesis of a 1,4-Dihydropyridine Derivative via Hantzsch Reaction

This protocol outlines the synthesis of a 1,4-dihydropyridine, a core structure found in many cardiovascular drugs.[8][12]

Materials:

  • This compound (2.0 equiv, e.g., 3.96 g, 20 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv, 1.06 g, 10 mmol)

  • Ammonium Acetate (1.2 equiv, 0.92 g, 12 mmol)

  • Ethanol (30 mL)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (20 mmol), the aromatic aldehyde (10 mmol), and ammonium acetate (12 mmol). Ammonium acetate serves as the ammonia source for the reaction.

  • Solvent Addition: Add 30 mL of ethanol and a magnetic stir bar.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours. The reaction involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent and the aldehyde. These intermediates then combine and cyclize.[9]

  • Cooling and Precipitation: Upon completion, allow the reaction to cool to room temperature. The product often precipitates from the ethanol solution. The flask can be cooled further in an ice bath to enhance crystallization.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from hot ethanol if necessary.

  • Drying and Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Data Summary: Representative Bioactive Compounds

The following table summarizes the classes of compounds that can be synthesized using this compound and their reported biological activities.

Compound ClassCore HeterocycleKey Reactants (with starting material)Reported Biological ActivitiesRepresentative Citations
Cyclohexyl-DHPMs DihydropyrimidinoneAromatic Aldehyde, Urea/ThioureaAntibacterial (Gram-positive & Gram-negative), Antifungal, Anticancer.[4][5][6][13][14][4][6][14]
Cyclohexyl-DHPs 1,4-DihydropyridineAromatic Aldehyde, Ammonia SourceCalcium Channel Blockade, Antiproliferative, Antimicrobial.[8][10][11][8][10]
Fused Pyrimidines PyrimidineVaries (e.g., S-methyl isothiouronium)Anticancer, Antimicrobial.[15][16][17][15][16]

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of diverse and biologically relevant heterocyclic compounds. Its inherent reactivity, particularly in robust multicomponent reactions like the Biginelli and Hantzsch syntheses, provides a direct and efficient route to libraries of dihydropyrimidinones and 1,4-dihydropyridines. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of next-generation therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting low conversion rates in Ethyl 3-cyclohexyl-3-oxopropanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-cyclohexyl-3-oxopropanoate Synthesis

Welcome to the technical support center for the synthesis of this compound, also known as ethyl cyclohexanoylacetate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific crossed Claisen condensation. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yield is the most common issue and can stem from several factors throughout the experimental workflow. The primary culprits are typically incomplete reaction, competing side reactions, and product loss during workup and purification.

Most Common Causes for Low Yield:

  • Inefficient Enolate Formation: The reaction begins with the deprotonation of an enolizable ester. If the base is not strong enough or is compromised by moisture, enolate formation will be incomplete.

  • Competing Self-Condensation: In a crossed Claisen condensation between ethyl cyclohexanecarboxylate and ethyl acetate, the self-condensation of ethyl acetate to form ethyl acetoacetate is a major competing pathway[1][2].

  • Reaction Equilibrium: The Claisen condensation is a reversible reaction. To drive it to completion, a full equivalent of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol, effectively trapping the product as its enolate and shifting the equilibrium forward[3][4].

  • Hydrolysis: The presence of water in reagents or solvents can lead to the saponification (hydrolysis) of either the starting esters or the β-keto ester product, especially under basic conditions[3].

Troubleshooting Guide: Specific Issues & Solutions

Reaction & Optimization

Q2: I suspect my base is the problem. Which base should I use, and what precautions are necessary?

The choice and handling of the base are critical.

  • Recommended Bases: Sodium ethoxide (NaOEt) in ethanol is a classic choice. To avoid transesterification, the alkoxide base should match the alcohol portion of the ester[1][5][6]. For this synthesis, using NaOEt with ethyl esters is ideal. Sodium hydride (NaH), a non-nucleophilic base, is also an excellent choice and avoids the issue of transesterification.

  • Critical Precautions:

    • Anhydrous Conditions: Sodium ethoxide and especially sodium hydride are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents.

    • Stoichiometry: A full molar equivalent of the base is necessary. The reaction is driven to completion by the deprotonation of the product, which has an acidic α-hydrogen between the two carbonyl groups[4][7]. Using catalytic amounts of base will result in poor yields.

    • Base Quality: Use freshly opened or properly stored NaH (as a mineral oil dispersion) or freshly prepared NaOEt. Old reagents can be less reactive due to atmospheric moisture exposure.

Q3: How can I minimize the self-condensation of ethyl acetate?

This is a key challenge in this crossed Claisen condensation. Because both esters are enolizable, a mixture of products is possible[8].

Strategies to Improve Selectivity:

StrategyDescriptionRationale
Order of Addition Slowly add the more acidic/enolizable ester (ethyl acetate) to a mixture of the base and the less sterically hindered ester (ethyl cyclohexanecarboxylate).This maintains a low concentration of the ethyl acetate enolate, favoring its reaction with the more abundant ethyl cyclohexanecarboxylate electrophile.
Use a Non-enolizable Partner While not applicable here, this is a general strategy for other crossed Claisen reactions to ensure one component can only act as the electrophile[7][8].
Pre-form the Enolate Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) can selectively and completely form the enolate of one ester before the second ester is introduced[6][9].This provides maximum control over which ester acts as the nucleophile. However, LDA is not commonly used in classic Claisen condensations due to potential enolization of the electrophilic ester[6].
Workflow Diagram: Optimizing the Reaction

Below is a workflow outlining the decision-making process for troubleshooting low conversion rates.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization cluster_byproducts Byproduct Analysis start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents base_quality Is Base Stoichiometric (>=1 eq)? Is it Anhydrous? check_reagents->base_quality check_conditions Review Reaction Conditions order_addition Optimize Order of Addition? (Add enolizable ester slowly) check_conditions->order_addition solvent_dry Are Solvents Anhydrous? base_quality->solvent_dry esters_pure Are Starting Esters Pure? solvent_dry->esters_pure esters_pure->check_conditions If Reagents OK temp_control Is Temperature Controlled? order_addition->temp_control reaction_time Is Reaction Time Sufficient? temp_control->reaction_time analysis Analyze Crude Product (NMR, GC-MS) Identify Byproducts reaction_time->analysis After Optimization end_node Implement Optimized Protocol reaction_time->end_node If Byproducts Minimized self_condensation High Ethyl Acetoacetate? analysis->self_condensation hydrolysis Acid/Carboxylate Present? analysis->hydrolysis starting_material High Unreacted Starting Material? analysis->starting_material self_condensation->order_addition Re-optimize Addition hydrolysis->solvent_dry Improve Drying starting_material->base_quality Check Base Activity

Caption: A logical workflow for diagnosing and solving low-yield issues.

Workup and Purification

Q4: My reaction seems to work, but I lose most of my product during the aqueous workup. Why is this happening?

The workup is a critical step where significant product loss can occur. The β-keto ester product exists as a sodium enolate salt at the end of the reaction.

  • Acidification: The reaction mixture must be carefully acidified (e.g., with dilute HCl or H₂SO₄) to protonate the enolate and generate the neutral β-keto ester[5]. If the pH is not sufficiently acidic, the product will remain as the water-soluble enolate salt and will be lost to the aqueous phase during extraction.

  • Extraction: After acidification, the product must be extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). Insufficient extraction (too few washes or inadequate mixing) will leave the product in the aqueous layer.

  • Emulsions: Emulsions can form during extraction, trapping the product. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

Q5: I'm having difficulty purifying the final product by distillation. Are there alternative methods?

Purification of β-keto esters can be challenging.

  • Vacuum Distillation: This is the most common method. However, β-keto esters can be thermally sensitive. Ensure you are using a good vacuum to keep the distillation temperature as low as possible.

  • Column Chromatography: If distillation is problematic, silica gel chromatography is a viable alternative for removing impurities like unreacted starting materials and self-condensation byproducts.

  • Chemical Purification: Some methods involve treating the crude product to remove specific impurities, such as esterifying alcohol byproducts with a carboxylic anhydride before distillation[10].

Protocol: Standard Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Claisen condensation.

  • Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF or diethyl ether.

  • Reaction:

    • Add ethyl cyclohexanecarboxylate (1.0 equivalent) to the NaH suspension.

    • Slowly add ethyl acetate (1.0-1.2 equivalents) dropwise from the funnel to the stirred mixture at room temperature.

    • After the addition is complete, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor by TLC or GC.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully quench the excess NaH by the slow addition of ethanol, followed by water.

    • Acidify the mixture to pH ~3-4 with cold 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the crossed Claisen condensation.

Caption: Mechanism of the crossed Claisen condensation.

References

Technical Support Center: Purification of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-cyclohexyl-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this β-keto ester. Here, you will find in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

I. Understanding the Chemistry: Synthesis and Common Byproducts

This compound is typically synthesized via a Claisen condensation reaction between ethyl cyclohexanecarboxylate and ethyl acetate.[1][2] This reaction, while effective, can lead to several byproducts that complicate purification. Understanding the potential impurities is the first step in designing an effective purification strategy.

Common Reaction Byproducts:

  • Unreacted Starting Materials: Ethyl cyclohexanecarboxylate and ethyl acetate.

  • Self-Condensation Product of Ethyl Acetate: Ethyl acetoacetate.[3]

  • Hydrolysis Product: 3-Cyclohexyl-3-oxopropanoic acid, formed if water is present.[4][5]

  • Decarboxylation Product: Cyclohexyl methyl ketone, resulting from the hydrolysis and subsequent decarboxylation of the β-keto acid.[6][7]

  • Ethanol: A byproduct of the condensation reaction.[3]

A summary of the physical properties of the target compound and key byproducts is crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 198.26~275-277 (Predicted)
Ethyl cyclohexanecarboxylate156.22195-196[8]
Ethyl acetate88.1177.1
Ethyl acetoacetate130.14181
3-Cyclohexyl-3-oxopropanoic acid170.21Decomposes upon heating
Cyclohexyl methyl ketone126.20177-179
Ethanol46.0778.37

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound.

Q1: My crude reaction mixture is a complex mixture of spots on TLC. Where do I start with purification?

A1: A multi-step approach is often necessary for complex mixtures.

  • Initial Workup (Liquid-Liquid Extraction): Begin by neutralizing the reaction mixture (if a base catalyst was used) with a dilute acid. Then, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water.[9] This will remove water-soluble impurities. A subsequent wash with a saturated sodium bicarbonate solution can help remove any acidic byproducts like 3-cyclohexyl-3-oxopropanoic acid.[10]

  • Removal of Volatile Impurities: Low-boiling point impurities such as ethyl acetate and ethanol can be removed by simple distillation or rotary evaporation.

  • Primary Purification: The choice between distillation and column chromatography for the main purification step depends on the boiling points and polarities of the remaining impurities.

Q2: I'm considering fractional distillation. What are the key parameters and potential pitfalls?

A2: Fractional distillation is a powerful technique for separating compounds with different boiling points.[11][12]

  • Key Parameters:

    • Vacuum: Due to the high predicted boiling point of this compound, vacuum distillation is essential to prevent decomposition.

    • Column Efficiency: Use a fractionating column with a high number of theoretical plates for better separation.[11]

    • Heating: Use a heating mantle with a stirrer for even heating and to prevent bumping.

  • Potential Pitfalls:

    • Decomposition: Overheating can lead to the decarboxylation of the β-keto ester.[6]

    • Co-distillation: If the boiling points of the product and a major impurity (like unreacted ethyl cyclohexanecarboxylate) are close, complete separation may be challenging.

Q3: Column chromatography is giving me poor separation. What can I do to improve it?

A3: Poor separation in column chromatography can be due to several factors.[13][14]

  • Solvent System: The choice of eluent is critical. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

  • Column Packing: A poorly packed column can lead to channeling and broad peaks. Ensure the silica gel is packed uniformly.[15]

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[13] If solubility is an issue, dry loading the sample onto a small amount of silica gel can be effective.[13]

  • Flow Rate: An optimal flow rate is necessary for good separation. A flow rate that is too fast will not allow for proper equilibration, while a flow rate that is too slow can lead to band broadening due to diffusion.[13]

Q4: My final product is not as pure as I expected after a single purification step. What should I do?

A4: It is not uncommon for a single purification method to be insufficient.

  • Sequential Purification: Consider a combination of techniques. For example, an initial fractional distillation to remove the bulk of the impurities followed by column chromatography to separate closely related compounds.

  • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent can be a highly effective final purification step.

III. Experimental Protocols

Here are detailed protocols for the key purification techniques.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly add a dilute aqueous acid (e.g., 1M HCl) with stirring until the mixture is neutral (test with pH paper).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of an organic solvent (e.g., diethyl ether).

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.[9]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Add a saturated aqueous solution of sodium bicarbonate to the organic layer in the separatory funnel. Shake and separate as before. This step removes acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glass joints are properly sealed.

  • Sample Preparation: Transfer the crude product from the initial workup into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill over at different temperatures. Monitor the temperature at the head of the fractionating column. Discard the initial low-boiling fraction (forerun) which will contain residual solvents and volatile impurities.

  • Product Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

  • Termination: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool before releasing the vacuum.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and impurities. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the stationary phase.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel bed.[13]

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Visualization of Workflows

The following diagrams illustrate the decision-making process and workflows for purification.

Purification_Workflow Start Crude Reaction Mixture LLE Liquid-Liquid Extraction Start->LLE Initial Workup Distillation Fractional Vacuum Distillation LLE->Distillation Significant BP Difference Column Column Chromatography LLE->Column Similar BP / Heat Sensitive Distillation->Column Further Purification Needed Pure_Product Pure this compound Distillation->Pure_Product Column->Pure_Product

Caption: Decision workflow for purification strategy.

Troubleshooting_Column_Chromatography Problem Poor Separation in Column Chromatography Solvent Optimize Solvent System (TLC) Problem->Solvent Packing Repack Column Carefully Problem->Packing Loading Use Minimal Solvent / Dry Load Problem->Loading FlowRate Adjust Flow Rate Problem->FlowRate

Caption: Troubleshooting guide for column chromatography.

V. References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 266327, this compound. --INVALID-LINK--

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). --INVALID-LINK--

  • Garcés, R., et al. Fractionation of Short and Medium Chain Fatty Acid Ethyl Esters from a Blend of Oils via Ethanolysis and Short-Path Distillation. Impact Statement - Research. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • PSIBERG. Claisen Condensation: Mechanism, Types, and Examples. (2023). --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 316609, Ethyl 3-cyclohexyl-2-oxopropanoate. --INVALID-LINK--

  • Vernier. Fractional Distillation of Esters - Experiment. --INVALID-LINK--

  • Scribd. 03-Fractional Distillation Esters. --INVALID-LINK--

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--

  • HPLC Troubleshooting Guide. --INVALID-LINK--

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. --INVALID-LINK--

  • UGA Cooperative Extension. Fractionation of Fatty Acid Ethyl Esters. Impact Brief - Research. --INVALID-LINK--

  • ChemicalBook. Cyclohexanecarboxylic acid ethyl ester synthesis. --INVALID-LINK--

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Table]. --INVALID-LINK--

  • A Facile and Efficient Route to the Synthesis of Ethyl 3-Oxo-Cyclohexene-1-Carboxylate as a Valuable Synthetic Intermediate. Journal of the Chemical Society of Pakistan. --INVALID-LINK--

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. (2024). --INVALID-LINK--

  • Google Patents. Liquid-liquid extraction method for the production of acrylic esters. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 262979, Ethyl 3-cyclopropyl-3-oxopropanoate. --INVALID-LINK--

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. (2021). --INVALID-LINK--

  • NROChemistry. Claisen Condensation: Mechanism & Examples. --INVALID-LINK--

  • Google Patents. US4082788A - Esterification and extraction process. --INVALID-LINK--

  • Organic Syntheses. cyclohexylidenecyclohexane. --INVALID-LINK--

  • Sigma-Aldrich. Ethyl-3-cyclopropyl-3-oxopropionate 96. --INVALID-LINK--

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). --INVALID-LINK--

  • ResearchGate. Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. --INVALID-LINK--

  • ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. --INVALID-LINK--

  • Smolecule. Buy Ethyl cyclohexanecarboxylate | 3289-28-9. --INVALID-LINK--

  • Master Organic Chemistry. Decarboxylation. (2022). --INVALID-LINK--

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024). --INVALID-LINK--

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. --INVALID-LINK--

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18686, Ethyl cyclohexanoate. --INVALID-LINK--

  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. --INVALID-LINK--

  • Wikipedia. Claisen condensation. --INVALID-LINK--

  • YouTube. Esters 4. Organic Preparation & Purification of an Ester. (2014). --INVALID-LINK--

  • GuideChem. ethyl 3-(2-oxocyclohexyl)propanoate. --INVALID-LINK--

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021). --INVALID-LINK--

  • The Claisen Condensation. --INVALID-LINK--

  • SciELO. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. --INVALID-LINK--

  • ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. --INVALID-LINK--

  • Coach Benner. Synthesis, Isolation, and Purification of an Ester. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. --INVALID-LINK--

  • ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. --INVALID-LINK--

  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester. --INVALID-LINK--

  • Chemguide. hydrolysis of esters. --INVALID-LINK--

  • AIR Unimi. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. --INVALID-LINK--

  • ACS Publications. Mastering .beta.-Keto Esters. Chemical Reviews. --INVALID-LINK--

References

Preventing self-condensation in mixed Claisen reactions involving Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mixed Claisen Condensations with Ethyl 3-cyclohexyl-3-oxopropanoate

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of mixed Claisen condensations, specifically focusing on the prevention of self-condensation when utilizing this compound. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a mixed Claisen condensation?

The principal challenge is mitigating the self-condensation of this compound. This β-keto ester possesses highly acidic α-hydrogens (pKa ≈ 11) situated between the ketone and ester carbonyl groups, making it prone to forming an enolate and reacting with itself under basic conditions.[1][2] This side reaction leads to a complex mixture of products, reducing the yield of the desired cross-condensed product and complicating purification.[3][4]

Q2: How does the structure of this compound influence its reactivity?

The cyclohexyl group introduces significant steric hindrance around the ketone carbonyl. This bulkiness can influence the rate of both the desired cross-condensation and the undesired self-condensation. While it might slightly hinder the approach of another molecule for self-condensation, it can also affect the rate of the desired reaction with the acylating agent. Understanding this steric effect is crucial for optimizing reaction conditions.

Q3: What are the most effective strategies to prevent the self-condensation of this compound?

Preventing self-condensation hinges on controlling the relative rates of the cross-condensation and self-condensation reactions. The most effective strategies are:

  • Use of a Non-Enolizable Acylating Agent: This is the most critical factor. The reaction partner should be an ester that cannot form an enolate because it lacks α-hydrogens.[5][6][7][8] This ensures it can only act as the electrophile.

  • Controlled Stoichiometry: Employing an excess of the non-enolizable acylating agent can statistically favor the cross-condensation reaction.[6]

  • Strategic Order of Addition: Slowly adding the this compound to a mixture of the base and the non-enolizable ester keeps the concentration of its enolate low at any given moment, thereby minimizing the chance of self-condensation.[9]

  • Choice of Base and Reaction Conditions: The selection of the base and temperature can significantly influence the reaction's outcome.

Troubleshooting Guide

Problem 1: My reaction yields a mixture of products, with significant amounts of the self-condensation product.

Possible Cause: The rate of self-condensation is competitive with or faster than the rate of cross-condensation.

Solutions:

  • Verify the Purity and Identity of the Non-Enolizable Partner: Ensure your acylating agent is indeed non-enolizable. Common choices include:

    • Diethyl carbonate: Reacts to introduce an ethoxycarbonyl group.

    • Diethyl oxalate: A highly effective electrophile for synthesizing α,γ-diketoesters.[10]

    • Ethyl formate: Introduces a formyl group.[8][11]

    • Ethyl benzoate: Introduces a benzoyl group.[11]

  • Optimize the Order of Addition:

    • Standard Procedure: Prepare a solution of the base and the non-enolizable ester. Add a solution of this compound dropwise to this mixture. This maintains a low concentration of the enolizable ester, favoring the cross-reaction.[9]

  • Adjust Stoichiometry:

    • Increase the excess of the non-enolizable ester to 1.5-2.0 equivalents to improve the probability of a cross-reaction.

Logical Workflow for Minimizing Self-Condensation

Caption: Troubleshooting workflow for minimizing self-condensation.

Problem 2: The reaction is not proceeding, or the yield is very low.

Possible Cause: The base may be inappropriate, or the reaction conditions are not optimal for the sterically hindered substrate.

Solutions:

  • Base Selection:

    • Sodium Ethoxide (NaOEt): A standard base for Claisen condensations. Ensure it is freshly prepared or properly stored to maintain its activity.[5] The use of the corresponding alkoxide to the ester (ethoxide for ethyl esters) prevents transesterification.[12][13]

    • Sodium Hydride (NaH): A stronger, non-nucleophilic base that can be very effective. It irreversibly deprotonates the β-keto ester, driving the reaction forward.[3][5]

    • Lithium Diisopropylamide (LDA): A very strong, sterically hindered base ideal for selectively forming the enolate of this compound before the addition of the acylating agent. This "directed" approach can provide excellent control.[14][15]

  • Temperature Control:

    • Some reactions may require gentle heating to overcome the activation energy, especially with sterically hindered substrates. Monitor the reaction by TLC to determine the optimal temperature.

Data on Base Selection for Claisen-Type Reactions

BaseKey CharacteristicsTypical Use CaseReference
Sodium Ethoxide (NaOEt) Standard, cost-effectiveGeneral Claisen condensations[5][16]
Sodium Hydride (NaH) Strong, non-nucleophilicWhen higher yields are desired; drives equilibrium[3][5][16]
LDA Very strong, non-nucleophilic, sterically hinderedDirected Claisen condensations for high selectivity[14][15]

Experimental Protocols

Protocol 1: Mixed Claisen Condensation with Diethyl Carbonate using Sodium Hydride

This protocol is designed to introduce an ethoxycarbonyl group onto the α-position of this compound.

Reaction Scheme: this compound + Diethyl carbonate --(NaH, THF)--> Diethyl 2-(cyclohexanecarbonyl)malonate

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactants: To this suspension, add diethyl carbonate (1.5 eq).

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the flask at room temperature over 30 minutes.

  • Reaction: After the addition is complete, gently heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend NaH in anhydrous THF under N2 react1 Add diethyl carbonate prep1->react1 react2 Slowly add this compound react1->react2 react3 Heat to reflux and monitor by TLC react2->react3 workup1 Quench with aq. NH4Cl react3->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry and concentrate workup2->workup3 purify Column chromatography workup3->purify

Caption: Workflow for mixed Claisen condensation using NaH.

Protocol 2: Directed Mixed Claisen Condensation with Ethyl Benzoate using LDA

This protocol utilizes LDA to pre-form the enolate of this compound before adding the non-enolizable acylating agent.

Reaction Scheme: this compound + Ethyl benzoate --(1. LDA, THF, -78°C; 2. H3O+)--> Ethyl 2-(cyclohexanecarbonyl)-3-oxo-3-phenylpropanoate

Step-by-Step Methodology:

  • LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation: Add ethyl benzoate (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product via column chromatography.

References

Technical Support Center: Column Chromatography Purification of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying Ethyl 3-cyclohexyl-3-oxopropanoate via column chromatography.

Welcome to the technical support center for the chromatographic purification of this compound. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges researchers face when purifying β-keto esters. This resource, structured in a responsive question-and-answer format, provides field-proven insights, troubleshooting strategies, and the scientific rationale behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions and concerns regarding the purification of this compound and related β-keto esters.

Q1: My TLC plate shows a single spot, but after my column, I have multiple fractions containing my product, and they all look impure. What is happening?

Answer: This is a classic issue when working with β-keto esters and is often attributable to two phenomena: on-column degradation or keto-enol tautomerism.

  • Degradation on Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the ester group or other unwanted side reactions in sensitive molecules like β-keto esters.[1][2] What appears as a single stable compound on a quick TLC run can slowly degrade over the longer duration of a column run, leading to a continuous bleed of decomposition products along with the target compound.

  • Keto-Enol Tautomerism: β-keto esters exist as a dynamic equilibrium between their keto and enol forms.[1] These tautomers can have slightly different polarities and may interconvert during chromatography, leading to significant band broadening and tailing of the peak. This can make a pure compound appear as a wide, impure band, resulting in poor separation from closely eluting impurities.[1]

To diagnose the issue, a 2D TLC is highly recommended.[1] If degradation is occurring, you will see spots that are not on the diagonal.

Q2: What is a reliable starting mobile phase (eluent) for purifying this compound on a silica gel column?

Answer: An excellent starting point for eluting moderately polar compounds like this compound is a binary system of a non-polar and a moderately polar solvent. The most common and effective combination is Hexanes and Ethyl Acetate .[3][4][5]

Begin your TLC analysis with a series of solvent ratios to find the optimal polarity. A good range to test would be:

  • 95:5 (Hexanes:Ethyl Acetate)

  • 90:10

  • 80:20

  • 70:30

The ideal solvent system for column chromatography should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[6] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from impurities without requiring an excessive volume of solvent.

Q3: My compound seems to be acid-sensitive. What are my options to prevent degradation during purification?

Answer: If you suspect your β-keto ester is degrading on standard silica gel, you have two primary strategies:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica. This is most commonly done by adding a small amount of a tertiary amine, like triethylamine (TEA) , to the eluent (typically 0.1-1% by volume).[2][7] You can also prepare the silica slurry in a solvent containing TEA before packing the column. This simple step effectively passivates the stationary phase, minimizing acid-catalyzed decomposition.[2]

  • Use an Alternative Stationary Phase: If your compound is highly sensitive, switching to a more inert stationary phase is a robust solution. Common alternatives include:

    • Neutral or Basic Alumina: A good choice for compounds that are sensitive to acid but stable to base.

    • Florisil®: A magnesium silicate gel that is less acidic than silica and can be effective for separating moderately polar compounds.[1]

Q4: My crude sample is a sticky oil that won't fully dissolve in my non-polar starting eluent. How should I load it onto the column?

Answer: This is a common scenario, especially on a larger scale. Loading a sample that is not fully dissolved will result in poor separation. The best solution is Dry Loading .[8]

The dry loading method involves adsorbing your crude product onto a small amount of silica gel (or your chosen stationary phase) before adding it to the column. This ensures the sample is introduced as a fine, uniform band, leading to optimal separation. If you need to use a stronger solvent like dichloromethane to dissolve your sample initially, the dry-loading method is preferable.[8]

Troubleshooting Guide: Step-by-Step Solutions

This guide addresses specific experimental failures in a direct question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solution(s)
No Elution: My compound is stuck at the top of the column and won't move.1. Insufficient Polarity: The mobile phase is not polar enough to displace the compound from the stationary phase. 2. Decomposition: The compound may have decomposed into a very polar or insoluble baseline material upon contact with the silica.[6]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound still doesn't elute, a stronger polar solvent like methanol may be needed for a final column flush. 2. Check for Stability: Perform a 2D TLC to confirm if the compound is stable on silica.[1] If not, use a deactivated stationary phase as described in the FAQs.
Product in Solvent Front: My product eluted immediately in the first few fractions along with non-polar impurities.Excessive Polarity: The mobile phase is too polar, causing the compound to have little to no interaction with the stationary phase and elute with the solvent front.Decrease Eluent Polarity: Prepare a new mobile phase with a significantly lower percentage of the polar component. Re-run TLC plates to find a solvent system that gives an Rf value between 0.2 and 0.4.[6]
Poor Separation (Mixed Fractions): My compound is co-eluting with an impurity, even though they have a clear separation on TLC.1. Column Overloading: Too much sample was loaded for the amount of silica used. 2. Poor Packing: The column was not packed uniformly, leading to channels and an uneven solvent front. 3. On-Column Degradation: One compound may be degrading into the other during the separation.[6]1. Reduce Sample Load: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations. 2. Repack the Column: Ensure the silica is packed into a homogenous, bubble-free bed.[9] 3. Verify Stability: Run a 2D TLC to check for interconversion or degradation.[1][6]
Streaking/Tailing Peaks: The spots for my compound on the TLC of collected fractions are elongated and not circular.1. Keto-Enol Tautomerism: This is an inherent property of β-keto esters that can cause band broadening.[1] 2. Sample Insolubility: The compound may be partially precipitating at the top of the column if loaded in a solvent in which it is not fully soluble. 3. Acid-Base Interactions: Strong interactions between the compound and acidic sites on the silica.1. Accept and Optimize: While you can't stop tautomerism, ensuring a well-packed column and maintaining a consistent, steady flow rate can minimize its effects. 2. Use Dry Loading: Adsorb the sample onto silica from a solvent in which it is highly soluble, evaporate the solvent, and load the resulting powder.[8] 3. Deactivate Silica: Add 0.1-1% triethylamine to your eluent to neutralize acidic sites and improve peak shape.[2]

Experimental Protocols

Protocol 1: TLC Analysis and Mobile Phase Selection

This protocol is the critical first step to determine the appropriate conditions for your column.

  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 80:20, 70:30).

  • Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (like ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (if UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or vanillin stain).

  • Calculate Rf and Select System: Calculate the Rf value for your product in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that provides an Rf value of 0.2-0.4 for your product and shows good separation from major impurities.

Protocol 2: Column Chromatography with Deactivated Silica Gel

This protocol is recommended to mitigate potential acid-catalyzed degradation of the β-keto ester.

  • Prepare Deactivated Eluent: Prepare your chosen mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and add triethylamine (TEA) to a final concentration of 0.5% by volume.

  • Pack the Column (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your deactivated, low-polarity starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.

    • Allow the silica to settle, then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Load the Sample (Dry Loading):

    • Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., 10 mL of dichloromethane).

    • Add 2-3g of silica gel to this solution and swirl.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution at a steady rate.

    • Collect the eluate in a series of labeled test tubes or flasks.

    • If necessary, perform a gradient elution by gradually increasing the proportion of ethyl acetate to elute more polar impurities after your product has been collected.[2]

  • Monitor and Isolate:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations and Workflows

Workflow 1: Mobile Phase Optimization

This diagram outlines the logical flow for selecting and optimizing your solvent system for chromatography.

Mobile_Phase_Optimization Start Start: Crude Product TLC_Screen Perform TLC Screen (e.g., 95:5 to 70:30 Hex:EtOAc) Start->TLC_Screen Decision_Rf Is Product Rf between 0.2-0.4 with good separation? TLC_Screen->Decision_Rf Rf_Too_High Rf > 0.4 (Elutes too fast) Decision_Rf->Rf_Too_High No Rf_Too_Low Rf < 0.2 (Stuck on baseline) Decision_Rf->Rf_Too_Low No Optimized_System Optimized System Found Decision_Rf->Optimized_System  Yes Decrease_Polarity Decrease % EtOAc Rf_Too_High->Decrease_Polarity Increase_Polarity Increase % EtOAc Rf_Too_Low->Increase_Polarity Decrease_Polarity->TLC_Screen Increase_Polarity->TLC_Screen Run_Column Proceed to Column Chromatography Optimized_System->Run_Column

Caption: A decision-making workflow for mobile phase selection using TLC.

Workflow 2: Troubleshooting Common Column Issues

This diagram provides a logical path to diagnose and solve common problems encountered during the column run.

Troubleshooting_Workflow Start Problem During Column Run Check_Elution Is Product Eluting? Start->Check_Elution No_Elution No Elution Check_Elution->No_Elution No Yes_Elution Product is Eluting Check_Elution->Yes_Elution Yes Solvent_Polarity Increase Solvent Polarity No_Elution->Solvent_Polarity Check_Stability Check Stability (2D TLC) Consider Deactivation No_Elution->Check_Stability Check_Purity Are Fractions Pure? Yes_Elution->Check_Purity Pure_Fractions Success! Check_Purity->Pure_Fractions Yes Mixed_Fractions Mixed Fractions Check_Purity->Mixed_Fractions No Check_Loading Column Overloaded? Mixed_Fractions->Check_Loading Check_Packing Poor Packing? Mixed_Fractions->Check_Packing Check_Degradation On-Column Degradation? Mixed_Fractions->Check_Degradation Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Repack_Column Repack Column Carefully Check_Packing->Repack_Column Use_Deactivated Use Deactivated Silica Check_Degradation->Use_Deactivated

Caption: A troubleshooting decision tree for column chromatography.

References

Identifying and removing common impurities in Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-cyclohexyl-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the identification and removal of common impurities.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses fundamental questions about the nature of this compound and its inherent chemical properties that can be mistaken for impurities.

Q1: My NMR spectrum for this compound shows more peaks than expected. Is my material impure?

A1: Not necessarily. This compound, like other β-keto esters, exists as a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1] This keto-enol tautomerism is an intrinsic property of the molecule, not an impurity.

  • Keto Form: Contains the ketone and ester carbonyl groups.

  • Enol Form: Contains a carbon-carbon double bond and a hydroxyl group, often stabilized by an intramolecular hydrogen bond.

Because proton exchange between these forms is slow on the NMR timescale, you will see distinct sets of peaks for both the keto and enol tautomers in your ¹H NMR spectrum.[2] The ratio of these tautomers is highly dependent on the solvent used for the analysis.[3][4] For example, non-polar solvents tend to favor the enol form, while polar solvents favor the keto form.[4]

Q2: Why do I see broad or split peaks for my compound during HPLC analysis?

A2: This is a common issue for β-keto esters in reversed-phase HPLC and is also due to keto-enol tautomerism.[5] If the interconversion between the keto and enol forms is on a similar timescale to the chromatographic separation, it can lead to poor peak shapes, including broadening or splitting, as the two forms may interact differently with the stationary phase.

To address this, you can try:

  • Increasing Column Temperature: This speeds up the interconversion rate so that the two forms elute as a single, averaged peak.

  • Adjusting Mobile Phase pH: An acidic mobile phase can accelerate the tautomerization, leading to sharper peaks.[5]

  • Using Mixed-Mode Columns: Specialized columns designed to handle tautomers can provide significantly improved peak shapes.[5]

Section 2: Troubleshooting Guide - Identifying Common Impurities

This guide details the most common process-related and degradation-related impurities, along with step-by-step protocols for their identification.

Q3: What are the most likely impurities from the synthesis of this compound?

A3: The most common synthesis route is the Claisen condensation, which involves the base-mediated reaction of an ester with another carbonyl compound.[6][7][8] Impurities originating from this process typically include:

  • Unreacted Starting Materials: Residual amounts of the starting esters, such as ethyl cyclohexanecarboxylate and ethyl acetate.

  • Self-Condensation Byproduct: If ethyl acetate is used as a reactant, it can react with itself to form ethyl acetoacetate.[6]

  • Transesterification Products: If the alkoxide base (e.g., sodium methoxide) does not match the alcohol of the ester (e.g., ethyl ester), a different ester (e.g., mthis compound) can be formed.[8]

The following diagram illustrates the potential synthetic byproducts from a crossed Claisen condensation.

Synthetic_Impurities reactant1 Ethyl Cyclohexanecarboxylate reaction Claisen Condensation reactant1->reaction reactant2 Ethyl Acetate reactant2->reaction base Sodium Ethoxide (Base) base->reaction product This compound (Target Product) reaction->product Desired Path impurity1 Unreacted Starting Materials reaction->impurity1 Side Reactions / Incomplete Reaction impurity2 Ethyl Acetoacetate (Self-Condensation Product) reaction->impurity2 Side Reactions / Incomplete Reaction

Caption: Potential impurities from Claisen condensation synthesis.

Q4: My product has degraded upon storage or during a reaction. What are the likely degradation products?

A4: β-Keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially in the presence of acid or base, or at elevated temperatures.[9]

  • Hydrolysis: The ester functional group can be cleaved by water to form 3-Cyclohexyl-3-oxopropanoic acid and ethanol.

  • Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (CO₂) upon gentle heating to yield Cyclohexyl methyl ketone .[10]

The following table summarizes the common impurities and their typical analytical signatures.

Impurity NameOriginMolar Mass ( g/mol )Identification MethodKey Signature
Ethyl CyclohexanecarboxylateStarting Material156.22GC-MS, NMRDistinct GC retention time and mass spectrum; characteristic NMR signals for the cyclohexyl ring and ethyl ester without the keto group.
Ethyl AcetateStarting Material88.11Headspace GC-MSVolatile compound easily detected by headspace GC; characteristic mass spectrum (m/z 43).
Ethyl AcetoacetateSide-Product130.14GC-MS, HPLCKnown tautomeric compound with a well-characterized mass spectrum and chromatographic behavior.
3-Cyclohexyl-3-oxopropanoic acidDegradation170.21HPLC, LC-MSMore polar than the parent ester, will have a different retention time. Can be observed by LC-MS.
Cyclohexyl methyl ketoneDegradation126.20GC-MS, NMRCharacteristic ketone signals in NMR/IR and a distinct mass spectrum.
Q5: How do I set up an analytical method to identify these impurities?

A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile.

Protocol 1: GC-MS for Volatile Impurities and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities like starting materials, side-products, and the decarboxylation product.[11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a GC-MS system equipped with a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm). For potential chiral analysis, a specialized column like a permethylated β-cyclodextrin column can be used.[12]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Compare the retention times and mass spectra of the peaks in your sample to those of known standards or library spectra to identify impurities.

Protocol 2: HPLC-UV/MS for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC), preferably with a Mass Spectrometry (MS) detector, is excellent for analyzing less volatile or thermally labile impurities like the hydrolysis product (β-keto acid).[13]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Instrumentation: Use an HPLC system with a UV detector (set to ~254 nm) and/or an MS detector. A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[12]

  • HPLC Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 40% B, increase to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C (to improve peak shape).

  • Analysis: The β-keto acid impurity will typically elute earlier than the parent ester due to its higher polarity. Use an MS detector for positive identification based on its mass-to-charge ratio.

Section 3: Purification Strategies

This section provides detailed workflows for removing the identified impurities.

Q6: How can I remove unreacted starting materials and low-boiling impurities?

A6: For impurities that are significantly more volatile than the product, vacuum distillation is an effective method. This compound has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent thermal degradation (hydrolysis and decarboxylation).[12][14]

Purification_Workflow start Crude this compound decision1 Are impurities significantly more volatile? start->decision1 proc_distill Vacuum Distillation decision1->proc_distill Yes decision2 Are impurities non-volatile or have similar polarity? decision1->decision2 No end_pure Purified Product proc_distill->end_pure Product Fraction end_impure Impure Fraction proc_distill->end_impure Volatile Impurities proc_chrom Flash Column Chromatography decision2->proc_chrom Yes proc_chrom->end_pure Collected Fractions proc_chrom->end_impure Separated Impurities

Caption: General purification workflow for this compound.

Q7: My main impurities are byproducts with similar boiling points. What is the best purification method?

A7: When distillation is not effective, flash column chromatography is the preferred method for purifying multi-gram quantities of organic compounds.[15][16] It separates compounds based on their differential adsorption to a stationary phase.

Protocol 3: Flash Column Chromatography

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a suitable solvent system. A good system will give your target product an Rf value of approximately 0.3.[17] For this compound, mixtures of hexanes and ethyl acetate are a good starting point (e.g., 9:1 or 4:1 hexanes:ethyl acetate).[18]

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Pack the column with silica gel (230-400 mesh) using your chosen solvent system (slurry packing).[17]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or the eluent itself.

    • Carefully apply the sample to the top of the silica bed.

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[18]

  • Elution:

    • Apply positive pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.[16]

    • Collect fractions and analyze them by TLC to determine which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Q8: My product is a solid but contains impurities. Can I use recrystallization?

A8: Yes. If your this compound is a solid or can be induced to crystallize, recrystallization is an excellent and cost-effective purification technique. The key is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at all temperatures.[19]

Solvent Selection Strategy:

  • Single Solvent: Test solvents like ethanol, isopropanol, or mixtures of ethers and alkanes (e.g., diethyl ether/hexane). A good rule of thumb is that solvents with similar functional groups to the compound may be effective solubilizers.[19]

  • Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, then allow it to cool slowly to form crystals. Common pairs include ethyl acetate/hexane and acetone/hexane.[19]

References

Stability and storage conditions for Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-cyclohexyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile β-keto ester in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and maintain the integrity of your research.

I. Critical Stability & Storage Recommendations

This compound is a stable compound when stored under the recommended conditions. However, as a β-keto ester, it is susceptible to certain degradation pathways that can be accelerated by improper handling and storage. The primary concerns are hydrolysis and subsequent decarboxylation.

Key Storage Conditions Summary

ParameterRecommendationRationale
Temperature Store in a cool place. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Container Keep in a tightly sealed, dry container.Protects from moisture which can lead to hydrolysis.
Light Store in a dark place, protected from direct sunlight.Prevents potential light-induced degradation.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.These substances can catalyze degradation reactions.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, linking them to potential stability and storage problems.

Problem 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Symptoms:

  • Lower than expected yield in reactions where the β-keto ester is a reactant.

  • Presence of cyclohexyl methyl ketone or cyclohexanecarboxylic acid in your reaction mixture, as detected by GC-MS or NMR.

Potential Cause: The most probable cause is the degradation of this compound via hydrolysis and decarboxylation prior to or during your reaction. This is a common pathway for β-keto esters, especially in the presence of acid or base catalysts, or elevated temperatures[1][2].

Troubleshooting Workflow:

cluster_0 Troubleshooting: Low Yields / Byproducts cluster_1 Degraded Starting Material cluster_2 Reaction Condition Optimization start Low Yield or Unexpected Byproducts Observed check_purity Assess Purity of Starting Material (GC/HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure degraded Degradation Suspected. Main Byproducts: - Cyclohexyl methyl ketone - Cyclohexanecarboxylic acid is_pure->degraded No pure Starting material is pure. is_pure->pure Yes review_storage Review Storage Conditions: - Inert atmosphere? - Tightly sealed? - Cool & dry? degraded->review_storage new_reagent Source fresh, high-purity reagent. review_storage->new_reagent end Proceed with Optimized Protocol new_reagent->end check_conditions Evaluate Reaction Conditions: - Anhydrous? - Temperature? - pH? pure->check_conditions optimize Optimize reaction to minimize degradation: - Use anhydrous solvents. - Lower reaction temperature. - Use non-nucleophilic base if possible. check_conditions->optimize optimize->end

Caption: Troubleshooting workflow for low reaction yields.

Detailed Steps:

  • Assess Purity: Before starting your experiment, verify the purity of your this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A fresh, high-purity reagent should show a single major peak.

  • Identify Byproducts: If you observe significant impurity peaks, attempt to identify them using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of cyclohexyl methyl ketone is a strong indicator of decarboxylation.

  • Review Storage: If the starting material is degraded, review your storage protocol against the recommendations in Section I. Ensure the container is properly sealed and stored under an inert atmosphere.

  • Optimize Reaction Conditions: If the starting material is pure, consider the reaction conditions. β-keto esters can degrade under harsh acidic or basic conditions, especially with heating.

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions if water-sensitive reagents are used or if hydrolysis is a concern[3].

    • Temperature Control: If possible, run the reaction at a lower temperature to minimize thermal decomposition.

    • Base/Acid Choice: When a base is required for deprotonation, consider using a non-nucleophilic base to avoid side reactions with the ester group.

Problem 2: Difficulty in Achieving Complete Deprotonation for Alkylation Reactions

Symptoms:

  • Incomplete conversion in alkylation reactions.

  • Recovery of unreacted starting material.

Potential Cause: This issue can be related to the quality of the base used, the presence of moisture, or the solvent system.

Troubleshooting Steps:

  • Base Quality: Use a fresh, high-quality base (e.g., sodium ethoxide, LDA). Older bases can be less active due to degradation.

  • Anhydrous Solvent: Ensure the solvent is rigorously dried. Trace amounts of water will quench the base and the enolate, preventing complete reaction.

  • Solvent Choice: The choice of solvent can influence the reactivity of the enolate. Ethereal solvents like THF are often preferred for LDA-mediated alkylations.

III. Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation for this compound?

A1: Visually, the pure compound should be a clear, colorless to pale yellow liquid. A significant change in color (e.g., turning dark yellow or brown) could indicate degradation. An increase in viscosity or the formation of solid precipitates may also be a sign of decomposition or polymerization. However, the most reliable method for assessing purity is through analytical techniques like GC or HPLC.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: As a β-keto ester, it is susceptible to hydrolysis under both acidic and basic conditions, which breaks the ester bond to form the corresponding β-keto acid (3-cyclohexyl-3-oxopropanoic acid) and ethanol. This β-keto acid is unstable and readily undergoes decarboxylation (loses CO₂) to form cyclohexyl methyl ketone, especially upon heating[1]. The hydrolysis is generally faster under basic conditions.

Chemical Degradation Pathway

A This compound B 3-Cyclohexyl-3-oxopropanoic acid + Ethanol A->B Hydrolysis (H+ or OH-) C Cyclohexyl methyl ketone + CO2 B->C Decarboxylation (Heat)

References

Managing exothermic reactions during the synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of exothermic reactions during this synthesis. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound an exothermic reaction?

A1: The synthesis of this compound is typically achieved through a crossed Claisen condensation.[1][2] This reaction involves the formation of a new carbon-carbon bond, which is an energetically favorable and thus, heat-releasing (exothermic) process. The key steps, including the deprotonation of cyclohexyl methyl ketone by a strong base like sodium ethoxide to form a reactive enolate, and the subsequent nucleophilic attack of this enolate on diethyl carbonate, all contribute to the overall exothermicity of the reaction.

Q2: What are the primary risks associated with the exotherm in this synthesis?

A2: The primary risk is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. A runaway reaction can also lead to the decomposition of reactants and products, the formation of unwanted side-products, and a significant decrease in yield and purity. In the worst-case scenario, it can pose a serious safety hazard in the laboratory.

Q3: What are the key parameters to control to manage the exotherm?

A3: The key parameters for managing the exotherm are:

  • Rate of addition: Slow, controlled addition of the ketone to the base and diethyl carbonate mixture is crucial.

  • Temperature: Maintaining a consistent and low reaction temperature using an ice bath or a cryostat is essential.

  • Agitation: Efficient stirring ensures uniform heat distribution and prevents the formation of localized hot spots.

  • Concentration: Running the reaction at a suitable dilution can help to dissipate heat more effectively.

Q4: Can I use a different base other than sodium ethoxide?

A4: While sodium ethoxide is a common choice, other strong bases like sodium hydride can also be used.[3] However, it is critical to select a base that does not introduce competing side reactions. For instance, using a base with a different alkoxide than the ester (e.g., sodium methoxide with diethyl carbonate) can lead to transesterification, resulting in a mixture of products.[4]

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Spike (Runaway Reaction)

Symptoms:

  • A sudden and rapid increase in the internal temperature of the reaction.

  • Vigorous boiling or refluxing of the solvent, even with external cooling.

  • Noticeable increase in pressure within the reaction vessel.

Potential Causes:

  • Too rapid addition of the ketone: This is the most common cause, leading to a large, instantaneous release of heat.

  • Inadequate cooling: The cooling bath may not be at a low enough temperature or have sufficient capacity to handle the heat generated.

  • Poor agitation: Inefficient stirring can create localized areas of high concentration and temperature, which can then propagate through the mixture.

  • Reaction concentration is too high: A more concentrated reaction mixture will generate more heat per unit volume.

Solutions:

Solution Detailed Steps Scientific Rationale
Immediate Quenching 1. Immediately stop the addition of the ketone. 2. If safe to do so, increase the efficiency of the cooling bath (e.g., by adding dry ice to an acetone bath). 3. If the temperature continues to rise uncontrollably, and you have a pre-prepared quenching solution, slowly add a proton source like glacial acetic acid to neutralize the base and the reactive enolate.Neutralizing the base stops the catalytic cycle of the condensation, and quenching the enolate prevents further reaction, thus halting heat generation.
Controlled Addition 1. Use a syringe pump or a dropping funnel for slow, dropwise addition of the cyclohexyl methyl ketone. 2. Monitor the internal temperature closely during the addition. If the temperature rises by more than 5 °C, pause the addition until it stabilizes.A slow addition rate ensures that the heat generated can be effectively removed by the cooling system, preventing accumulation of heat.
Enhanced Cooling 1. Ensure your cooling bath is at the appropriate temperature (e.g., 0 °C or lower) before starting the addition. 2. Use a reaction vessel with a larger surface area to volume ratio to improve heat transfer.Efficient heat removal is critical to maintaining control over the exothermic reaction.
Effective Stirring 1. Use an overhead stirrer for larger scale reactions to ensure thorough mixing. 2. For smaller scales, use a magnetic stir bar that is large enough to create a vortex.Good agitation prevents the formation of hot spots and ensures a uniform reaction temperature.
Issue 2: Low Yield of this compound

Symptoms:

  • The final isolated product weight is significantly lower than the theoretical yield.

Potential Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.

  • Side reactions: Competing reactions may be consuming the starting materials or the product.

  • Retro-Claisen condensation: At higher temperatures, the product can revert to the starting materials.

  • Loss of product during workup: The product may be lost during extraction or purification steps.

Solutions:

Solution Detailed Steps Scientific Rationale
Optimize Reaction Time 1. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS). 2. Allow the reaction to stir for a sufficient time after the addition is complete to ensure full conversion.Ensuring the reaction has reached completion before workup is essential for maximizing the yield.
Control of Side Reactions 1. Maintain a low reaction temperature to minimize side reactions. 2. Ensure the use of anhydrous reagents and solvents to prevent hydrolysis of the ester and base.Side reactions such as self-condensation of the ketone (aldol reaction) can be minimized at lower temperatures.[5]
Prevent Retro-Claisen 1. Avoid excessive heating during the reaction and workup. 2. Quench the reaction at a low temperature.The Claisen condensation is a reversible reaction, and higher temperatures can favor the reverse (retro-Claisen) reaction.
Efficient Workup 1. Carefully perform aqueous extractions to isolate the product. 2. Ensure the pH is appropriately adjusted during the workup to keep the product in the organic layer. 3. Use care during solvent removal to avoid co-distillation of the product.A well-executed workup procedure is crucial for isolating the maximum amount of the desired product.
Issue 3: Formation of Significant Side Products

Symptoms:

  • Presence of unexpected peaks in NMR, GC-MS, or LC-MS analysis of the crude product.

  • Difficulty in purifying the final product.

Potential Causes:

  • Self-condensation of cyclohexyl methyl ketone: This aldol condensation side reaction can produce a β-hydroxy ketone or an α,β-unsaturated ketone.

  • Reaction of sodium ethoxide with diethyl carbonate: This can lead to the formation of ethyl carbonate-derived byproducts.

  • Transesterification: If an alkoxide base with a different alkyl group from the ester is used, a mixture of ester products will be formed.[4]

Solutions:

Solution Detailed Steps Scientific Rationale
Favor the Claisen Condensation 1. Use a stoichiometric amount of the ketone relative to the base, or a slight excess of diethyl carbonate. 2. Maintain a low reaction temperature.The alpha-protons of the ketone are more acidic than those of the ester, favoring the formation of the ketone enolate.[5] Low temperatures disfavor the aldol condensation.
Controlled Stoichiometry 1. Accurately measure all reagents. 2. Add the ketone slowly to the mixture of the base and diethyl carbonate.This ensures that the ketone enolate reacts preferentially with the more electrophilic diethyl carbonate.
Use of Appropriate Base 1. Use sodium ethoxide as the base when using diethyl carbonate as the acylating agent.Using a base with the same alkoxide as the ester prevents transesterification.[4]

Experimental Protocol: Controlled Synthesis of this compound

This protocol is designed to control the exothermic nature of the reaction.

Reagents and Equipment:

  • Sodium ethoxide

  • Diethyl carbonate (anhydrous)

  • Cyclohexyl methyl ketone (anhydrous)

  • Anhydrous diethyl ether or THF

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet

  • Ice-water bath

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium ethoxide. Add anhydrous diethyl ether (or THF) to create a slurry. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Diethyl Carbonate: To the cooled slurry, add diethyl carbonate dropwise with efficient stirring.

  • Controlled Addition of Ketone: In a separate, dry dropping funnel, prepare a solution of cyclohexyl methyl ketone in anhydrous diethyl ether. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add glacial acetic acid to neutralize the excess sodium ethoxide.

  • Workup: Add cold water and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Mechanism: Crossed Claisen Condensation

Claisen_Condensation Crossed Claisen Condensation Mechanism cluster_1 Enolate Formation (Exothermic) cluster_2 Nucleophilic Attack cluster_3 Elimination & Product Formation Ketone Cyclohexyl Methyl Ketone Enolate Ketone Enolate Ketone->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Carbonate Diethyl Carbonate Carbonate->Intermediate Product This compound Intermediate->Product Elimination of EtO- LeavingGroup Sodium Ethoxide (regenerated) Intermediate->LeavingGroup Troubleshooting_Workflow Troubleshooting an Exothermic Event Start Temperature Spike Detected StopAddition Immediately Stop Ketone Addition Start->StopAddition EnhanceCooling Enhance External Cooling StopAddition->EnhanceCooling CheckStirring Verify Vigorous Agitation EnhanceCooling->CheckStirring IsControlled Is Temperature Decreasing? CheckStirring->IsControlled Quench Initiate Emergency Quench (Slowly add Acetic Acid) IsControlled->Quench No Continue Resume Slow Addition with Careful Monitoring IsControlled->Continue Yes Review Post-Reaction Review: - Addition Rate - Cooling Capacity - Concentration Quench->Review Continue->Review

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Ethyl 3-cyclohexyl-3-oxopropanoate: HPLC, GC, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like Ethyl 3-cyclohexyl-3-oxopropanoate is not merely a quality control step; it is a foundational pillar of process understanding and final product safety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the principal technique for purity assessment, benchmarked against Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural lists to explore the scientific causality behind methodological choices, ensuring each protocol is a self-validating system grounded in authoritative standards.

The Analytical Challenge: Keto-Enol Tautomerism

This compound, a β-keto ester, presents a classic analytical challenge due to its existence as a dynamic equilibrium of keto and enol tautomers in solution. This phenomenon can lead to significant chromatographic issues, most notably severe peak broadening or split peaks in reversed-phase HPLC, compromising resolution and accurate quantification.[1][2] A robust analytical method must therefore be designed to manage this equilibrium, either by shifting it overwhelmingly to one form or by accelerating the interconversion rate so that the two forms elute as a single, sharp peak.[1][2]

Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse Method

HPLC is the cornerstone for purity and impurity analysis in pharmaceutical development due to its versatility, sensitivity, and broad applicability. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. However, its successful implementation hinges on directly addressing the keto-enol tautomerism.

Causality-Driven HPLC Method Development

Our objective is to develop a stability-indicating HPLC method capable of separating the main component from its potential process-related impurities and degradation products. A common synthetic route to β-keto esters is the Claisen condensation, which for this target molecule would likely involve a cyclohexyl ketone and an ethyl carbonate derivative.[3][4] Therefore, potential impurities to be resolved include:

  • Cyclohexanecarboxylic acid ethyl ester (Starting material)

  • Cyclohexanone (Potential starting material or byproduct)

  • Unreacted acylation agents/precursors

  • Products of self-condensation or degradation

To overcome the tautomerism issue, we will employ a combination of an acidic mobile phase and elevated column temperature. The acidic conditions help to catalyze the keto-enol interconversion, while a higher temperature increases the rate of this conversion, ensuring that the analyte is "seen" by the stationary phase as a single averaged species.[1][2]

Recommended HPLC Protocol

Objective: To determine the purity of this compound and separate it from key potential impurities.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard reversed-phase chemistry with good retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier to control tautomeric equilibrium.[1][2]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and elution strength.
Gradient 30% B to 80% B over 15 minTo elute the main peak and any less polar, late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 40 °CIncreases the rate of keto-enol interconversion, leading to sharper peaks.[1]
Detection UV at 254 nmThe β-keto ester chromophore provides adequate UV absorbance for detection.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:Acetonitrile

Experimental Workflow: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation SamplePrep Weigh Sample (10 mg) Dilution Dissolve & Dilute to 1 mg/mL in 50:50 Water/ACN SamplePrep->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Equilibrate Equilibrate C18 Column (40°C, 1.0 mL/min) Filtration->Equilibrate Inject Inject 10 µL of Sample Equilibrate->Inject Gradient Run Gradient Elution (30-80% ACN w/ 0.1% H3PO4) Inject->Gradient Detect Detect at 254 nm Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate PurityCalc Calculate Purity (% Area Normalization) Integrate->PurityCalc SST Verify System Suitability (Tailing, Resolution, Precision) PurityCalc->SST Validation Check cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_data cluster_data

Caption: Workflow for HPLC Purity Analysis.

Trustworthiness: Method Validation as a Self-Validating System

The trustworthiness of this HPLC method must be established through rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][5] This process ensures the method is fit for its intended purpose. Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blanks, known impurities, and force-degraded samples.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response should be established across a range of concentrations (e.g., 50-150% of the target concentration).

  • Accuracy: Determined by spiking a placebo or sample matrix with known amounts of the analyte and measuring the recovery.

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase, different column lots).

Adherence to system suitability criteria as defined by pharmacopeias like the USP <621> and Ph. Eur. 2.2.29 is mandatory for every analytical run.[6][7][8][9] This includes monitoring parameters like peak tailing, theoretical plates, and resolution between the main peak and the closest eluting impurity.

Part 2: Comparative Analysis with Alternative Methodologies

While HPLC is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to confirm purity and characterize the material fully.

Gas Chromatography (GC): A Focus on Volatile Impurities

GC is an excellent alternative for analyzing thermally stable and volatile compounds. For this compound, GC can be particularly effective for quantifying volatile starting materials or low-boiling point impurities that might be difficult to resolve from the solvent front in HPLC.

Causality & Protocol: A standard GC analysis would utilize a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-WAX) with Flame Ionization Detection (FID) for general-purpose quantification or Mass Spectrometry (MS) for definitive identification of unknown peaks.[10][11]

Step-by-Step GC-FID Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like Ethyl Acetate.

  • Instrument Setup:

    • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Detector: FID at 300°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: Inject 1 µL with a split ratio of 50:1.

  • Data Analysis: Calculate purity based on area percent, assuming a relative response factor of 1.0 for all components for initial screening. For accurate quantification, determine the relative response factors of known impurities.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Unlike chromatographic techniques that provide a relative purity based on area percent, qNMR is a primary ratio method that can determine the absolute purity of a substance against a certified internal standard, without needing a reference standard of the analyte itself.[12][13] This makes it an invaluable tool for characterizing new chemical entities or qualifying in-house reference standards.

Causality & Protocol: The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal.[14][15] By comparing the integral of a unique, well-resolved proton signal from the analyte with that of a known amount of a certified internal standard, the exact molar quantity and thus the mass purity of the analyte can be calculated.

Step-by-Step ¹H-qNMR Protocol:

  • Standard & Sample Preparation:

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Accurately weigh the this compound sample into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) ensuring complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which crucially include a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated. This ensures full magnetization recovery for accurate integration.

    • Ensure a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal from the analyte (e.g., the ethyl ester's CH₂ quartet) and a signal from the internal standard.

  • Purity Calculation: Use the standard qNMR equation to calculate the purity, accounting for the molar masses, sample masses, number of protons in each integrated signal, and the certified purity of the internal standard.

Method Selection Guide

The choice of analytical technique depends on the specific goal of the analysis.

Method_Selection Start Analytical Goal for This compound Goal1 Routine QC & Impurity Profile (Known Impurities) Start->Goal1 Goal2 Quantify Volatile Starting Materials Start->Goal2 Goal3 Absolute Purity Assignment (Reference Standard Qualification) Start->Goal3 Method_HPLC HPLC-UV Goal1->Method_HPLC Best for broad impurity profile Method_GC GC-FID/MS Goal2->Method_GC Best for volatility Method_qNMR qNMR Goal3->Method_qNMR Primary Method Method_HPLC->Method_GC Orthogonal Check Method_HPLC->Method_qNMR Orthogonal Check

Caption: Decision tree for analytical method selection.

Performance Comparison Summary
FeatureHPLC-UVGC-FIDQuantitative NMR (¹H-qNMR)
Primary Application Routine purity, stability testing, impurity profilingVolatile impurity analysis, residual solventsAbsolute purity assignment, reference standard certification
Key Advantage Versatile, high resolution for non-volatile impuritiesExcellent for volatile and semi-volatile compoundsAbsolute quantification without analyte-specific standard
Key Limitation Tautomerism requires method optimization; relative quantificationLimited to thermally stable and volatile compoundsLower sensitivity than chromatography; requires expensive equipment
Reference Standard Requires a qualified reference standard of the analyteRequires reference standards for identified impuritiesRequires a certified internal standard (not the analyte)
Regulatory Standing Universally accepted for QC and release testing[6][7]Standard method for specific impurities (e.g., residual solvents)Increasingly accepted as a primary method for purity[12][13]

Conclusion

For the comprehensive purity analysis of this compound, a well-developed and validated RP-HPLC method stands as the most robust and versatile choice for routine quality control and stability assessment. By strategically using an acidic mobile phase and elevated temperature, the challenges posed by keto-enol tautomerism can be effectively overcome.

However, a truly comprehensive characterization relies on the intelligent application of orthogonal techniques. GC-FID/MS serves as a vital complementary method for ensuring the absence of volatile process impurities, while qNMR provides an independent, absolute measure of purity that is indispensable for the qualification of primary reference standards. The integration of these techniques provides a self-validating analytical system, ensuring the highest degree of confidence in the quality of this critical chemical intermediate.

References

A Senior Application Scientist's Guide to the Definitive Identification of Ethyl 3-cyclohexyl-3-oxopropanoate: A GC-MS Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for β-Keto Esters

Ethyl 3-cyclohexyl-3-oxopropanoate is a β-keto ester, a class of compounds renowned for their utility as versatile synthons in organic chemistry. Their dual nucleophilic and electrophilic nature makes them crucial building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[1][2]. Given their role as key intermediates, the unambiguous identification and purity assessment of these molecules is not merely a procedural step but a foundational requirement for successful downstream applications. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary method for the identification of this compound, critically compares it with alternative analytical techniques, and presents a robust, field-proven experimental protocol.

The GC-MS Approach: A Mechanistic Rationale

Gas Chromatography-Mass Spectrometry is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. For a molecule like this compound, which possesses sufficient volatility and thermal stability, GC-MS is an exceptionally well-suited analytical choice.

  • Gas Chromatography (GC): The "GC" component separates the analyte from the sample matrix. The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The choice of a non-polar stationary phase is logical for this moderately polar molecule, ensuring elution based primarily on boiling point and providing excellent peak shape.

  • Mass Spectrometry (MS): As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This high energy also induces predictable fragmentation of the molecular ion into smaller, charged fragment ions. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the molecule. This fingerprint can be matched against spectral libraries for confident identification[3][4].

The Molecular Fingerprint: Predicted Fragmentation of this compound

The utility of MS lies in its predictable fragmentation patterns. For β-keto esters, fragmentation is dominated by two primary pathways: α-cleavage (cleavage of the bond adjacent to a carbonyl group) and McLafferty rearrangements[5][6][7]. Based on the structure of this compound (Molecular Weight: 198.26 g/mol [8]), we can predict the following key fragments in its Electron Ionization (EI) mass spectrum:

  • Molecular Ion (M⁺•) at m/z 198: The intact molecule minus one electron. Its presence confirms the molecular weight.

  • Loss of Ethoxy Radical (•OC₂H₅) at m/z 153: An α-cleavage at the ester carbonyl, resulting in a stable acylium ion.

  • Loss of Cyclohexyl Radical (•C₆H₁₁) at m/z 115: An α-cleavage at the ketone carbonyl.

  • Cyclohexyl Acylium Ion at m/z 111: A prominent fragment resulting from cleavage between the carbonyl carbon and the methylene carbon, yielding [C₆H₁₁CO]⁺. This is often a very stable and abundant ion.

  • McLafferty Rearrangement Ion at m/z 170: This classic rearrangement for ethyl esters involves the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the neutral loss of ethene (28 Da)[7].

  • Acetyl Ion ([CH₃CO]⁺) at m/z 43: While the base peak in many simple acetoacetates[6], its relative abundance here may be lower, with the cyclohexyl-related fragments being more prominent.

Comparative Analysis: GC-MS vs. Alternative Methodologies

While GC-MS is a powerful tool, a comprehensive evaluation requires comparison with other viable analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. It is particularly suited for non-volatile or thermally labile compounds[9]. However, for β-keto esters, HPLC presents a significant challenge: keto-enol tautomerism . These compounds exist as an equilibrium mixture of keto and enol forms. In the timescale of a typical reversed-phase HPLC separation, these two forms can separate, leading to broad, split, or misshapen peaks, which severely compromises resolution and quantification[10]. While strategies like using mixed-mode columns, adjusting mobile phase pH, or increasing column temperature can mitigate this, they add complexity to method development[10]. In contrast, the high temperatures of the GC injection port typically favor the more volatile keto form, often resulting in a single, sharp peak and simpler chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for absolute structural elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous identification without reliance on a reference standard or spectral library[11]. Indeed, NMR data for this compound is publicly available[8][12]. However, NMR suffers from significantly lower sensitivity compared to mass spectrometry, requiring substantially more sample. Furthermore, it is not a separative technique; if the sample is a mixture, the resulting spectrum is a superposition of all components, which can be difficult or impossible to deconvolute.

Performance Comparison Summary
FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility/polarity; detection by mass fragmentation.Separation by polarity; detection by UV absorbance.Nuclear spin transitions in a magnetic field.
Selectivity Very High. Mass spectrum provides structural fingerprint.Moderate to Good. Can be optimized with column/mobile phase.Very High. Provides definitive structural information.
Sensitivity High (picogram to femtogram levels).Moderate (nanogram to microgram levels).Low (milligram to high microgram levels).
Sample Throughput Moderate to High.High, especially with UPLC systems[9].Low. Requires longer acquisition times.
Key Advantage Excellent for volatile/semi-volatile compounds; library matching.Versatile for non-volatile & thermally labile compounds.Unambiguous structural elucidation.
Key Limitation Requires analyte to be thermally stable and volatile.Poor peak shape for tautomers like β-keto esters[10].Insensitive; not suitable for trace analysis or mixtures.

Experimental Protocol: A Self-Validating GC-MS Method

This protocol is designed to be robust and self-validating, providing the necessary data for confident identification. Method validation should be performed according to established guidelines, assessing parameters such as precision, linearity, and accuracy[13][14][15].

1. Sample Preparation

  • Rationale: To ensure the sample is in a suitable solvent and concentration for GC-MS analysis, preventing column overload and matrix interference.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10.0 mL of high-purity Ethyl Acetate in a volumetric flask to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 with Ethyl Acetate to a final concentration of 10 µg/mL.

    • Transfer 1 mL of the working solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Rationale: The selected parameters are optimized for the separation and detection of moderately polar esters, providing a balance between resolution and analysis time. A non-polar column is chosen for good peak shape, and the temperature program ensures the elution of the analyte in a reasonable timeframe.

  • Parameters:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Inlet: Split/Splitless, operated in Split mode.

    • Split Ratio: 50:1.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: m/z 40 - 450.

    • Solvent Delay: 3.5 minutes.

3. Data Analysis

  • Rationale: To confirm the identity of the analyte by combining chromatographic and mass spectral data.

  • Procedure:

    • Integrate the chromatographic peak corresponding to the analyte.

    • Examine the mass spectrum of the peak.

    • Confirm the presence of the predicted molecular ion (m/z 198) and key fragment ions (m/z 153, 115, 111, 170).

    • Perform a library search against a reputable database (e.g., NIST, Wiley) to find matching spectra. A high match factor (>800) provides strong evidence for identification.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS identification process.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep1 Weigh Sample Prep2 Dissolve in Ethyl Acetate Prep1->Prep2 Prep3 Dilute to Working Concentration Prep2->Prep3 GC_Inject 1. Inject Sample (250°C Inlet) Prep3->GC_Inject GC_Sep 2. Separate on HP-5ms Column (Temp Program) GC_Inject->GC_Sep MS_Ionize 3. Ionization (EI, 70 eV) GC_Sep->MS_Ionize Elution MS_Analyze 4. Mass Analysis (Quadrupole, m/z 40-450) MS_Ionize->MS_Analyze MS_Detect 5. Detection MS_Analyze->MS_Detect Data_Spectrum Generate Mass Spectrum MS_Detect->Data_Spectrum Data_Library NIST/Wiley Library Search Data_Spectrum->Data_Library Data_Confirm Confirm Identification (Retention Time + Spectrum) Data_Library->Data_Confirm

Caption: Logical workflow for the GC-MS identification of this compound.

Conclusion

For the specific and sensitive identification of this compound, GC-MS stands out as the superior method. It effectively circumvents the chromatographic challenges posed by keto-enol tautomerism that can plague HPLC analysis, while offering orders of magnitude greater sensitivity than NMR. The highly detailed mass spectrum it produces serves as a robust chemical fingerprint, which, when combined with chromatographic retention time and compared against spectral libraries, provides an exceptionally high degree of confidence in the analyte's identity. While NMR remains the gold standard for absolute structural proof, the efficiency, sensitivity, and specificity of the GC-MS method presented here make it the pragmatic and powerful choice for routine identification, purity assessment, and quality control in research and industrial settings.

References

Interpreting the 1H and 13C NMR spectra of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of Ethyl 3-cyclohexyl-3-oxopropanoate: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Abstract

The definitive structural characterization of active pharmaceutical ingredients and their intermediates is a cornerstone of modern drug development. This compound, a β-keto ester, presents a compelling case study due to its structural features, including a flexible cyclohexyl ring, an ethyl ester group, and the potential for keto-enol tautomerism. This guide provides an in-depth interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the spectral data, explaining the causality behind chemical shifts and coupling patterns. Furthermore, we will compare the utility of NMR with alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing a holistic view for researchers in the field. This document is designed to serve as a practical, field-proven guide for scientists requiring unambiguous molecular characterization.

The Structural Challenge: Keto-Enol Tautomerism

β-keto esters like this compound exist in a dynamic equilibrium between their keto and enol forms.[1] This equilibrium is influenced by factors such as solvent polarity and temperature.[2][3][4] The keto form typically predominates, but the presence of the enol tautomer can lead to additional, often broader, signals in NMR spectra.[5] For the purpose of this guide, we will focus on the analysis of the major keto tautomer, which is the form predominantly observed in common deuterated solvents like chloroform-d (CDCl₃).[3][6]

Interpreting the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reflects the number of protons; and multiplicity, which reveals neighboring protons.[7][8]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with labels C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.5!"]; H1b [label="H", pos="0.5,-0.5!"]; H1c [label="H", pos="0,-1!"]; C2 [label="C", pos="0,1.5!"]; O1 [label="O", pos="-0.5,2.5!"]; H2a [label="H", pos="0.5,2!"]; H2b [label="H", pos="1,1.5!"];

C3 [label="C", pos="-2,1.5!"]; O2 [label="O", pos="-2.5,2.5!"]; O3 [label="O", pos="-2.5,0.5!"];

C4 [label="C", pos="-4,1.5!"]; H4a [label="H", pos="-4.5,2!"]; H4b [label="H", pos="-4.5,1!"];

C5 [label="C", pos="-5.5,1.5!"]; O4 [label="O", pos="-6,2.5!"];

C6 [label="C", pos="-7,1.5!"]; H6 [label="H", pos="-7.5,2!"];

C7 [label="C", pos="-8,0.5!"]; H7a [label="H", pos="-8.5,0!"]; H7b [label="H", pos="-7.5,0!"];

C8 [label="C", pos="-9,-0.5!"]; H8a [label="H", pos="-9.5,-1!"]; H8b [label="H", pos="-8.5,-1!"];

C9 [label="C", pos="-8,-1.5!"]; H9a [label="H", pos="-8.5,-2!"]; H9b [label="H", pos="-7.5,-2!"];

C10 [label="C", pos="-7,-0.5!"]; H10a [label="H", pos="-6.5,0!"]; H10b [label="H", pos="-6.5,-1!"];

// Connect atoms C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- O1; C2 -- H2a; C2 -- H2b; C2 -- C3; C3 -- O2; C3 -- O3; O3 -- C4; C4 -- H4a; C4 -- H4b; C4 -- C5; C5 -- O4; C5 -- C6; C6 -- H6; C6 -- C7; C6 -- C10; C7 -- H7a; C7 -- H7b; C7 -- C8; C8 -- H8a; C8 -- H8b; C8 -- C9; C9 -- H9a; C9 -- H9b; C9 -- C10; C10 -- H10a; C10 -- H10b;

// Labels label_a [label="a", pos="0.5,-1.5!"]; label_b [label="b", pos="1.5,2!"]; label_c [label="c", pos="-3.5,0.5!"]; label_d [label="d", pos="-6.5,0.5!"]; label_e [label="e", pos="-8.5,1!"]; label_f [label="f", pos="-9.5,0!"]; label_g [label="g", pos="-9,-2!"];

// Dummy edges for labels C1 -- label_a [style=invis]; C2 -- label_b [style=invis]; C4 -- label_c [style=invis]; C6 -- label_d [style=invis]; C7 -- label_e [style=invis]; C8 -- label_f [style=invis]; C9 -- label_g [style=invis]; }

Figure 1: Structure of this compound with proton environments labeled (a-g).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Keto Form) in CDCl₃

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a -O-CH₂-CH₃ ~1.25Triplet (t)3HShielded alkyl protons, split by the two 'b' protons (n+1 = 2+1=3).
b -O-CH₂ -CH₃~4.19Quartet (q)2HDeshielded by the adjacent ester oxygen; split by the three 'a' protons (n+1 = 3+1=4).[9]
c -CO-CH₂ -CO-~3.45Singlet (s)2HActive methylene protons, deshielded by two adjacent carbonyl groups. No adjacent protons to couple with.[10]
d Cyclohexyl-CH -~2.50Triplet of triplets (tt)1HMethine proton deshielded by the adjacent ketone. Split by two axial and two equatorial 'e' protons.
e Cyclohexyl-CH₂ - (axial & equatorial)~1.60-1.90Multiplet (m)4HDiastereotopic protons adjacent to the carbonyl-bearing carbon.
f Cyclohexyl-CH₂ - (axial & equatorial)~1.10-1.40Multiplet (m)4HProtons on C3 and C5 of the cyclohexyl ring.
g Cyclohexyl-CH₂ - (axial & equatorial)~1.10-1.40Multiplet (m)2HProton on C4 of the cyclohexyl ring, furthest from the electron-withdrawing groups.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically used, resulting in a spectrum of singlets where each peak corresponds to a distinct carbon or a set of equivalent carbons.[11][12]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

LabelAssignmentPredicted δ (ppm)Rationale
1 C =O (Ketone)~203.0Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[11]
2 C =O (Ester)~167.5Ester carbonyl carbons are also deshielded but appear upfield relative to ketones.[10]
3 -O-C H₂-CH₃~61.5Carbon directly attached to the electronegative ester oxygen.
4 -CO-C H₂-CO-~49.5Active methylene carbon, deshielded by two carbonyls.
5 Cyclohexyl-C H-~43.0Methine carbon adjacent to the ketone.
6 Cyclohexyl-C H₂-~28.5Carbons at the C2 and C6 positions of the cyclohexyl ring.
7 Cyclohexyl-C H₂-~26.0Carbon at the C4 position of the cyclohexyl ring.
8 Cyclohexyl-C H₂-~25.5Carbons at the C3 and C5 positions of the cyclohexyl ring.[13][14]
9 -O-CH₂-C H₃~14.1Shielded, terminal methyl carbon of the ethyl group.[10]

Advanced 2D NMR: Confirming Connectivity with HMBC

While 1D spectra provide substantial information, complex molecules benefit from two-dimensional (2D) NMR for unambiguous assignments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals correlations between protons and carbons that are two or three bonds apart.[15][16] This allows for the assembly of molecular fragments.

// Correlations H_b -> C_ester_CO [label="²JHC"]; H_b -> C_a [label="²JHC"]; H_c -> C_ester_CO [label="²JHC"]; H_c -> C_ketone_CO [label="²JHC"]; H_c -> C_d [label="³JHC"]; H_d -> C_ketone_CO [label="²JHC"]; H_d -> C_e [label="²JHC"]; H_d -> C_c [label="³JHC"]; }

Figure 2: Key HMBC correlations confirming the molecular backbone of the compound.

  • Protons 'b' to Ester Carbonyl: A cross-peak between the ethyl methylene protons (b , ~4.19 ppm) and the ester carbonyl carbon (~167.5 ppm) confirms the ethyl ester fragment.

  • Protons 'c' to Both Carbonyls: The active methylene protons (c , ~3.45 ppm) will show correlations to both the ester carbonyl (~167.5 ppm) and the ketone carbonyl (~203.0 ppm), unequivocally placing this CH₂ group between the two C=O functions.

  • Proton 'd' to Ketone Carbonyl: The cyclohexyl methine proton (d , ~2.50 ppm) will correlate to the ketone carbonyl carbon (~203.0 ppm), linking the cyclohexyl ring to the keto group.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach is often employed for comprehensive characterization.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure, quantitation of tautomers.[17]Provides the most complete structural picture. Non-destructive.Lower sensitivity than MS. Can be complex to interpret for very large molecules.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and inexpensive. Excellent for identifying key bonds (e.g., C=O, O-H).Provides limited information on the overall molecular skeleton. Not ideal for complex mixture analysis.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity. Provides definitive molecular formula.Does not provide direct information on atom connectivity or stereochemistry. Isomers are often indistinguishable.
HPLC Purity assessment, separation of isomers and impurities.High-resolution separation, quantitative analysis.Can be problematic for compounds with tautomers, which may lead to broad or split peaks. Does not provide structural information on its own.

For this compound, IR spectroscopy would confirm the presence of two distinct carbonyls (ketone ~1715 cm⁻¹, ester ~1740 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula C₁₁H₁₈O₃. However, only NMR can definitively piece the atoms together to confirm the precise isomeric structure.

Experimental Protocol: Acquiring High-Quality NMR Data

Trustworthy data begins with meticulous sample preparation and standardized acquisition parameters.[18][19]

Part A: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[20] Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for high-resolution spectra.[21]

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[18]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part B: Data Acquisition (¹H and ¹³C)

The following describes a standard workflow for acquiring 1D spectra on a modern NMR spectrometer.

dot digraph "NMR_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#FFFFFF"; node [fillcolor="#FBBC05"]; A [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃)"]; B [label="Insert Sample & Lock\n(Lock on Deuterium Signal)"]; C [label="Shim Magnetic Field\n(Optimize Homogeneity)"]; }

subgraph "cluster_acq" { label="Acquisition"; style="filled"; color="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Acquire ¹H Spectrum\n(zg30 pulse program, NS=16)"]; E [label="Acquire ¹³C Spectrum\n(zgpg30 pulse program, NS=1024)"]; }

subgraph "cluster_proc" { label="Processing"; style="filled"; color="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Fourier Transform (FT)"]; G [label="Phase Correction"]; H [label="Baseline Correction"]; I [label="Integration & Peak Picking"]; }

// Workflow Edges A -> B -> C; C -> D [label="¹H Experiment"]; C -> E [label="¹³C Experiment"]; D -> F; E -> F; F -> G -> H -> I; }

Figure 3: Standardized workflow for 1D NMR data acquisition and processing.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent to stabilize the magnetic field.[19]

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.[22]

  • ¹H Acquisition:

    • Load a standard proton experiment.

    • Set key acquisition parameters: spectral width (~15 ppm), number of scans (NS, typically 16 for good signal-to-noise), and a relaxation delay (D1) of 1-2 seconds.[23][24]

    • Acquire the Free Induction Decay (FID).

  • ¹³C Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set key parameters: spectral width (~240 ppm), a larger number of scans (NS, e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay (D1) of 2 seconds.[24]

    • Acquire the FID.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both FIDs to generate the final, interpretable spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, especially when augmented with 2D techniques like HMBC, provides an unambiguous structural determination of this compound. This guide demonstrates that by systematically interpreting chemical shifts, multiplicities, and correlations, one can confidently assemble the molecular structure from first principles. While complementary techniques like IR and MS are invaluable for confirming functional groups and molecular formulas, NMR spectroscopy remains the definitive gold standard for elucidating the precise atomic connectivity that is critical for research, development, and quality control in the chemical and pharmaceutical sciences.

References

A Comparative Analysis of Reactivity: Ethyl 3-cyclohexyl-3-oxopropanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Synthetic Chemistry

In the realm of organic synthesis, β-keto esters are invaluable building blocks, prized for their versatility in forming carbon-carbon bonds. Among them, ethyl acetoacetate is a benchmark reagent, its reactivity extensively documented. This guide provides a comparative analysis of a lesser-explored analogue, Ethyl 3-cyclohexyl-3-oxopropanoate, offering insights into how the substitution of a methyl group with a cyclohexyl moiety influences its chemical behavior. This comparison is intended to assist researchers in selecting the appropriate building block and optimizing reaction conditions.

Structural and Electronic Properties: A Tale of Two Substituents

The fundamental difference between this compound and ethyl acetoacetate lies in the substituent at the acyl position. This seemingly simple change from a methyl to a cyclohexyl group has significant implications for the molecule's steric and electronic properties, which in turn govern its reactivity.

PropertyThis compoundEthyl Acetoacetate
Structure this compoundEthyl Acetoacetate
Molecular Formula C₁₁H₁₈O₃[1][2]C₆H₁₀O₃[3]
Molecular Weight 198.26 g/mol [1][2]130.14 g/mol [3]
pKa of α-proton Estimated to be slightly higher than ethyl acetoacetate~10.7-11 in water[4][5]
Reactivity Profile: A Head-to-Head Comparison

The reactivity of β-keto esters is primarily centered around the chemistry of the α-carbon, which is flanked by two carbonyl groups. This unique positioning makes the α-protons acidic and susceptible to deprotonation to form a resonance-stabilized enolate.

1. Enolate Formation and Acidity

The acidity of the α-protons is a critical determinant of reactivity. For ethyl acetoacetate, the pKa is approximately 10.7, making it readily deprotonated by common bases like sodium ethoxide to form a potent nucleophile.[6]

Enolate_Formation cluster_EAA Ethyl Acetoacetate cluster_ECHOP This compound EAA CH₃C(=O)CH₂CO₂Et Enolate_EAA [CH₃C(=O)CHCO₂Et]⁻ Na⁺ EAA->Enolate_EAA + NaOEt ECHOP C₆H₁₁C(=O)CH₂CO₂Et Enolate_ECHOP [C₆H₁₁C(=O)CHCO₂Et]⁻ Na⁺ ECHOP->Enolate_ECHOP + NaOEt

Caption: General scheme for enolate formation.

2. Steric Hindrance: The Bulky Cyclohexyl Group's Influence

The most significant difference in reactivity arises from the steric bulk of the cyclohexyl group compared to the methyl group. The cyclohexane ring is considerably larger and conformationally more complex. This steric hindrance has profound effects on reactions involving nucleophilic attack on the carbonyl carbon and, more importantly, on the approach of electrophiles to the α-carbon of the enolate.[7][8]

In reactions such as alkylation and acylation, the nucleophilic enolate attacks an electrophile. The bulky cyclohexyl group in the enolate of this compound can impede the approach of the electrophile, leading to slower reaction rates compared to the enolate of ethyl acetoacetate.[9][10] This effect will be more pronounced with bulkier electrophiles.

Caption: Steric hindrance in enolate reactions.

3. Common Synthetic Applications: A Comparative Overview

  • Alkylation: The acetoacetic ester synthesis is a classic method for preparing methyl ketones. Both esters can be alkylated at the α-position. However, due to the steric bulk of the cyclohexyl group, alkylation of this compound may require longer reaction times, higher temperatures, or the use of a more reactive alkylating agent (e.g., alkyl iodides instead of bromides) to achieve comparable yields to ethyl acetoacetate.[6][11]

  • Acylation: Similar to alkylation, acylation at the α-carbon will be slower for this compound. The steric hindrance may also favor O-acylation over C-acylation, depending on the reaction conditions.

  • Decarboxylation: Following hydrolysis of the ester, the resulting β-keto acid can be readily decarboxylated upon heating. The nature of the R-group (methyl vs. cyclohexyl) generally has a minimal effect on the rate of this unimolecular reaction. Therefore, both compounds should undergo decarboxylation under similar conditions to yield the corresponding ketones (2-butanone and cyclohexyl propanone, respectively).

Experimental Protocols: A Practical Guide

The following is a generalized protocol for the alkylation of a β-keto ester, highlighting the potential modifications needed for this compound.

Alkylation of Ethyl Acetoacetate and this compound

Materials:

  • Ethyl acetoacetate or this compound

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • To this solution, add the β-keto ester (1.0 eq) dropwise at room temperature.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.[6] For this compound, this step may be extended to 90 minutes.

  • Alkylation:

    • Add the alkyl halide (1.1 eq) dropwise to the enolate solution.

    • Heat the reaction mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).[6] The reflux time for this compound is expected to be longer than that for ethyl acetoacetate.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.

Alkylation_Workflow start Start enolate_formation 1. Enolate Formation (β-keto ester + Base) start->enolate_formation alkylation 2. Alkylation (Enolate + Alkyl Halide) enolate_formation->alkylation workup 3. Aqueous Work-up alkylation->workup purification 4. Purification (Distillation or Chromatography) workup->purification product α-Alkylated β-keto ester purification->product

Caption: General workflow for alkylation.

Conclusion

For researchers, this means that reactions with this compound may require more forcing conditions—longer reaction times, higher temperatures, or more reactive reagents—to achieve yields comparable to those with ethyl acetoacetate. However, the presence of the cyclohexyl moiety can be synthetically advantageous for accessing specific target molecules. Understanding these differences in reactivity is crucial for the rational design of synthetic routes and the successful execution of experiments.

References

A Comparative Guide to the Synthesis of Ethyl 3-cyclohexyl-3-oxopropanoate: A Base-Centric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the β-keto ester scaffold is a cornerstone for the construction of a diverse array of bioactive molecules. Ethyl 3-cyclohexyl-3-oxopropanoate, in particular, serves as a valuable intermediate, leveraging its reactive functionalities for the elaboration of more complex chemical entities. The synthesis of this key building block is most commonly achieved through the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. The choice of base in this transformation is not merely a matter of catalytic initiation but a critical parameter that dictates reaction efficiency, yield, and impurity profile.

This in-depth technical guide provides a comparative study of different bases for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind the selection of each base, offering field-proven insights to inform your experimental design.

The Underlying Chemistry: A Look at the Claisen Condensation

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-keto ester.[1] The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired product.[2][3]

The pivotal role of the base is to deprotonate the α-carbon of the ester, generating the nucleophilic enolate. The strength and steric nature of the base significantly influence the equilibrium of this initial step and, consequently, the overall success of the condensation.[4] A crucial consideration is the potential for side reactions, such as transesterification, which can be mitigated by the judicious selection of the base.[5]

Comparative Analysis of Bases

This guide will focus on three commonly employed bases in Claisen condensations: sodium ethoxide (NaOEt), sodium hydride (NaH), and lithium diisopropylamide (LDA). Each presents a unique set of advantages and disadvantages in the context of synthesizing this compound.

Sodium Ethoxide (NaOEt): The Classic Choice

Sodium ethoxide is a traditional and cost-effective base for Claisen condensations, particularly when using ethyl esters as starting materials.[3] The use of an alkoxide base with the same alkyl group as the ester prevents transesterification, a competing reaction where the alkoxide attacks the ester carbonyl, leading to a mixture of products.[5]

Mechanism of Action with Sodium Ethoxide:

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by sodium ethoxide to form the corresponding enolate. This enolate then attacks the carbonyl of ethyl cyclohexanecarboxylate. The final step is the irreversible deprotonation of the resulting β-keto ester, which drives the reaction to completion.[6][7]

Claisen_Mechanism_NaOEt EtOAc Ethyl Acetate Enolate Enolate EtOAc->Enolate Deprotonation EtCyclohex Ethyl Cyclohexanecarboxylate Tetrahedral Tetrahedral Intermediate NaOEt NaOEt Enolate->Tetrahedral Nucleophilic Attack Product This compound Tetrahedral->Product Elimination of EtO- Enolate_Product Product Enolate Product->Enolate_Product Deprotonation by EtO-

Caption: General mechanism of the Claisen condensation using sodium ethoxide.

Experimental Protocol (Adapted from general Claisen condensation procedures):

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (e.g., 50 mL). Carefully add sodium metal (1.1 equivalents) in small portions to generate sodium ethoxide in situ.

  • Addition of Esters: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl cyclohexanecarboxylate (1.0 equivalent) and ethyl acetate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute acid (e.g., 1 M HCl) to neutralize the excess base and protonate the product enolate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Sodium Hydride (NaH): A Stronger, Non-Nucleophilic Alternative

Sodium hydride is a powerful, non-nucleophilic base that can be used to drive the Claisen condensation to completion.[8] As a hydride, it deprotonates the ester to form the enolate and hydrogen gas, which evolves from the reaction mixture, making the initial deprotonation step irreversible. This can often lead to higher yields compared to alkoxide bases.[9]

Causality Behind Experimental Choices:

The use of NaH avoids the equilibrium of the initial deprotonation step, potentially leading to a more efficient reaction. However, NaH is highly reactive and requires careful handling under strictly anhydrous conditions.[10]

Experimental_Workflow_NaH Start Start Setup Inert Atmosphere Setup (Flame-dried flask, N2/Ar) Start->Setup Add_NaH Addition of NaH suspension in dry solvent (e.g., THF) Setup->Add_NaH Add_Esters Slow addition of esters (Ethyl Cyclohexanecarboxylate & Ethyl Acetate) Add_NaH->Add_Esters Reaction Stirring at RT or gentle reflux (Monitor by TLC/GC) Add_Esters->Reaction Workup Acidic Work-up (e.g., aq. NH4Cl or dilute HCl) Reaction->Workup Purification Extraction & Purification (Vacuum Distillation or Column Chromatography) Workup->Purification End End Purification->End

Caption: Experimental workflow for the NaH-mediated synthesis.

Experimental Protocol (Adapted from general procedures):

  • Preparation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in a dry, aprotic solvent such as THF or toluene.

  • Addition of Esters: Slowly add a mixture of ethyl cyclohexanecarboxylate (1.0 equivalent) and ethyl acetate (1.2 equivalents) to the NaH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete.

  • Work-up and Purification: Cool the reaction mixture and carefully quench the excess NaH with a few drops of ethanol before adding water and dilute acid. Follow the extraction and purification procedure described for the sodium ethoxide method.

Lithium Diisopropylamide (LDA): The Power of a Bulky, Strong Base

Lithium diisopropylamide (LDA) is a very strong, non-nucleophilic, and sterically hindered base.[4] Its high basicity allows for the rapid and quantitative conversion of the ester to its enolate at low temperatures, minimizing side reactions.[11] The bulky nature of LDA can also offer selectivity in deprotonation when multiple acidic protons are present.

Trustworthiness of the Protocol:

The following protocol is adapted from a reliable, peer-reviewed source for the synthesis of a closely related analog, demonstrating its viability.[12] The low-temperature conditions and rapid enolate formation contribute to a clean reaction profile.

Experimental Protocol (Adapted for the target molecule):

  • LDA Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in dry THF and cool to -78 °C. Slowly add n-butyllithium (1.0 equivalent) and stir for 30 minutes to generate LDA.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add ethyl acetate (1.0 equivalent) to form the lithium enolate.

  • Condensation: After stirring for 30-60 minutes, add ethyl cyclohexanecarboxylate (1.0 equivalent) to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and follow the standard procedure for washing, drying, and purification. A reported yield for a similar synthesis using this method is approximately 85%.[12]

Data Presentation: A Comparative Overview

BaseTypical Reaction ConditionsTypical Yield RangeKey AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) Room temperature to reflux in ethanol60-75%Cost-effective; avoids transesterification with ethyl esters.Reversible initial deprotonation; may require longer reaction times.
Sodium Hydride (NaH) Room temperature to reflux in aprotic solvents (e.g., THF, toluene)70-85%Irreversible deprotonation drives the reaction forward; often higher yields.Highly reactive and moisture-sensitive; requires careful handling.
Lithium Diisopropylamide (LDA) Low temperatures (-78 °C) in THF80-90%Rapid and quantitative enolate formation; minimizes side reactions.Requires strictly anhydrous conditions and low temperatures; more expensive.

Note: The yield ranges are typical for Claisen-type condensations and are provided for comparative purposes. Actual yields may vary depending on the specific reaction conditions and scale.

Conclusion and Recommendations

The choice of base for the synthesis of this compound is a critical decision that impacts both the efficiency and practicality of the synthesis.

  • Sodium ethoxide represents a reliable and economical option, particularly for large-scale syntheses where cost is a significant factor.

  • Sodium hydride offers the potential for higher yields due to the irreversible nature of the initial deprotonation, making it a good choice when maximizing product output is the primary goal.

  • Lithium diisopropylamide provides the cleanest reaction profile and often the highest yields, making it ideal for smaller-scale syntheses where purity and efficiency are paramount, and the cost and handling requirements are manageable.

Ultimately, the optimal base will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research and development needs.

References

A Comparative Guide to the Reactivity of Linear vs. Cyclic β-Keto Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, β-keto esters are indispensable building blocks in the synthesis of a vast array of organic molecules. Their utility stems from the acidic α-proton nestled between two carbonyl groups, which allows for a rich and diverse chemistry. However, the reactivity of these valuable intermediates is not uniform and is significantly influenced by their topology: whether they exist as flexible, linear molecules or as conformationally constrained cyclic systems. This guide provides an in-depth technical comparison of the reactivity of linear and cyclic β-keto esters, supported by mechanistic insights, experimental data, and detailed protocols to inform your synthetic strategies.

Fundamental Structural and Electronic Differences: A Tale of Flexibility and Constraint

The divergent reactivity of linear and cyclic β-keto esters can be traced back to their fundamental structural and electronic properties. Linear β-keto esters, such as the archetypal ethyl acetoacetate, possess a high degree of conformational freedom. The carbon chain can rotate freely, allowing the molecule to adopt various conformations to accommodate incoming reagents and stabilize transition states.

In contrast, cyclic β-keto esters, for instance, ethyl 2-oxocyclopentanecarboxylate, have their conformational flexibility significantly restricted by the ring structure.[1] This rigidity imposes geometric constraints that can profoundly impact the accessibility of the α-proton, the trajectory of nucleophilic attack, and the stability of intermediates. These conformational differences are a recurring theme that dictates the outcomes of many key organic reactions.

Furthermore, the enol content, which is crucial for many reactions of β-dicarbonyl compounds, can differ between linear and cyclic systems.[2] The stability of the enol form is influenced by factors such as intramolecular hydrogen bonding and conjugation, which can be affected by the geometric constraints of a ring system.[3]

Comparative Reactivity in Key Organic Transformations

The structural disparities between linear and cyclic β-keto esters manifest in their behavior in a range of common synthetic transformations.

α-Alkylation: A Study in Steric Hindrance and Stereoselectivity

The alkylation of the α-carbon is one of the most common reactions of β-keto esters.[4] The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.[5]

Linear β-Keto Esters: The enolate of a linear β-keto ester, such as ethyl acetoacetate, is readily formed with a suitable base like sodium ethoxide.[3] The flexibility of the linear chain allows for relatively unhindered attack by the alkylating agent. However, this flexibility can also lead to challenges in controlling stereoselectivity when a chiral center is generated.

Cyclic β-Keto Esters: In cyclic systems, the conformational rigidity plays a dual role. On one hand, the ring structure can introduce steric hindrance, potentially slowing down the rate of alkylation compared to a linear analogue. On the other hand, this rigidity can be exploited to achieve high levels of stereoselectivity.[6] The incoming alkyl group will preferentially approach from the less sterically hindered face of the cyclic enolate, leading to a predictable stereochemical outcome. This has been particularly valuable in the asymmetric synthesis of complex molecules.[6]

Comparative Alkylation Data:

SubstrateAlkylating AgentBaseSolventYieldReference
Ethyl acetoacetate (Linear)n-Butyl bromideNaOEtEthanol69-72%--INVALID-LINK--
Ethyl 2-oxocyclopentanecarboxylate (Cyclic)Methyl vinyl ketoneFeCl3 (cat.)Dichloromethane95%--INVALID-LINK--

Note: The reaction conditions in the table are not identical but serve to provide representative yields for the alkylation of both linear and cyclic systems.

Experimental Protocol: α-Alkylation of Ethyl Acetoacetate

This protocol describes the synthesis of ethyl n-butylacetoacetate.

  • Materials:

    • Ethyl acetoacetate

    • Sodium ethoxide

    • n-Butyl bromide

    • Absolute ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

    • Heat the solution to reflux.

    • Add ethyl acetoacetate dropwise to the refluxing solution.

    • After the addition is complete, add n-butyl bromide dropwise over a period of 1-2 hours.

    • Continue to reflux the mixture for 4-6 hours, or until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Experimental Workflow: α-Alkylation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Purification Start β-Keto Ester + Base Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation AlkylatedProduct α-Alkylated β-Keto Ester Enolate->AlkylatedProduct SN2 Attack AlkylHalide Alkyl Halide AlkylHalide->AlkylatedProduct Workup Aqueous Workup AlkylatedProduct->Workup Purification Distillation/Chromatography Workup->Purification G cluster_0 Claisen Condensation (Intermolecular) cluster_1 Dieckmann Condensation (Intramolecular) Ester1 Ester 1 (with α-H) LinearProduct Linear β-Keto Ester Ester1->LinearProduct Base Ester2 Ester 2 Ester2->LinearProduct Base Diester Diester CyclicProduct Cyclic β-Keto Ester Diester->CyclicProduct Base

References

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 3-cyclohexyl-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural validation of Ethyl 3-cyclohexyl-3-oxopropanoate and its derivatives. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The Structural Challenge: Keto-Enol Tautomerism

This compound, like most β-keto esters, presents a fascinating structural validation challenge due to its existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol forms.[1][2] The position of this equilibrium is sensitive to environmental factors such as solvent polarity and temperature, making it imperative to use a multi-faceted analytical approach.[3][4] The enol form is stabilized by π-system conjugation and the formation of a strong intramolecular hydrogen bond.[2] A singular analytical method is insufficient; only the convergence of data from multiple, orthogonal techniques can provide irrefutable proof of structure.

The Validation Workflow: A Triad of Spectroscopic Techniques

Our validation strategy is built on three pillars of spectroscopic analysis: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the results from one experiment corroborate the findings of another.

G

In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this specific validation, as the keto-enol tautomerization is a slow process on the NMR timescale.[3] This allows for the simultaneous observation and quantification of both distinct species in solution.[1]

Causality Behind Experimental Choices

We employ both ¹H and ¹³C NMR. ¹H NMR provides immediate insight into the keto-enol ratio through integration and reveals characteristic signals, such as the enolic proton. ¹³C NMR confirms the carbon framework, clearly distinguishing between the sp³-hybridized α-carbon in the keto form and the sp²-hybridized carbons of the C=C bond in the enol form.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Rationale: CDCl₃ is a common, non-polar solvent; however, the keto-enol equilibrium is solvent-dependent, and using other solvents like DMSO-d₆ or Acetone-d₆ can provide further validation.[4]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR: Acquire data using a standard single-pulse sequence. A spectral width of ~16 ppm is sufficient.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A higher number of scans is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds ensures accurate signal integration.[5]

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the signals in the ¹H spectrum to determine the relative ratio of the keto and enol tautomers.

    • Reference the spectra to the TMS signal at 0.00 ppm.

Comparative Data Interpretation

The following table outlines the expected chemical shifts. The presence of two distinct sets of signals is the definitive NMR evidence for tautomerism.

Assignment Tautomer Expected ¹H Shift (δ, ppm) Expected ¹³C Shift (δ, ppm) Rationale
Enolic -OHEnol~12.0 (broad s)-Highly deshielded due to intramolecular H-bonding.
Vinylic =CH-Enol~5.0 (s)~90-100sp² carbon in an electron-rich environment.
α-CH₂Keto~3.4 (s)~45-55Methylene group situated between two electron-withdrawing carbonyls.
Cyclohexyl -CH(CO)-Both~2.5-3.0 (m)~50-60Methine proton alpha to a carbonyl group.
Ester -OCH₂-Both~4.2 (q)~60-62Methylene group adjacent to the ester oxygen.
Ester -CH₃Both~1.3 (t)~14Standard ethyl group terminal methyl.
Cyclohexyl -CH₂-Both~1.1-2.0 (m)~25-40Aliphatic protons and carbons of the cyclohexyl ring.
Keto C=OKeto-~202-208Ketone carbonyl carbon, highly deshielded.
Ester C=OBoth-~168-172Ester carbonyl carbon, less deshielded than the ketone.
Enol =C-OEnol-~175-180sp² carbon bonded to two oxygens (ester and enol hydroxyl).

In-Depth Analysis II: Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing structural information through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.

Causality Behind Experimental Choices

The primary goal is to obtain the molecular ion peak (M⁺) to confirm the elemental composition (C₁₁H₁₈O₃, Mol. Wt.: 198.26 g/mol ).[6][7] Secondly, the fragmentation pattern acts as a fingerprint. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and characteristic McLafferty rearrangements, which provides corroborating evidence for the proposed structure.[8][9][10]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup & Acquisition:

    • GC: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the analyte from any impurities (e.g., ramp from 50°C to 250°C).

    • MS: Use Electron Ionization (EI) at 70 eV. Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (M⁺) at m/z 198.

    • Analyze the major fragment ions and propose logical fragmentation pathways.

Comparative Data Interpretation
m/z Value Proposed Fragment Fragmentation Pathway
198[C₁₁H₁₈O₃]⁺Molecular Ion (M⁺)
153[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
125[M - COOCH₂CH₃]⁺Loss of the entire carbethoxy group.
111[C₇H₁₁O]⁺α-cleavage between the cyclohexyl ring and its adjacent carbonyl.
83[C₆H₁₁]⁺Cyclohexyl cation.
43[CH₃CO]⁺Acylium ion, often a base peak in similar structures.[9]

G PARENT [C₁₁H₁₈O₃]⁺˙ m/z = 198 FRAG1 [C₉H₁₃O₂]⁺ m/z = 153 PARENT->FRAG1 - •OCH₂CH₃ FRAG2 [C₇H₁₁O]⁺ m/z = 111 PARENT->FRAG2 α-cleavage FRAG3 [C₆H₁₁]⁺ m/z = 83 FRAG2->FRAG3 - CO

In-Depth Analysis III: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups present in the molecule.[2] Its diagnostic power lies in detecting the characteristic vibrational frequencies of the carbonyl groups.

Causality Behind Experimental Choices

The IR spectrum provides direct evidence for the presence of both ketone and ester carbonyls. Crucially, if a significant amount of the enol tautomer is present, its distinct spectral features—a broad O-H stretch from the intramolecularly hydrogen-bonded hydroxyl group and a C=C stretch—will be observable, complementing the NMR findings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation:

    • Place a single drop of the neat liquid sample directly onto the ATR crystal. Rationale: This is a fast and simple method for liquid samples, requiring minimal preparation.

  • Instrument Setup & Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-600 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify and label the characteristic absorption bands.

Comparative Data Interpretation
Frequency (cm⁻¹) Vibration Associated Tautomer Rationale
~3400-2400 (broad)O-H stretchEnolBroad signal due to strong intramolecular hydrogen bonding.
~2930 & 2850C-H stretch (aliphatic)BothCharacteristic of cyclohexyl and ethyl C-H bonds.
~1740C=O stretch (ester)KetoTypical frequency for a saturated ester carbonyl.
~1715C=O stretch (ketone)KetoTypical frequency for a saturated ketone carbonyl.
~1650C=O stretch (conjugated ester)EnolH-bonding and conjugation lower the vibrational frequency.
~1600C=C stretchEnolAlkene stretch, confirming the enol double bond.
~1200-1100C-O stretchBothStrong band characteristic of the ester linkage.

Conclusion: Synthesizing the Data for Unambiguous Validation

The structural validation of this compound derivatives is a textbook example of the necessity of a multi-technique analytical approach.

  • NMR Spectroscopy definitively identifies and quantifies the keto and enol tautomers in solution.

  • Mass Spectrometry confirms the molecular weight and provides a fragmentation fingerprint consistent with the proposed atomic connectivity.

  • IR Spectroscopy offers rapid confirmation of the essential functional groups for both tautomers.

Only when the data from these three distinct, yet complementary, analyses converge can the structure be considered fully validated. This rigorous, self-corroborating methodology ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug discovery.

References

A Comparative Spectroscopic Guide to the Keto-Enol Isomers of Ethyl 3-Cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of molecular structure and isomerism is paramount. Ethyl 3-cyclohexyl-3-oxopropanoate, a β-ketoester of significant interest, presents a classic case of keto-enol tautomerism. This dynamic equilibrium between two distinct constitutional isomers—a ketone and an enol—profoundly influences the compound's reactivity, stability, and biological interactions. This guide offers an in-depth spectroscopic comparison of these two tautomers, providing the experimental framework and data necessary for their identification and characterization.

The Dynamic Equilibrium: Keto vs. Enol

This compound coexists as a mixture of its keto and enol forms. The keto form features a ketone and an ester carbonyl group, while the enol form is characterized by a hydroxyl group and an α,β-unsaturated ester. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.

nmr_workflow cluster_protocol ¹H NMR Protocol prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Data Processing (FT, Phasing, Baseline) acq->proc anal Analysis (Integration & Ratio Calculation) proc->anal

A Senior Application Scientist’s Guide to the Quantitative Analysis of Ethyl 3-cyclohexyl-3-oxopropanoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Process Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the precise monitoring of reaction progress is paramount. The synthesis of intermediates like Ethyl 3-cyclohexyl-3-oxopropanoate, a valuable building block, requires robust analytical methods to determine yield, purity, and reaction kinetics.[1][2] A reaction mixture is a complex matrix of starting materials, catalysts, byproducts, and the desired product. Therefore, an effective quantitative method must not only be accurate and precise but also highly selective.

This guide provides an in-depth comparison of three principal analytical techniques for the quantitative analysis of this compound in a typical reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs.

The Unique Challenge: Keto-Enol Tautomerism

A critical consideration for the analysis of β-keto esters such as this compound is their existence in a state of equilibrium between the keto and enol tautomeric forms. In solution, this equilibrium can lead to chromatographic artifacts, such as broadened or split peaks, which severely compromise quantification.[3] The choice of analytical conditions, particularly solvent, pH, and temperature, can shift this equilibrium. An effective analytical method must either quantify both forms summatively or force the equilibrium to a single dominant state to ensure a sharp, single peak for accurate integration.[3]

Chapter 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it an excellent candidate for monitoring complex organic reactions.[4] Its strength lies in the vast optionality of stationary and mobile phases, allowing for fine-tuned separation of components with diverse polarities.

Expertise & Causality: Method Design Choices
  • Stationary Phase Selection: A standard reversed-phase C18 column is the workhorse for compounds of moderate polarity like our target analyte. However, due to the challenge of tautomerism, peak shape can be poor.[3] Using a mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) or employing an acidic mobile phase can significantly improve peak symmetry by suppressing enolization.[3]

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is typically effective. Critically, acidifying the mobile phase with a small amount of formic acid or trifluoroacetic acid (e.g., 0.1%) is recommended. This maintains a consistent low pH, which helps to drive the keto-enol equilibrium towards the keto form, resulting in a single, sharp peak.[3]

  • Detection: The ester and ketone carbonyl groups in this compound provide sufficient chromophores for UV detection, typically around 210 nm or 254 nm.[5] A Diode Array Detector (DAD) is preferable as it can provide spectral data to confirm peak purity and identity against a reference standard.

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of acetonitrile to precipitate any incompatible salts and stop the reaction.

    • Vortex and centrifuge the sample at 10,000 rpm for 5 minutes.

    • Dilute the supernatant 100-fold with a 50:50 acetonitrile:water mixture to bring the analyte concentration within the calibration range.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (increasing temperature can help speed up tautomer interconversion, leading to a sharper averaged peak).[3]

    • Injection Volume: 5 µL.

    • Detector: DAD, 210 nm.

  • Calibration & Quantification:

    • Prepare a stock solution of purified this compound reference standard.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Construct a calibration curve by plotting peak area against concentration. The linearity should be confirmed with a correlation coefficient (R²) > 0.999.[6]

    • Quantify the reaction sample by interpolating its peak area from the calibration curve.

Workflow Visualization: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench & Dilute A->B C Centrifuge B->C D Transfer Supernatant to Vial C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H J Calculate Concentration H->J I Calibration Curve (External Standard) I->J

Caption: HPLC analytical workflow from sample preparation to final quantification.

Chapter 2: Gas Chromatography (GC)

GC is a powerful separation technique ideal for volatile and thermally stable compounds. This compound (MW: 198.26 g/mol ) is sufficiently volatile for GC analysis.[1] GC often provides higher resolution than HPLC, which is advantageous for separating closely related isomers or byproducts.

Expertise & Causality: Method Design Choices
  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks. The high temperature of the inlet (e.g., 250 °C) rapidly vaporizes the sample.

  • Stationary Phase: A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5 or HP-5ms), offers good selectivity for a range of compounds typically found in an organic reaction mixture.

  • Detection: Flame Ionization Detection (FID) is the gold standard for quantification in GC due to its wide linear range and uniform response factor for hydrocarbons. For simultaneous identification, Mass Spectrometry (GC-MS) is unparalleled, providing structural information to confirm the identity of the analyte and any impurities.[7]

  • Internal Standard: For the highest precision, an internal standard (IS) method is recommended. The IS should be a stable, non-reactive compound not present in the sample, which elutes near the analyte peak but is well-resolved. For this analysis, a long-chain alkane like n-dodecane or a stable aromatic ester could be suitable.

Experimental Protocol: GC-FID Analysis
  • Sample Preparation:

    • Prepare an internal standard stock solution (e.g., n-dodecane in ethyl acetate).

    • Quench a 50 µL aliquot of the reaction mixture in 950 µL of ethyl acetate.

    • Add a precise volume of the internal standard stock solution.

    • Vortex and filter through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent with FID.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 2 min.

    • Detector Temperature: 300 °C.

  • Calibration & Quantification:

    • Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the this compound reference standard.

    • Calculate the Response Factor (RF) using the formula: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS).

    • Average the RF from the calibration standards.

    • Calculate the concentration in the reaction sample using the measured peak areas and the established RF.

Workflow Visualization: GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Dilute & Add Internal Standard A->B C Filter Sample B->C D Inject into Hot Inlet C->D E Separation in Capillary Column D->E F FID Detection E->F G Integrate Peak Areas (Analyte & IS) F->G H Calculate Area Ratio G->H I Apply Response Factor to Quantify H->I

Caption: GC-FID analytical workflow using an internal standard for precise quantification.

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that quantifies molecules based on the direct proportionality between NMR signal integral and the number of atomic nuclei.[8] Unlike chromatographic techniques, it does not require an identical reference standard for the analyte if a certified internal standard is used, making it exceptionally powerful for analyzing novel compounds or reaction mixtures where a pure standard of the product is not yet available.[9][10]

Expertise & Causality: Method Design Choices
  • The Power of an Internal Standard: The internal standard method is the most accurate approach in qNMR.[11] The choice of standard is critical: it must be of high, certified purity, stable, and have at least one sharp, well-resolved signal that does not overlap with any analyte or matrix signals.[8][12] Maleic acid or 1,4-dinitrobenzene are common choices for organic-soluble samples.[8]

  • Ensuring Quantitative Accuracy: For an NMR experiment to be truly quantitative, complete T1 relaxation of all nuclei is essential. This is achieved by setting a long relaxation delay (D1) between pulses, typically 5 to 7 times the longest T1 value of the signals of interest.[13] Ignoring this parameter is a common source of significant systematic error.[13]

  • Signal Selection: Choose non-overlapping, simple signals for both the analyte and the internal standard for integration.[14] For this compound, the quartet of the ethyl ester's CH₂ group or the triplet of its CH₃ group are often good candidates, provided they are clear of interferences. The singlet from the methylene group between the carbonyls is also a candidate but may be broadened or complicated by tautomerism.

Experimental Protocol: ¹H qNMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add approximately 5-10 mg of a certified internal standard (e.g., maleic acid).

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Instrumentation & Data Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Experiment: Standard 1D proton experiment.

    • Key Parameters:

      • Pulse Angle: 30° (to reduce T1 influence).

      • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Data Processing & Quantification:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte (Intanalyte) and the internal standard (IntIS).

    • Calculate the molar amount of the analyte using the following master equation:

      Amountanalyte = (WeightIS / MWIS) * (PurityIS) * (Intanalyte / IntIS) * (NIS / Nanalyte)

      Where:

      • MW = Molecular Weight

      • Purity = Purity of the internal standard

      • N = Number of protons for the integrated signal

Workflow Visualization: qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Processing A Accurately Weigh Reaction Mixture B Accurately Weigh & Add Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Acquire 1H Spectrum C->D E Ensure Long Relaxation Delay (D1) D->E F Process Spectrum (Phase, Baseline) E->F G Integrate Analyte & IS Signals F->G H Calculate Molar Amount Using Master Equation G->H

Caption: qNMR analytical workflow for absolute quantification using an internal standard.

Head-to-Head Performance Comparison

The choice of an analytical method is always a trade-off between various performance characteristics. The following table provides a comparative summary to aid in this decision-making process.

Parameter HPLC-UV GC-FID qNMR
Specificity Good to Excellent; dependent on chromatographic resolution. Peak purity can be assessed with DAD.Excellent; high-resolution capillary columns provide superior separation for volatile compounds.Excellent; based on unique chemical shifts. Can resolve signals even if compounds are not physically separated.
Precision (RSD) < 2% (with external standard); < 1% (with internal standard).< 1% (with internal standard).< 1% (with proper parameters).
Accuracy High; dependent on the purity of the reference standard.High; dependent on the purity of the reference standard.Very High; considered a primary ratio method. Accuracy depends on the purity of the internal standard.[10]
Linearity Excellent over 2-3 orders of magnitude.Excellent over 4-5 orders of magnitude.Excellent; signal is directly proportional to molar concentration.
LOQ/Sensitivity Low µg/mL to ng/mL range.Low µg/mL to ng/mL range.Relatively low sensitivity, typically requires mg/mL concentrations.[4][15]
Sample Throughput Moderate (15-20 min per sample).Moderate to High (10-15 min per sample).Low (requires longer experiment times due to relaxation delays).
Development Cost Moderate.Moderate.Low (for basic 1D experiments).
Key Advantage Versatile for a wide range of compound polarities.High resolving power for complex volatile mixtures.Absolute quantification without a specific analyte standard; provides structural information.
Key Limitation Tautomerism can be problematic; lower resolution than GC.Limited to thermally stable and volatile compounds.Low sensitivity; requires higher sample concentration.

Conclusion and Recommendation

For the routine quantitative analysis of this compound in a reaction mixture, HPLC-UV and GC-FID represent robust, reliable, and validated choices.

  • HPLC is the recommended starting point due to its versatility and direct applicability to samples dissolved in common reaction solvents. The protocol must, however, be carefully developed to manage the keto-enol tautomerism, primarily through mobile phase acidification.

  • GC-FID is an excellent alternative , especially if byproducts are volatile and high resolution is needed. The use of an internal standard is strongly recommended to achieve the highest level of precision.

qNMR serves a different, but equally critical, role. While its lower throughput and sensitivity may make it less suitable for high-volume process monitoring, it is an unparalleled tool for:

  • Primary characterization of a newly synthesized product.

  • Purity determination of isolated material.

  • Orthogonal validation of chromatographic methods, serving as a "gold standard" to confirm the accuracy of HPLC or GC results.[13]

Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both chromatography for routine analysis and qNMR for reference standard certification and method validation, ensuring the highest level of scientific integrity and data trustworthiness.[16][17][18]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-cyclohexyl-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-cyclohexyl-3-oxopropanoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we use. This document is designed to provide you with the essential, immediate safety and logistical information necessary for proper disposal, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1] The primary hazards associated with this compound necessitate strict adherence to safety protocols to mitigate risks of exposure and injury.

Primary Hazards:

  • Irritant: Causes skin and serious eye irritation.[1]

  • Harmful: Harmful if swallowed or inhaled.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE)

Adherence to proper PPE is your first and most critical line of defense. The following equipment must be worn when handling this compound, including during disposal procedures:

  • Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH/MSHA-approved respirator should be worn to prevent inhalation of vapors.

  • Laboratory Coat: A standard lab coat should be worn to protect against incidental contact.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Acute Toxicity, InhalationH332Harmful if inhaled[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicityH335May cause respiratory irritation[1]

The Regulatory Framework: Understanding Your Obligations

The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and local regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4][5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning generators are responsible for the waste from its creation to its final, environmentally sound disposal.[6]

Under RCRA, laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, labeling, and disposal.[4][6] It is illegal and unsafe to dispose of hazardous chemicals like this compound down the sink or in regular trash.[7] All hazardous waste must be collected and disposed of through a licensed hazardous waste disposal provider.[5][7]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely collecting and preparing this compound for final disposal. The causality behind this structured approach is to ensure waste is properly characterized, segregated, and contained to prevent dangerous reactions and ensure regulatory compliance.

Step 1: Waste Characterization and Segregation

This compound is an organic ester and should be treated as a non-halogenated organic solvent waste.

  • Do NOT Mix with Incompatible Wastes: The fundamental principle of safe waste management is segregation.[4][8] Mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.

    • Keep acids and bases in separate waste streams.[9]

    • Do not mix with strong oxidizing agents.

    • Keep organic waste separate from inorganic waste.[8]

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[8][9]

Step 2: Container Selection and Labeling

The integrity of the waste container is critical for preventing leaks and ensuring safe transport.

  • Container Selection:

    • Use only containers that are chemically compatible with the waste. The original chemical container is often the best choice.[7]

    • Containers must be in good condition, free of leaks, and have a secure, screw-top lid.[4][7]

    • Do not use food service or household containers.[7]

  • Labeling:

    • All hazardous waste containers must be clearly labeled the moment waste is first added.[10]

    • The label must include:

      • The words "HAZARDOUS WASTE ".

      • The full chemical name: "This compound ". Do not use abbreviations or formulas.[10]

      • An accurate list of all constituents and their approximate percentages.

      • The relevant hazard pictograms (e.g., irritant, harmful).[9]

      • The date the container was started.

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[4]

  • Storage Location: Store waste containers in a designated, well-ventilated area, such as a satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to contain any potential leaks or spills.[4][8]

  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[7] This is to prevent the release of harmful vapors.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.

Step 4: Arranging for Final Disposal

The final step is the transfer of the waste to a certified professional.

  • Final Disposal Method: The recommended disposal method for organic compounds like this compound is controlled incineration at a licensed chemical destruction plant.[11][12] This process ensures the complete destruction of the hazardous material.

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is responsible for the hazardous waste collection program.[7] Contact them to schedule a pickup for your properly labeled and sealed waste container.

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spills
  • Evacuate and Alert: Alert personnel in the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to absorb the spill.

  • Collect: Carefully sweep or scoop the absorbent material into a designated, sealable container.

  • Dispose: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.[7]

  • Decontaminate: Clean the spill area with soap and water.

For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EHS office immediately.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Waste Minimization Strategies

A core principle of green chemistry and responsible laboratory management is the minimization of waste generation.

  • Order Appropriately: Purchase only the quantities of chemicals that are reasonably needed for your experiments.[8]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[8]

  • Scale Down Experiments: Where possible, use microscale or smaller-scale experimental techniques to reduce the volume of chemicals used and waste generated.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure compliance with critical regulations, and uphold our collective responsibility to protect the environment.

References

Navigating the Safe Handling of Ethyl 3-cyclohexyl-3-oxopropanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use, management, and disposal of Ethyl 3-cyclohexyl-3-oxopropanoate, a beta-keto ester utilized in various synthetic pathways. As your dedicated partner in laboratory safety, we aim to equip you with the essential knowledge to mitigate risks and ensure a secure working environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety.

Understanding the Hazard Profile

This compound presents a specific set of hazards that must be thoroughly understood before any handling occurs. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation of vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a critical determinant of personal safety.[1][2][3][4] The following table outlines the minimum PPE requirements for handling this compound, with detailed explanations to guide your choices.

PPE CategorySpecificationRationale and Field-Proven Insights
Hand Protection Butyl rubber or Viton® gloves. Double-gloving is recommended.This compound is an ester. Nitrile gloves, while common in laboratories, offer poor resistance to many esters and should be avoided for anything other than incidental splash protection.[5] Butyl rubber and Viton® provide superior resistance to a broader range of organic solvents. Always inspect gloves for any signs of degradation or perforation before use.[6]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.The serious eye irritation hazard (H319) of this compound demands robust protection.[1][2][7] Goggles provide a seal around the eyes, protecting from splashes from all angles. A face shield offers an additional layer of protection for the entire face.[4][7]
Respiratory Protection NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges.Due to the "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335) classifications, respiratory protection is crucial, especially when working outside of a certified chemical fume hood or with heated material.[1][2][3] Organic vapor cartridges are designed to adsorb volatile organic compounds like this ester.[8][9][10] A cartridge change-out schedule must be established based on frequency and duration of use.
Protective Clothing Chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants. Closed-toe shoes are mandatory.A chemically resistant lab coat or apron will protect your street clothes and skin from splashes and spills.[1][2] Natural fibers like cotton are preferable to synthetic fabrics which can melt and adhere to the skin in a fire.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is critical for minimizing exposure and preventing accidents. The following workflow provides a procedural guide for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Procedure GatherPPE Don Appropriate PPE Prep->GatherPPE 1. PrepWorkArea Prepare and Inspect Work Area (Fume Hood) GatherPPE->PrepWorkArea 2. Transfer Transfer Chemical PrepWorkArea->Transfer 3. Reaction Perform Reaction/Procedure Transfer->Reaction 4. Monitor Monitor for Spills or Leaks Reaction->Monitor 5. Decontaminate Decontaminate Glassware and Surfaces Monitor->Decontaminate 6. SegregateWaste Segregate and Label Waste Decontaminate->SegregateWaste 7. DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE 8. WashHands Wash Hands Thoroughly DoffPPE->WashHands 9.

Caption: A workflow diagram for the safe handling of this compound.

Experimental Protocol: Weighing and Transferring the Chemical
  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and the specific experimental protocol.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Don all required PPE as outlined in the table above.

  • Weighing :

    • Place a tared, compatible container (e.g., glass beaker) on an analytical balance inside the chemical fume hood if possible. If not, ensure the balance is in a well-ventilated area, and respiratory protection is worn.

    • Carefully dispense the required amount of this compound into the container, avoiding splashing.

    • Securely cap the primary container immediately after dispensing.

  • Transfer :

    • If transferring to a reaction vessel, do so slowly and carefully within the fume hood.

    • Use a clean, compatible funnel to avoid spills.

    • In the event of a small spill, immediately absorb it with a chemical absorbent material, and dispose of it as hazardous waste.

Disposal Plan: Ensuring Environmental Compliance

Proper disposal of chemical waste is a legal and ethical responsibility.[11] All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Liquid Waste : Collect all liquid waste containing this compound in a designated, labeled, and sealed container. The container should be made of a compatible material (e.g., glass or polyethylene). The label must clearly state "Hazardous Waste" and list all chemical components.

  • Solid Waste : Any solid waste contaminated with the chemical, such as used gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.

RCRA Waste Code:

While a specific RCRA waste code for this compound is not explicitly listed, it would likely fall under the F003 code for spent non-halogenated solvents if it is used in a solvent-like manner and mixed with other solvents on this list.[12][13] Alternatively, if it is discarded as an unused commercial chemical product, it could potentially be classified under a "U" list code if it meets the criteria.[14] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code and disposal procedures.

Disposal Procedure:

  • Never dispose of this compound down the drain.[15]

  • All hazardous waste must be disposed of through a licensed hazardous waste contractor.[11][16]

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, contributing to a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-cyclohexyl-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-cyclohexyl-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.